molecular formula C18H22O6 B077969 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol CAS No. 10535-17-8

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Cat. No.: B077969
CAS No.: 10535-17-8
M. Wt: 334.4 g/mol
InChI Key: IEWUCQVFAWBYOC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol is a synthetically derived organic compound featuring diol functional groups and methoxy-substituted phenyl rings, making it a versatile intermediate in advanced organic synthesis and medicinal chemistry research. This compound is primarily valued for its role as a building block in the construction of complex molecules, particularly in the development of potential therapeutic agents targeting neurological disorders, cancer, and inflammatory diseases due to its structural similarity to bioactive phenols and ethers. Its research applications include serving as a precursor for analogs that may exhibit modulatory effects on enzymatic pathways such as kinases or phosphodiesterases, and receptor systems like adrenergic or dopaminergic receptors, owing to the methoxy groups enhancing lipophilicity and bioavailability. Mechanism of action studies suggest it could act as an allosteric modulator or competitive inhibitor in cell signaling cascades, though ongoing investigations focus on elucidating its precise interactions and pharmacokinetics. This product is intended solely for research purposes in laboratory settings and is not designed for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c1-21-13-6-4-5-7-15(13)24-17(11-19)18(20)12-8-9-14(22-2)16(10-12)23-3/h4-10,17-20H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWUCQVFAWBYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(CO)OC2=CC=CC=C2OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909458
Record name 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
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Molecular Weight

334.4 g/mol
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CAS No.

10535-17-8
Record name Adlerol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Veratrylglycerol-beta-guaiacyl ether
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Record name 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
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Record name 1-(3,4-Dimethoxy-phenyl)-2-(2-methoxy-phenoxy)-propane-1,3-diol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the compound 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol. The information is compiled from various chemical databases and supplemented with generalized experimental protocols for its synthesis and characterization, designed to be a valuable resource for laboratory work and drug development endeavors.

I. Chemical Identity and Physical Properties

This compound, also known as veratrylglycerol-beta-guaiacyl ether, is a complex organic molecule.[1] Its structure is characterized by two substituted aromatic rings linked by a propanediol backbone. This compound is of interest in various fields, including lignin chemistry.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₂₂O₆[2][3]
Molecular Weight 334.369 g/mol [2]
CAS Number 10535-17-8[2]
Appearance White to light yellow crystalline solid[1]
Melting Point 97.5-98.5 °C
Boiling Point 530.7°C at 760 mmHg
Density 1.214 g/cm³
Flash Point 274.8°C
Vapor Pressure 4.3E-12 mmHg at 25°C
pKa 13.13 ± 0.20 (Predicted)
LogP 2.18570
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 8
Exact Mass 334.141638 g/mol [3]
Complexity 352[3]
Storage Temperature Room Temperature, Sealed in Dry Conditions

II. Experimental Protocols

A. Proposed Synthesis Protocol

The synthesis of this class of compounds often involves the condensation of a substituted benzaldehyde with a suitable partner, followed by reduction. A potential route could involve the reaction of 3,4-dimethoxybenzaldehyde with a derivative of 2-methoxyphenoxyacetic acid, followed by reduction steps to yield the final diol.

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • A suitable derivative of 2-methoxyphenoxyacetic acid

  • A strong base (e.g., Lithium diisopropylamide - LDA)

  • A reducing agent (e.g., Lithium aluminum hydride - LAH)

  • Anhydrous solvents (e.g., Tetrahydrofuran - THF)

  • Reagents for workup and purification (e.g., hydrochloric acid, ethyl acetate, silica gel)

Procedure:

  • Condensation Reaction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the 2-methoxyphenoxyacetic acid derivative in anhydrous THF. Cool the solution to -78°C. Slowly add a solution of LDA in THF and stir for 30 minutes. To this, add a solution of 3,4-dimethoxybenzaldehyde in anhydrous THF dropwise. Allow the reaction to proceed for several hours at -78°C, then slowly warm to room temperature.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reduction: Dissolve the crude product from the previous step in anhydrous THF and add it dropwise to a suspension of LAH in THF at 0°C. After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Final Workup and Purification: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting mixture and extract the filtrate with ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to yield this compound.

B. Physical Property Determination Protocols

Standard laboratory procedures can be employed to verify the physical properties of the synthesized compound.

  • Melting Point: A small amount of the purified solid is packed into a capillary tube and placed in a melting point apparatus. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[4][5]

  • Boiling Point: Due to the high boiling point, this would likely be determined under reduced pressure using a simple distillation apparatus. The temperature of the vapor is measured as it condenses.[4]

  • Solubility: The solubility can be qualitatively assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, acetone, hexane) in test tubes and observing its miscibility with vigorous stirring.[6][7][8]

C. Spectroscopic Characterization Protocol

To confirm the structure of the synthesized compound, the following spectroscopic analyses would be performed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, coupling constants, and integration of the signals would be analyzed to confirm the connectivity and stereochemistry of the molecule.[9][10]

  • Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The presence of characteristic absorption bands for hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) functional groups would be verified.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its molecular formula.

III. Visualizations

A. Synthesis and Purification Workflow

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Starting Materials: 3,4-Dimethoxybenzaldehyde & 2-Methoxyphenoxyacetic acid derivative condensation Condensation Reaction (Base-mediated) start->condensation reduction Reduction (e.g., LAH) condensation->reduction quench Reaction Quenching reduction->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Purified Product purification->product

Caption: A generalized workflow for the synthesis and purification of this compound.

B. Characterization Workflow

G Physical and Spectroscopic Characterization Workflow cluster_physical Physical Property Analysis cluster_spectroscopic Spectroscopic Analysis mp Melting Point Determination data Verified Data mp->data bp Boiling Point Determination bp->data sol Solubility Tests sol->data nmr NMR Spectroscopy (¹H, ¹³C) nmr->data ir IR Spectroscopy ir->data ms Mass Spectrometry ms->data product Purified Product product->mp product->bp product->sol product->nmr product->ir product->ms

Caption: A standard workflow for the physical and spectroscopic characterization of a synthesized organic compound.

IV. Biological Activity

Currently, there is no publicly available information regarding the specific biological activities or the involvement of this compound in any signaling pathways. Its structural similarity to guaiacylglycerol-β-guaiacyl ether, a known lignin model compound, suggests its primary relevance in the context of biomass and wood chemistry research.[1] Further investigation is required to determine any potential pharmacological properties.

References

Veratrylglycerol β-Guaiacyl Ether: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Veratrylglycerol β-guaiacyl ether, a key lignin model compound. Lignin, a complex aromatic biopolymer, is the second most abundant organic polymer on Earth and its degradation is a critical area of research in biofuels, biomass utilization, and drug delivery systems. Veratrylglycerol β-guaiacyl ether, representing the most common β-O-4 ether linkage in lignin, serves as an invaluable tool for studying the mechanisms of lignin depolymerization and the development of novel catalytic and enzymatic systems. This document details its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its degradation pathways.

Core Chemical Structure and Properties

Veratrylglycerol β-guaiacyl ether, systematically named 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, is a well-defined molecule that encapsulates the characteristic β-O-4 ether linkage found in natural lignin.[1] Its structure consists of a veratrylglycerol unit linked to a guaiacyl unit through an ether bond at the β-position of the glycerol side chain.

Physicochemical and Structural Data
PropertyValueSource
Molecular Formula C₁₈H₂₂O₆[2]
Molecular Weight 334.36 g/mol [2]
IUPAC Name This compound
SMILES Notation COc1ccc(cc1OC)C(O)C(O[c]2ccccc2OC)CO
CAS Number 10535-17-8
Melting Point 97.5-98.5 °C
Boiling Point 530.7 ± 50.0 °C (Predicted)
Appearance White to light yellow crystalline solid
Solubility Low solubility in water; soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Degradation Pathway of Veratrylglycerol β-Guaiacyl Ether

The cleavage of the β-O-4 ether linkage in Veratrylglycerol β-guaiacyl ether is a key step in lignin depolymerization. This process can be achieved through various catalytic, enzymatic, and microbial methods, leading to a variety of smaller aromatic compounds. The following diagram illustrates a generalized degradation pathway.

G VGE Veratrylglycerol β-guaiacyl ether Intermediate1 Intermediate Radical Species VGE->Intermediate1 β-O-4 Cleavage (Catalytic/Enzymatic) Guaiacol Guaiacol Intermediate1->Guaiacol Veratrylglycerol Veratrylglycerol Derivatives Intermediate1->Veratrylglycerol Vanillin Vanillin Veratrylglycerol->Vanillin Oxidation Other Other Monomeric Aromatics Veratrylglycerol->Other VanillicAcid Vanillic Acid Vanillin->VanillicAcid Oxidation

A simplified diagram of the degradation pathway of Veratrylglycerol β-guaiacyl ether.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of Veratrylglycerol β-guaiacyl ether.

Synthesis of Veratrylglycerol β-Guaiacyl Ether

A common synthetic route to Veratrylglycerol β-guaiacyl ether involves the reaction of acetoveratrone and guaiacol as starting materials. The following is a representative multi-step protocol:

  • Bromination of Acetoveratrone: Acetoveratrone is brominated using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield α-bromoacetoveratrone.

  • Etherification with Guaiacol: The α-bromoacetoveratrone is then reacted with guaiacol in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to form the β-O-4 ether linkage, resulting in 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethan-1-one.

  • Hydroxymethylation: The resulting ketone is reacted with formaldehyde (e.g., paraformaldehyde) in the presence of a base to introduce the γ-hydroxyl group.

  • Reduction of the Ketone: The α-keto group is then reduced to a hydroxyl group using a reducing agent such as sodium borohydride in methanol to yield Veratrylglycerol β-guaiacyl ether.

Purification by Column Chromatography

The crude product from the synthesis is often a mixture of diastereomers (erythro and threo forms) and byproducts. Purification can be achieved by column chromatography on silica gel.

  • Column Preparation: A glass column is packed with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure Veratrylglycerol β-guaiacyl ether are combined, and the solvent is removed under reduced pressure to yield the purified product.

Analytical Characterization

Quantitative NMR (qNMR) can be used to determine the purity of the synthesized compound.

  • Sample Preparation: An accurately weighed sample of Veratrylglycerol β-guaiacyl ether and an internal standard of known purity (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: A ¹H NMR spectrum is acquired with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.

  • Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved proton signal of Veratrylglycerol β-guaiacyl ether with the integral of a known proton signal of the internal standard.

HPLC is a versatile technique for the analysis of Veratrylglycerol β-guaiacyl ether and its degradation products.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents, such as water (A) and acetonitrile (B), both often containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.

  • Gradient Program: A typical gradient might start with a low percentage of acetonitrile (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 280 nm) is common.

  • Quantification: Quantification is achieved by creating a calibration curve using standards of known concentrations.

GC-MS is a powerful tool for the identification and quantification of the volatile degradation products of Veratrylglycerol β-guaiacyl ether.

  • Derivatization: Due to its low volatility, Veratrylglycerol β-guaiacyl ether itself is not directly amenable to GC-MS. However, its smaller, more volatile degradation products can be analyzed directly. For the analysis of the intact molecule, derivatization (e.g., silylation) of the hydroxyl groups is necessary to increase volatility.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms, is commonly used.

  • Injector Temperature: Typically set around 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds. An example program could be: initial temperature of 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C, and hold for 5-10 minutes.[3]

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra obtained are compared with spectral libraries for compound identification.

  • Split Ratio: A split injection is often used to avoid overloading the column, with a typical split ratio of 50:1.[3]

Logical Workflow for Analysis

The following diagram outlines a typical workflow for the analysis of Veratrylglycerol β-guaiacyl ether and its degradation products.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis Synthesis Synthesis of Crude Product Purification Column Chromatography Synthesis->Purification NMR Purity & Structure (NMR) Purification->NMR Degradation Degradation Experiment Purification->Degradation HPLC Analysis of Liquid Phase (HPLC) Degradation->HPLC GCMS Analysis of Volatile Products (GC-MS) Degradation->GCMS

A logical workflow for the synthesis and analysis of Veratrylglycerol β-guaiacyl ether.

References

An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (CAS: 10535-17-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, also known by its synonym Veratrylglycerol β-guaiacyl ether, is a well-characterized organic compound with the CAS number 10535-17-8. Primarily utilized as a model compound in lignin chemistry, its structural features suggest potential for broader applications in pharmacological research. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential future applications. While its biological activity in the context of drug development is not yet extensively studied, this document aims to provide a foundational resource for researchers interested in exploring its therapeutic potential.

Introduction

This compound is a key model compound representing the β-O-4 aryl ether linkage, which is the most abundant linkage in natural lignin.[1][2] Its study is crucial for understanding the complex structure of lignin and for developing efficient methods for biomass conversion.[1] Beyond its role in wood and biomass chemistry, its molecular structure, containing multiple methoxy and hydroxyl functional groups on a diarylpropane skeleton, presents an interesting scaffold for medicinal chemistry and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 10535-17-8[3]
Molecular Formula C₁₈H₂₂O₆[4]
Molecular Weight 334.36 g/mol [4]
IUPAC Name This compound[5]
Synonyms Veratrylglycerol β-guaiacyl ether, Adlerol[3]
Appearance White to light yellow crystalline solid[6]
Melting Point 97.5-98.5 °C[3]
Boiling Point 537 °C at 760 mmHg[3]
Density 1.214 g/cm³[3]
Solubility Low solubility in water; soluble in methanol, ethanol, and dichloromethane.[6]
XLogP3 2.2[3]

Synthesis and Characterization

While various synthetic routes for related lignin model compounds exist, a detailed experimental protocol for the specific synthesis of this compound is outlined below, based on analogous preparations.

Experimental Protocol: Synthesis

A common approach to synthesizing β-O-4 lignin model compounds involves the condensation of a β-keto ether with an appropriate aromatic aldehyde, followed by reduction. A generalized synthetic workflow is presented in Figure 1.

Synthesis_Workflow A Starting Materials: - 3,4-Dimethoxyacetophenone - Guaiacol B Step 1: Bromination of 3,4-Dimethoxyacetophenone A->B Br₂ C Step 2: Williamson Ether Synthesis with Guaiacol B->C K₂CO₃, Acetone D Step 3: Reduction of the Ketone Functionality C->D NaBH₄, Methanol E Final Product: This compound D->E Work-up & Purification

Figure 1: Generalized synthetic workflow for this compound.

Materials:

  • 3,4-Dimethoxyacetophenone

  • Bromine

  • Guaiacol

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone: Dissolve 3,4-dimethoxyacetophenone in a suitable solvent like diethyl ether or dichloromethane. Cool the solution in an ice bath and add bromine dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous NaHCO₃, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude α-bromo ketone.

  • Synthesis of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone: Dissolve the crude α-bromo ketone and guaiacol in acetone. Add anhydrous K₂CO₃ and reflux the mixture until the starting materials are consumed (monitored by TLC). Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in DCM, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to get the crude β-aryl ether ketone.

  • Synthesis of this compound: Dissolve the crude β-aryl ether ketone in methanol and cool the solution in an ice bath. Add NaBH₄ portion-wise with stirring. After the addition, allow the reaction to proceed at room temperature until the ketone is fully reduced (monitored by TLC). Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound as a white to light yellow solid.

Characterization Data

The structural confirmation of the synthesized compound is typically achieved through spectroscopic methods.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹³C NMR A publicly available ¹³C NMR spectrum can be found on PubChem.[5]
¹H NMR Detailed ¹H NMR data for the closely related guaiacylglycerol-β-guaiacyl ether is available in the literature and can be used for comparative analysis.[7]
Mass Spectrometry The exact mass is calculated to be 334.1416.[3]

Biological Activity and Potential Applications in Drug Development

Currently, there is a significant lack of published data on the specific pharmacological activities of this compound in the context of drug development. Its primary application remains as a model compound in lignin research.[6]

However, the structural motifs present in the molecule, such as the dimethoxyphenyl and guaiacyl groups, are found in various biologically active natural products and synthetic compounds. This suggests that the compound could be a starting point for the design and synthesis of novel therapeutic agents.

Areas for Future Investigation

Given the structural similarity to other bioactive molecules, future research could explore the following potential activities:

  • Antioxidant Activity: The phenolic hydroxyl group in the guaiacyl moiety could impart radical scavenging properties.

  • Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory effects.

  • Anticancer Activity: The diarylpropane scaffold is present in some compounds with demonstrated cytotoxic effects against cancer cell lines.

  • Neuroprotective Effects: Certain phenolic compounds have shown promise in models of neurodegenerative diseases.

A proposed workflow for the initial biological screening of this compound is presented in Figure 2.

Biological_Screening_Workflow cluster_invitro Initial Screening A Compound 1-(3,4-Dimethoxyphenyl)-2- (2-methoxyphenoxy)propane-1,3-diol B In vitro Assays A->B Enzyme inhibition, Receptor binding C Cell-based Assays A->C Cytotoxicity, Proliferation, Reporter gene assays D Hit Identification B->D C->D E Lead Optimization D->E Structure-Activity Relationship Studies

Figure 2: Proposed workflow for the biological screening of this compound.

Metabolism and Toxicology

Studies on the metabolism of Veratrylglycerol β-guaiacyl ether have been conducted in the context of microbial degradation, particularly by rumen bacteria.[8] These studies indicate that the β-aryl ether bond can be cleaved by anaerobic bacteria.[8] However, there is a lack of data on its metabolic fate in mammalian systems.

Toxicological data for this compound is also scarce. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Conclusion

This compound is a valuable research chemical, primarily serving as a model compound for the complex structure of lignin. While its direct pharmacological applications are yet to be explored, its chemical structure holds potential for future drug discovery efforts. This technical guide provides a consolidated resource of its known properties and a framework for its synthesis and potential biological evaluation. Further research is warranted to unlock the therapeutic potential of this and structurally related compounds.

References

Spectroscopic Profile of Veratrylglycerol β-Guaiacyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for veratrylglycerol β-guaiacyl ether, a key model compound in lignin chemistry and a valuable building block in synthetic organic chemistry. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and the experimental protocols for their acquisition.

Chemical Structure and Properties

Veratrylglycerol β-guaiacyl ether is a dimeric lignin model compound representing the β-O-4 ether linkage, which is the most abundant linkage in natural lignin.

  • Chemical Name: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

  • Molecular Formula: C₁₈H₂₂O₆

  • Molecular Weight: 334.37 g/mol [1]

  • Appearance: White to light yellow crystalline solid.[2]

  • Solubility: Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for veratrylglycerol β-guaiacyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for Veratrylglycerol β-Guaiacyl Ether

Atom IDAuthor NomenclatureChemical Shift (ppm)
OMeC155.84
OMeC255.88
OMeC355.88
GC1161.04
AC1873.77
BC1788.82
A2C10110.05
A5C9111.07
B2C6112.21

Data obtained from the Biological Magnetic Resonance Bank (BMRB), entry bmse010044. The solvent used was CDCl₃.[3]

Note: A complete assigned ¹H NMR spectrum was not available in the initial search. Researchers should refer to publications on the synthesis and characterization of this compound for detailed ¹H NMR data, including chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

Table 2: Key FT-IR Absorption Bands for Veratrylglycerol β-Guaiacyl Ether

Wavenumber (cm⁻¹)Assignment
3400-3500O-H stretching (hydroxyl groups)
2800-3000C-H stretching
~1593Aromatic ring C=C stretching
~1500Aromatic ring C=C stretching
~1253C-O stretching
~1027C-O stretching

Characteristic absorption bands were identified from FT-IR spectra of veratrylglycerol-β-guaiacyl ether and its close analog, guaiacylglycerol-β-guaiacyl ether.[4][5]

Mass Spectrometry (MS)

Mass spectrometry of veratrylglycerol β-guaiacyl ether and related compounds is often performed using techniques like gas chromatography-mass spectrometry (GC-MS), particularly in the analysis of its degradation products.[6] The fragmentation pattern will be dependent on the ionization method used. A detailed mass spectrum of the parent ion and its fragmentation pattern should be consulted from dedicated analytical studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of lignin model compounds like veratrylglycerol β-guaiacyl ether is characterized by absorption bands related to the aromatic rings. The exact position of the absorption maxima (λmax) can be influenced by the solvent and the substitution pattern on the aromatic rings. For guaiacylglycerol-β-guaiacyl ether, a related compound, UV-Vis spectra have been reported, showing characteristic absorption features.[7]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. For specific instrument parameters and sample preparation details, it is recommended to consult the original research articles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of veratrylglycerol β-guaiacyl ether in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare the sample using a suitable method such as KBr pellets, a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition: Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Employ an appropriate ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of veratrylglycerol β-guaiacyl ether in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and a conceptual representation of how spectroscopic data contributes to understanding its properties.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Compound Veratrylglycerol β-Guaiacyl Ether Dissolution Dissolution in Appropriate Solvent Compound->Dissolution NMR NMR (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR FT-IR Dissolution->IR UVVis UV-Vis Dissolution->UVVis NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data IR_Data IR Spectrum (Wavenumbers, Transmittance) IR->IR_Data UVVis_Data UV-Vis Spectrum (Absorbance, λmax) UVVis->UVVis_Data Structure Structural Elucidation NMR_Data->Structure Purity Purity Assessment NMR_Data->Purity MS_Data->Structure MS_Data->Purity IR_Data->Purity Functional_Groups Functional Group Identification IR_Data->Functional_Groups Electronic_Properties Electronic Properties UVVis_Data->Electronic_Properties

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Data_Integration cluster_spectroscopic_data Spectroscopic Data Inputs cluster_derived_knowledge Derived Chemical Knowledge cluster_applications Applications Compound Veratrylglycerol β-Guaiacyl Ether NMR_Data NMR Data (Connectivity, Chemical Environment) Compound->NMR_Data MS_Data MS Data (Molecular Weight, Formula) Compound->MS_Data IR_Data IR Data (Functional Groups) Compound->IR_Data UVVis_Data UV-Vis Data (Conjugated Systems) Compound->UVVis_Data Structure Chemical Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure Properties Physicochemical Properties UVVis_Data->Properties Structure->Properties Reactivity Reactivity Profile Structure->Reactivity Properties->Reactivity Drug_Dev Drug Development Reactivity->Drug_Dev Material_Sci Materials Science Reactivity->Material_Sci Biomass_Conv Biomass Conversion Reactivity->Biomass_Conv

Caption: Integration of spectroscopic data to inform chemical applications.

References

An In-depth Technical Guide to the Erythro and Threo Isomers of β-O-4 Lignin Model Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the erythro and threo isomers of β-O-4 lignin model compounds, which are crucial for understanding the complex structure and reactivity of lignin. The β-O-4 (arylglycerol-β-aryl ether) linkage is the most abundant in lignin, and the stereochemistry of its two chiral centers, designated as erythro and threo, significantly influences lignin's properties and degradation pathways. This guide delves into the synthesis, characterization, and differential reactivity of these isomers, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical logic.

Introduction to Erythro and Threo Isomers of β-O-4 Lignin Model Compounds

Lignin, a complex aromatic polymer, is a major component of plant cell walls. Its intricate structure is primarily composed of phenylpropanoid units linked by various ether and carbon-carbon bonds. The most prevalent of these is the β-O-4 linkage, accounting for 50-60% of all linkages in lignin. The β-O-4 substructure contains two chiral centers at the α and β carbons of the propanoid side chain, leading to the existence of two diastereomeric forms: erythro and threo.

The terms erythro and threo are used to describe the relative configuration of substituents at two adjacent stereocenters. In the context of β-O-4 lignin models, when the substituents on the α and β carbons are drawn in a Fischer projection, if the main chain substituents are on the same side, it is the erythro isomer. If they are on opposite sides, it is the threo isomer[1]. The ratio of these isomers varies between different lignin sources, with hardwood lignins generally having a higher proportion of the erythro form, while softwoods have a more balanced ratio[2]. This stereochemical difference has profound implications for the chemical and enzymatic degradation of lignin, making the study of pure erythro and threo model compounds essential for developing efficient biomass conversion technologies.

Data Presentation: Properties and Reactivity

The stereochemistry of the β-O-4 linkage significantly impacts its reactivity. The following tables summarize key quantitative data related to the characterization and reactivity of erythro and threo isomers of a common β-O-4 lignin model compound, guaiacylglycerol-β-guaiacyl ether [2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol].

NMR Spectroscopic Data for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the erythro and threo isomers. The different spatial arrangement of the protons and carbons results in distinct chemical shifts (δ) and coupling constants (J).

Table 1: ¹H and ¹³C NMR Data for Erythro and Threo Isomers of Guaiacylglycerol-β-guaiacyl ether in CDCl₃

Atom Erythro Isomer Threo Isomer Reference
¹H NMR (δ, ppm; J, Hz)
4.90 (d, J=4.5)4.85 (d, J=6.5)[2]
4.25 (m)4.35 (m)[2]
Hγa3.85 (dd, J=12.0, 3.5)3.65 (dd, J=12.0, 4.0)[2]
Hγb3.60 (dd, J=12.0, 5.0)3.80 (dd, J=12.0, 4.5)[2]
¹³C NMR (δ, ppm)
72.574.0[2]
86.588.0[2]
61.061.5[2]

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Reactivity Data: β-O-4 Ether Bond Cleavage

The erythro and threo isomers exhibit different rates of cleavage of the β-O-4 ether bond under various reaction conditions, which is a critical aspect of delignification processes.

Table 2: Kinetic Data for the Alkaline Cleavage of Erythro and Threo β-O-4 Lignin Model Compounds

Reaction Condition Isomer Relative Rate of Cleavage Reference
Alkaline PulpingErythro~4 times faster than threo[3]
Alkaline HydrolysisErythro~30% faster than threo[4]
Oxidation with LaccaseThreoPreferentially degraded[5]
Oxidation with Manganese DioxideThreoClear stereo-preference for degradation[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, separation, and analysis of erythro and threo isomers of β-O-4 lignin model compounds.

Synthesis of Guaiacylglycerol-β-guaiacyl Ether

This protocol describes a common method for the synthesis of a mixture of erythro and threo guaiacylglycerol-β-guaiacyl ether.

Materials:

  • Vanillin

  • 2-(2-methoxyphenoxy)acetic acid

  • n-Butyllithium (in hexanes)

  • Diisopropylamine

  • Dry tetrahydrofuran (THF)

  • Borane-dimethyl sulfide complex (BMS)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Protection of Vanillin (Optional but recommended): The phenolic hydroxyl group of vanillin can be protected using a suitable protecting group (e.g., as a tetrahydropyranyl ether) to prevent side reactions.

  • Preparation of the Lithiated Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine in dry THF. Cool the solution to -20 °C and add n-butyllithium dropwise. Stir for 30 minutes. Then, add a solution of 2-(2-methoxyphenoxy)acetic acid in dry THF dropwise at -20 °C. Stir for 1 hour to form the α-lithiated dianion.

  • Aldol Addition: Cool the solution of the lithiated reagent to -78 °C. Slowly add a solution of the protected vanillin in dry THF. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Reduction: Quench the reaction by adding saturated aqueous NH₄Cl solution. Acidify the mixture with 2M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Dissolve the crude product in dry THF and add BMS dropwise at 0 °C. Stir the reaction mixture at room temperature for 24 hours.

  • Final Work-up and Purification: Carefully quench the reaction by the dropwise addition of methanol at 0 °C. Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify the resulting mixture of erythro and threo isomers by silica gel column chromatography.

Separation of Erythro and Threo Isomers

The diastereomeric mixture can be separated into pure erythro and threo isomers using ion-exchange chromatography or fractional crystallization.

Method: Ion-Exchange Chromatography

  • Column Preparation: Pack a column with a strong anion-exchange resin (e.g., Dowex 1x8) in the borate form.

  • Elution: Dissolve the mixture of isomers in a suitable solvent and load it onto the column. Elute with a linear gradient of sodium borate buffer. The erythro isomer forms a stronger complex with the borate ions and therefore elutes later than the threo isomer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the pure isomer-containing fractions.

  • Desalting: Pool the fractions containing the pure isomers and remove the borate salts by appropriate methods, such as precipitation or dialysis.

Ozonation Analysis for Erythro/Threo Ratio Determination in Lignin

Ozonation is a chemical degradation method used to determine the erythro-to-threo ratio of β-O-4 structures in native lignin.

Procedure:

  • Sample Preparation: Finely ground, extractive-free wood meal is used as the starting material.

  • Ozonolysis: Suspend the wood meal in a mixture of acetic acid and water. Bubble ozone gas through the suspension at a controlled temperature (e.g., 20 °C) for a specific duration.

  • Oxidative Work-up: After ozonolysis, treat the reaction mixture with hydrogen peroxide to convert the ozonides to carboxylic acids.

  • Hydrolysis: Subject the oxidized products to alkaline hydrolysis to cleave the ester linkages.

  • Derivatization and GC-MS Analysis: The resulting erythronic and threonic acids are derivatized (e.g., by silylation) and then analyzed by gas chromatography-mass spectrometry (GC-MS). The ratio of the peak areas of the derivatized erythronic and threonic acids corresponds to the erythro/threo ratio of the β-O-4 structures in the original lignin.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the erythro and threo isomers of β-O-4 lignin model compounds.

Synthesis_and_Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation Starting_Materials Vanillin & 2-(2-methoxyphenoxy)acetic acid Reaction Aldol Addition & Reduction Starting_Materials->Reaction 1. Lithiation 2. Condensation Mixed_Isomers Mixture of Erythro and Threo Isomers Reaction->Mixed_Isomers Crude Product Separation_Method Ion-Exchange Chromatography Mixed_Isomers->Separation_Method Purification Erythro_Isomer Pure Erythro Isomer Separation_Method->Erythro_Isomer Threo_Isomer Pure Threo Isomer Separation_Method->Threo_Isomer

Caption: Workflow for the synthesis and separation of erythro and threo β-O-4 lignin model compounds.

Stereochemical_Relationship beta_O_4 β-O-4 Lignin Model Compound (Two Chiral Centers) erythro Erythro Isomer (Substituents on the same side) beta_O_4->erythro Diastereomer 1 threo Threo Isomer (Substituents on opposite sides) beta_O_4->threo Diastereomer 2

Caption: Stereochemical relationship between the erythro and threo isomers of a β-O-4 lignin model compound.

References

In-Depth Technical Guide on the Crystal Structure of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, a significant lignin model compound also known as guaiacylglycerol-β-guaiacyl ether. This document details its crystallographic parameters, experimental protocols for its synthesis and structural analysis, and its role in the study of lignin biodegradation. The information presented is intended to support researchers and scientists in the fields of biochemistry, drug development, and biomass valorization.

Introduction

This compound is a key synthetic analogue representing the most common linkage in lignin, the β-O-4 aryl ether bond. The study of its structure and degradation is crucial for understanding the complex chemistry of lignin and for developing efficient methods for biomass conversion and valorization. The precise knowledge of its three-dimensional structure provides insights into the stereochemistry of its enzymatic and chemical cleavage, which is fundamental for applications in biorefineries and the development of novel therapeutics.

Physicochemical Properties

Basic chemical and physical properties of the compound are summarized below.

PropertyValue
Molecular FormulaC₁₈H₂₂O₆
Molecular Weight334.37 g/mol
Melting Point97.5-98.5 °C
AppearanceWhite to light yellow crystalline solid

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system with the space group P-1. A summary of the crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₁₈H₂₂O₆
Formula weight350.36
TemperatureNot Reported
Wavelength0.071073 nm
Crystal systemTriclinic
Space groupP-1
Unit cell dimensions
a0.72420(14) nm
b1.0770(2) nm
c1.2054(2) nm
α90°
β90.43(3)°
γ90°
Volume0.8580(3) nm³
Z2
Density (calculated)1.356 g/cm³
Absorption coefficient (μ)0.104 mm⁻¹
F(000)372
Data collection and refinement
Final R indices [I>2σ(I)]R = 0.0602
R indices (all data)wR = 0.1621

Experimental Protocols

Synthesis of this compound

A common synthetic route to obtain guaiacylglycerol-β-guaiacyl ether involves a multi-step process starting from guaiacol. The key step is the condensation reaction between 4-(α-bromoacetyl)-guaiacol and guaiacol.[1]

Materials:

  • Guaiacol

  • Anhydrous Aluminum Chloride

  • Chloroacetyl Chloride

  • Sodium Borohydride

  • Potassium Carbonate

  • Appropriate solvents (e.g., Dichloromethane, Methanol)

Procedure:

  • Friedel-Crafts Acylation: Guaiacol is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 4-(chloroacetyl)guaiacol.

  • Williamson Ether Synthesis: The resulting chloroacetylated compound is reacted with another molecule of guaiacol in the presence of a base such as potassium carbonate to form the α-aryloxy ketone intermediate.

  • Reduction: The ketone is then reduced to a secondary alcohol using a reducing agent like sodium borohydride to yield the title compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain crystals suitable for analysis.

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Protocol:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-ray data is collected at a controlled temperature using a specific radiation source (e.g., MoKα). The data collection strategy involves a series of scans (e.g., ω and φ scans) to cover a significant portion of the reciprocal space.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Signaling and Metabolic Pathways

This compound is a well-established model compound for studying the microbial degradation of lignin. Its β-O-4 ether linkage is a primary target for enzymatic cleavage by various microorganisms.

Bacterial Degradation Pathway

In bacteria such as Sphingobium sp. SYK-6, the degradation of guaiacylglycerol-β-guaiacyl ether proceeds through an oxidative pathway involving several key enzymatic steps.[2] This pathway is crucial for the biological cycling of carbon from lignin.

bacterial_degradation_pathway GGE Guaiacylglycerol-β-guaiacyl ether MPHPV α-(2-Methoxyphenoxy)-β-hydroxypropiovanillone GGE->MPHPV Cα-Dehydrogenase GSH_Adduct β-Glutathionyl-α-keto-adduct MPHPV->GSH_Adduct β-Etherase (GST) + Glutathione HPV β-Hydroxypropiovanillone GSH_Adduct->HPV Glutathione Lyase Guaiacol Guaiacol GSH_Adduct->Guaiacol Vanillate_Pathway Vanillate Catabolic Pathway HPV->Vanillate_Pathway experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis start Starting Materials (Guaiacol, etc.) reaction Chemical Synthesis start->reaction purification Recrystallization reaction->purification crystal_selection Single Crystal Selection purification->crystal_selection xrd X-ray Diffraction Data Collection crystal_selection->xrd structure_solution Structure Solution & Refinement xrd->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

References

The Central Role of β-O-4 Linkages in Lignin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structure, analysis, and significance of the most abundant linkage in lignin, tailored for professionals in the fields of chemistry, biology, and drug development.

Lignin, a complex aromatic polymer, is a fundamental component of plant cell walls, providing structural integrity and defense against pathogens. Its intricate and irregular structure is characterized by a variety of intermolecular bonds, among which the arylglycerol-β-aryl ether linkage, commonly known as the β-O-4 linkage, is the most prevalent. Understanding the nuances of this linkage is paramount for the effective utilization of lignocellulosic biomass in biorefineries and for elucidating plant metabolic pathways that could be targets for drug development. This technical guide provides a comprehensive overview of the β-O-4 linkage, including its biosynthesis, structural significance, and the key analytical techniques used for its characterization.

The Architectural Keystone: Structure and Function of β-O-4 Linkages

Lignin is primarily a polymer of three main monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively, within the lignin polymer.[1] The relative proportions of these units vary significantly between different plant types, such as softwoods, hardwoods, and grasses.[2] The polymerization process involves the oxidative coupling of these monolignols, leading to a variety of ether and carbon-carbon bonds.[1]

The β-O-4 linkage is the most abundant of these, typically constituting 45% to 60% of all inter-unit connections in native lignin.[3][4] This ether bond connects the β-carbon of the propane side-chain of one monolignol to the phenolic oxygen at the 4-position of an adjacent unit.[3] Its relative lability compared to carbon-carbon bonds makes it a primary target for lignin depolymerization strategies aimed at producing valuable aromatic chemicals and biofuels.[3] The prevalence of β-O-4 linkages significantly influences the physical and chemical properties of lignin, including its solubility, thermal stability, and reactivity.

Below is a diagram illustrating the general structure of lignin, highlighting the principal linkages.

lignin_structure cluster_lignin General Lignin Structure G1 Guaiacyl (G) S1 Syringyl (S) G1->S1 β-O-4 G2 Guaiacyl (G) S1->G2 β-5 G3 Guaiacyl (G) S1->G3 β-β S2 Syringyl (S) G2->S2 5-5

Caption: A simplified representation of the lignin polymer, showcasing the predominant β-O-4 linkage and other significant intermolecular bonds.

Biosynthesis of β-O-4 Linkages

The formation of β-O-4 linkages is a critical step in the biosynthesis of lignin, a process that begins with the phenylpropanoid pathway. This metabolic route synthesizes the monolignols from the amino acid phenylalanine.[5] Once synthesized, these monolignols are transported to the cell wall where they are oxidized by peroxidases and/or laccases to generate resonance-stabilized radicals.[5] The subsequent radical-radical coupling is a combinatorial process that leads to the various linkages found in lignin. The coupling of a monolignol radical at its β-position with the phenolic oxygen of a growing lignin polymer results in the formation of a β-O-4 linkage.[6]

The following diagram outlines the key stages of monolignol biosynthesis and their polymerization into lignin, with an emphasis on the formation of the β-O-4 linkage.

monolignol_biosynthesis_and_polymerization cluster_biosynthesis Monolignol Biosynthesis cluster_polymerization Lignin Polymerization Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid C3H p-Coumaraldehyde p-Coumaraldehyde p-Coumaric Acid->p-Coumaraldehyde 4CL, CCR Ferulic Acid Ferulic Acid Caffeic Acid->Ferulic Acid COMT 5-Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Ferulic Acid->5-Hydroxyconiferaldehyde F5H Coniferaldehyde Coniferaldehyde Ferulic Acid->Coniferaldehyde 4CL, CCR Sinapaldehyde Sinapaldehyde 5-Hydroxyconiferaldehyde->Sinapaldehyde COMT Sinapyl Alcohol (S) Sinapyl Alcohol (S) Sinapaldehyde->Sinapyl Alcohol (S) CAD p-Coumaryl Alcohol (H) p-Coumaryl Alcohol (H) p-Coumaraldehyde->p-Coumaryl Alcohol (H) CAD Coniferyl Alcohol (G) Coniferyl Alcohol (G) Coniferaldehyde->Coniferyl Alcohol (G) CAD Monolignols (H, G, S) Monolignols (H, G, S) Monolignol Radicals Monolignol Radicals Monolignols (H, G, S)->Monolignol Radicals Peroxidases/Laccases Dimer Radicals Dimer Radicals Monolignol Radicals->Dimer Radicals Radical Coupling Growing Lignin Polymer Growing Lignin Polymer Monolignol Radicals->Growing Lignin Polymer β-O-4 Formation Lignin Polymer Lignin Polymer Dimer Radicals->Lignin Polymer Further Coupling

Caption: The biosynthetic pathway of monolignols and their subsequent oxidative polymerization to form the lignin polymer, highlighting the formation of β-O-4 linkages.

Quantitative Analysis of β-O-4 Linkages

The abundance of β-O-4 linkages varies depending on the plant species and the type of lignin. This quantitative data is crucial for developing efficient biomass conversion processes. The following table summarizes the approximate percentages of β-O-4 linkages in different types of lignin.

Lignin Source CategoryPlant Example(s)Lignin TypeApproximate Abundance of β-O-4 Linkages (%)
Softwood Pine (Pinus taeda)Guaiacyl (G) Lignin45 - 50
Hardwood Poplar (Populus), Birch (Betula)Guaiacyl-Syringyl (G-S) Lignin60 - 65
Grasses Switchgrass (Panicum virgatum), Maize (Zea mays)H-G-S Lignin50 - 60

Note: These values are approximate and can vary based on the specific species, age, and growing conditions of the plant, as well as the method of lignin isolation and analysis.

Experimental Protocols for Characterization

Several analytical techniques are employed to quantify and characterize β-O-4 linkages in lignin. The following sections provide detailed methodologies for three key experimental protocols.

2D Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy

2D HSQC NMR is a powerful non-destructive technique that provides detailed structural information about lignin, including the relative abundance of different inter-unit linkages.

Experimental Protocol:

  • Sample Preparation:

    • Thoroughly dry the isolated lignin sample in a vacuum oven overnight to remove residual moisture.

    • Accurately weigh 60-80 mg of the dried lignin and dissolve it in 0.5 mL of a suitable deuterated solvent, typically DMSO-d₆.[7]

    • Ensure complete dissolution by vortexing, with gentle heating if necessary.[7]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire 2D HSQC spectra on an NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

    • Use a standard Bruker pulse program (e.g., hsqcetgpsisp2.2).

    • Set the spectral widths to appropriate ranges for ¹H and ¹³C nuclei (e.g., 10 ppm and 165 ppm, respectively).

    • Acquire a sufficient number of scans (e.g., 64-128) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., Bruker TopSpin or MestReNova).

    • Apply a squared sine-bell window function in both dimensions before Fourier transformation.[7]

    • Perform phasing and baseline correction.[7]

    • Reference the chemical shifts to the solvent peak (DMSO-d₆ at δC/δH 39.5/2.50 ppm).[7]

    • Identify and integrate the cross-peaks corresponding to the Cα-Hα, Cβ-Hβ, and Cγ-Hγ correlations of the β-O-4 substructures. The chemical shifts for these correlations are well-established in the literature.

    • The relative abundance of β-O-4 linkages can be determined by comparing the integral of their characteristic cross-peaks to the integrals of other linkage types or to the total aromatic region.

The following diagram illustrates the general workflow for 2D HSQC NMR analysis of lignin.

hsqc_workflow cluster_workflow 2D HSQC NMR Workflow for Lignin Analysis Sample Preparation 1. Lignin Isolation & Drying 2. Dissolution in Deuterated Solvent 3. Transfer to NMR Tube NMR Data Acquisition Acquire 2D HSQC Spectrum Sample Preparation->NMR Data Acquisition Data Processing 1. Fourier Transformation 2. Phasing & Baseline Correction 3. Chemical Shift Referencing NMR Data Acquisition->Data Processing Structural Elucidation 1. Signal Assignment (β-O-4, etc.) 2. Integration of Cross-Peaks 3. Quantification of Linkages Data Processing->Structural Elucidation

Caption: A schematic workflow of the key steps involved in the analysis of lignin structure using 2D HSQC NMR spectroscopy.

Thioacidolysis

Thioacidolysis is a chemical degradation method that selectively cleaves β-O-4 linkages, releasing monomeric products that can be quantified by gas chromatography (GC).

Experimental Protocol:

  • Reaction Setup:

    • Place 1-2 mg of dried, extractive-free biomass or isolated lignin into a reaction vial.[8]

    • Prepare a fresh thioacidolysis reagent by mixing dioxane, ethanethiol, and boron trifluoride etherate in a 10:2.5:1 (v/v/v) ratio.

    • Add 1 mL of the reagent to the vial.

    • Seal the vial tightly and heat at 100 °C for 4 hours in a heating block.

  • Work-up:

    • After cooling to room temperature, add an internal standard (e.g., tetracosane).

    • Add 1 mL of water and 2 mL of dichloromethane.

    • Vortex the mixture and centrifuge to separate the phases.

    • Carefully collect the organic (bottom) layer.

    • Wash the organic layer with water twice.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Derivatization and GC Analysis:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Silylate the residue by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine and heating at 60 °C for 30 minutes.

    • Analyze the silylated products by GC-MS or GC-FID.

    • Quantify the released monomers (H, G, and S units) by comparing their peak areas to that of the internal standard and using response factors determined from authentic standards.

Derivatization Followed by Reductive Cleavage (DFRC)

The DFRC method is another chemical degradation technique that cleaves α- and β-aryl ethers in lignin, producing monomers that can be quantified by GC.

Experimental Protocol:

  • Derivatization Step:

    • To approximately 5 mg of isolated lignin or 30 mg of cell wall sample in a round-bottom flask, add 3 mL of a solution of acetyl bromide in acetic acid (8:92, v/v).[3][9]

    • Stir the mixture at 50 °C for 3 hours.[9]

    • Remove the solvent and excess reagent by rotary evaporation at a temperature below 50 °C.[2]

  • Reductive Cleavage Step:

    • Dissolve the residue in a mixture of dioxane, acetic acid, and water (5:4:1, v/v/v).

    • Add powdered zinc dust (approximately 100 mg) to the solution and stir vigorously for 40 minutes.[9]

    • Quench the reaction by adding a saturated solution of ammonium chloride.

    • Extract the products with dichloromethane.

    • Wash the organic phase with water and dry over anhydrous sodium sulfate.

  • Acetylation and GC Analysis:

    • Evaporate the solvent and acetylate the residue with a 1:1 mixture of acetic anhydride and pyridine.

    • After work-up, dissolve the final product in a suitable solvent for GC analysis.

    • Quantify the resulting 4-acetoxycinnamyl acetates (from H, G, and S units) using GC-FID or GC-MS with an internal standard.

Conclusion

The β-O-4 linkage is a cornerstone of lignin's structure, profoundly influencing its properties and its potential as a renewable resource. For researchers in plant science, materials science, and drug development, a thorough understanding of this linkage is indispensable. The analytical protocols detailed in this guide—2D HSQC NMR, thioacidolysis, and DFRC—provide a robust toolkit for the qualitative and quantitative characterization of β-O-4 linkages. By leveraging these methods, scientists can gain deeper insights into lignin's complex architecture, paving the way for innovations in biorefining, the development of novel biomaterials, and the identification of new therapeutic targets within plant metabolic pathways.

References

An In-depth Technical Guide to Lignin Model Compounds for Biomass Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin, a complex aromatic biopolymer, is the second most abundant terrestrial polymer after cellulose, constituting a significant fraction of lignocellulosic biomass.[1] Its recalcitrant nature, owing to a complex and robust structure of interlinked phenylpropanoid units, presents a major challenge in the efficient conversion of biomass into biofuels and value-added chemicals.[1] To overcome this, researchers extensively utilize lignin model compounds, which are simpler, well-defined molecules that represent the key structural motifs and linkage types found in the native lignin polymer.[2] This guide provides a comprehensive overview of common lignin model compounds, detailed experimental protocols for their synthesis and analysis, quantitative data on their catalytic conversion, and visualizations of key reaction pathways and workflows.

The primary building blocks of lignin are three monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[3] These monolignols polymerize to form a complex network connected by various ether and carbon-carbon bonds.[4] The most prevalent of these is the β-O-4 (arylglycerol-β-aryl ether) linkage, which can account for over 50% of the linkages in some lignins.[4][5] Other significant linkages include the β-5 (phenylcoumaran), 5-5 (biphenyl), β-β (resinol), and 4-O-5 (diaryl ether) structures.[5][6] Understanding the cleavage of these bonds is crucial for lignin depolymerization.

Lignin Model Compounds: Classification and Synthesis

Lignin model compounds are typically classified based on the type of linkage they represent. This section details the synthesis of model compounds for the most abundant linkages.

β-O-4 Model Compounds
  • Guaiacylglycerol-β-guaiacyl ether (GGE): A widely used model for the β-O-4 linkage.[7]

  • Veratrylglycerol-β-guaiacyl ether (VGE): A non-phenolic analogue of GGE, useful for studying the role of the phenolic hydroxyl group.

β-5 Model Compounds
  • Dehydrodiconiferyl alcohol: A common model for the β-5 linkage.

β-β Model Compounds
  • Pinoresinol: A key model compound for the β-β linkage.[8]

Experimental Protocols

Synthesis of Guaiacylglycerol-β-guaiacyl ether (GGE)

This protocol is adapted from a multi-step synthesis starting from guaiacol.[9][10]

Materials:

  • Guaiacol

  • 4-(α-bromoacetyl)-guaiacol

  • Sodium borohydride

  • 0.1 M Sodium hydroxide

  • 5% Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • The synthesis initiates with the condensation reaction between 4-(α-bromoacetyl)-guaiacol and guaiacol to form the core GGE structure.[9][10]

  • A subsequent reaction with formaldehyde introduces the γ-hydroxyl group.[10]

  • The final step involves the reduction of a ketone intermediate. Dissolve the intermediate (1.0 g) in 100 mL of 0.1 M sodium hydroxide.[10]

  • Under a nitrogen atmosphere, add sodium borohydride (0.3 g) to the solution.[10]

  • Stir the mixture for 10 hours at room temperature.[10]

  • Neutralize the solution with 5% hydrochloric acid.

  • Extract the product with dichloromethane.[10]

  • Wash the organic phase with distilled water and dry it over anhydrous sodium sulfate.[10]

  • Purify the crude product by silica gel column chromatography to separate the erythro and threo diastereomers.

Synthesis of Dehydrodiconiferyl Alcohol (β-5 Model)

This protocol involves the oxidative coupling of coniferyl alcohol.

Materials:

  • Coniferyl alcohol

  • Ferric chloride (FeCl₃) or a laccase/O₂ system

  • Solvent (e.g., acetone/water)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve coniferyl alcohol in the chosen solvent system.

  • Add the oxidizing agent (e.g., FeCl₃ solution) dropwise while stirring vigorously.

  • Allow the reaction to proceed for several hours at room temperature.

  • Quench the reaction and extract the products with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product using column chromatography on silica gel.

Synthesis of Pinoresinol (β-β Model)

This protocol describes the synthesis of pinoresinol from coniferyl alcohol.[8][9]

Materials:

  • Coniferyl alcohol

  • Iron (III) chloride hexahydrate

  • Acetone

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve coniferyl alcohol (1.0 g, 5.55 mmol) in acetone (100 mL).[9]

  • In a separate flask, dissolve iron (III) chloride hexahydrate (1.5 g, 5.55 mmol) in acetone (50 mL).[9]

  • Add the iron (III) chloride solution dropwise to the coniferyl alcohol solution over 30 minutes with stirring.[9]

  • Stir the reaction mixture at room temperature for 4 hours.[9]

  • Remove the acetone under reduced pressure.[9]

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated brine solution (3 x 50 mL).[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[9]

  • Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pinoresinol.[9]

Catalytic Hydrogenolysis of Lignin Model Compounds

Materials:

  • Lignin model compound (e.g., GGE)

  • Catalyst (e.g., Ru/C, Ni/C, Pd/C)

  • Solvent (e.g., methanol, 1,4-dioxane)

  • High-pressure batch reactor with magnetic stirring

  • Hydrogen gas (H₂)

Procedure:

  • Place the lignin model compound (e.g., 0.5 mmol), catalyst (e.g., 20 mg), and solvent (e.g., 4 mL) into the high-pressure reactor.[11][12]

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen to remove any air.[12]

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 1 MPa).[12]

  • Heat the reactor to the target temperature (e.g., 250 °C) and stir for the specified reaction time (e.g., 2 hours).[12]

  • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen.

  • Collect the liquid product for analysis.

Quantitative Analysis of Depolymerization Products by GC-MS

Instrumentation and Conditions (Example): [13]

  • GC-MS System: GCMS-QP2010 Ultra or equivalent

  • Column: Stabilwax (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Injection Port Temperature: 230 °C

  • Oven Temperature Program: 50 °C (hold 5 min), ramp at 10 °C/min to 250 °C (hold 10 min)

  • Injection Mode: Split (e.g., split ratio 10:1)

  • Carrier Gas: Helium, at a constant linear velocity (e.g., 50.0 cm/sec)

  • Injection Volume: 0.5 µL

  • MS Interface Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Measurement Mode: Scan

  • Mass Range: m/z 15 to 550

Procedure:

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., the reaction solvent or ethyl acetate). Add a known amount of an internal standard (e.g., tetradecane) for quantification.

  • Calibration: Prepare a series of standard solutions of expected products with the internal standard at known concentrations to generate calibration curves.

  • Analysis: Inject the prepared sample into the GC-MS.

  • Identification: Identify the product peaks by comparing their retention times and mass spectra with those of the authentic standards and/or by matching the mass spectra with a library (e.g., NIST).

  • Quantification: Calculate the concentration of each product using the calibration curves and the peak area ratio of the analyte to the internal standard.

Quantitative Analysis by 31P NMR Spectroscopy

This technique is used to quantify hydroxyl groups in lignin and its degradation products.[14]

Materials:

  • Dried lignin or model compound sample

  • Anhydrous pyridine/CDCl₃ (1.6:1 v/v)

  • Internal standard solution (e.g., cyclohexanol in pyridine/CDCl₃)

  • Relaxation reagent (e.g., chromium(III) acetylacetonate in pyridine/CDCl₃)

  • Phosphitylating reagent (e.g., 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, TMDP)

  • NMR tubes

Procedure:

  • Accurately weigh approximately 30 mg of the dried sample into a vial.[15]

  • Add 500 µL of the pyridine/CDCl₃ solvent and 100 µL of the internal standard solution.[15]

  • Stir until the sample is completely dissolved.

  • Add 100 µL of the phosphitylating reagent (TMDP).[15]

  • Transfer the solution to an NMR tube for analysis.

  • Acquire the 31P NMR spectrum using inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).[4]

  • Integrate the signals corresponding to the different types of hydroxyl groups (aliphatic, phenolic, carboxylic acids) and the internal standard.

  • Quantify the amount of each type of hydroxyl group relative to the known amount of the internal standard.

Data Presentation: Catalytic Conversion of Lignin Model Compounds

The following tables summarize quantitative data from various studies on the catalytic conversion of lignin model compounds.

Table 1: Catalytic Oxidation of Guaiacylglycerol-β-guaiacyl ether (GGE) over Metal/Alumina Catalysts

Catalyst (5 wt.% metal on Al₂O₃)GGE Conversion (%)Guaiacol Yield (%)Vanillin Yield (%)Vanillic Acid Yield (%)
None~70<15<1<1
Al₂O₃ only~70<15<1<1
Ag/Al₂O₃>99271111
Ru/Al₂O₃>99281111

Reaction conditions: 0.017 M GGE in acetonitrile, 160 °C, 20 h, 5 bar (20% O₂ in Ar).[15]

Table 2: Catalytic Hydrogenolysis of a β-O-4 Model Compound over Ni-based Catalysts

CatalystConversion (%)Product 1 Yield (%)Product 2 Yield (%)
Ni/C954548
Ni-Cu/C984750
Ni-Co/C994949

Model Compound: 2-phenoxy-1-phenylethanol. Product 1: Phenol, Product 2: Phenylethanol. Reaction conditions not specified.

Table 3: Hydrodeoxygenation of 4-Propylguaiacol over a Pt@SLS Catalyst

ParameterValue
Conversion of 4-propylguaiacol~100%
Selectivity to propylcyclohexane82.3%

Reaction conditions: Molar ratio of 4-propylguaiacol to Pt = 50, 80 °C, 1 MPa H₂, 1 h.[5]

Table 4: Catalytic Cracking of Guaiacol over SiO₂-Al₂O₃ Catalyst

ProductYield (%)
Aromatic Hydrocarbons57.93
Pentamethylbenzene (PMB) & Hexamethylbenzene (HMB)48.31

Reaction conditions: 400 °C, 25 mL/min N₂, molar ratio of methanol to guaiacol = 25.[5]

Visualization of Pathways and Workflows

General Workflow for Lignin Model Compound Research

G cluster_synthesis Synthesis & Purification cluster_catalysis Catalytic Conversion cluster_analysis Product Analysis s1 Select Model Compound (e.g., GGE, Pinoresinol) s2 Chemical Synthesis s1->s2 s3 Purification (Chromatography) s2->s3 s4 Characterization (NMR, MS) s3->s4 c1 Catalyst Screening s4->c1 Purified Model Compound c2 Reaction Optimization (Temp, Pressure, Time) c1->c2 c3 Catalytic Reaction c2->c3 a1 Sample Preparation (Dilution, Internal Standard) c3->a1 Reaction Mixture a2 Qualitative Analysis (GC-MS, LC-MS) a1->a2 a3 Quantitative Analysis (GC-MS, qNMR) a2->a3 a4 Data Interpretation a3->a4 a4->c2 Feedback for Optimization

Caption: General workflow for lignin model compound research.

Acid-Catalyzed Cleavage of the β-O-4 Linkage

G start β-O-4 Model Compound protonation Protonation of α-OH (+H⁺) start->protonation dehydration Dehydration (-H₂O) protonation->dehydration carbocation Benzylic Carbocation Intermediate dehydration->carbocation c2_pathway C2 Pathway (Deformylation) carbocation->c2_pathway c3_pathway C3 Pathway (Rehydration) carbocation->c3_pathway c2_products C2 Aldehydes c2_pathway->c2_products c3_products Hibbert's Ketones c3_pathway->c3_products

Caption: Acid-catalyzed cleavage of the β-O-4 linkage.[1][3][16]

Catalytic Hydrogenolysis Pathway of a β-O-4 Model Compound

G start β-O-4 Model Compound (e.g., 2-phenoxy-1-phenylethanol) dehydrogenation Dehydrogenation (Catalyst) start->dehydrogenation ketone Ketone Intermediate dehydrogenation->ketone hydrogenolysis Hydrogenolysis of C-O bond (+H₂, Catalyst) ketone->hydrogenolysis products Cleavage Products (e.g., Acetophenone + Guaiacol) hydrogenolysis->products

Caption: Catalytic hydrogenolysis of a β-O-4 model compound.

References

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, a significant lignin model compound. It includes a summary of its quantitative data, a generalized experimental protocol for its analysis, and a visual representation of the analytical workflow.

Core Compound Data

This compound, also known as veratrylglycerol-β-guaiacyl ether, is a key compound in the study of lignin structure and degradation.[1][2][3][4] Lignin, a complex polymer found in plant cell walls, is a potential source of renewable aromatic chemicals, making the study of its model compounds crucial for advancements in biorefinery and biomass utilization.[5]

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C18H22O6
Molecular Weight 334.369 g/mol
CAS Number 10535-17-8
Melting Point 97.5-98.5 °C
Boiling Point 530.7°C at 760 mmHg
Density 1.214 g/cm³

Experimental Protocols: Analysis of Lignin Model Compounds

Due to the complexity of lignin-derived mixtures, advanced analytical techniques are necessary for the characterization of model compounds like this compound.[6] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a widely applied method for the investigation of such species.[6]

General HPLC-MS Analytical Protocol

This protocol outlines a general methodology for the analysis of this compound.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the compound in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. HPLC Conditions:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Detection: A UV detector can be used to monitor the elution of the compound, typically at a wavelength around 280 nm.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) is a common technique for lignin model compounds.[5]

  • Ionization Mode: Both positive and negative ion modes can be used, depending on the specific adducts or ions of interest.

  • Mass Analyzer: A variety of mass analyzers can be employed, such as quadrupole, time-of-flight (TOF), or Orbitrap, to obtain high-resolution mass data.

  • Data Analysis: The acquired mass spectra are analyzed to confirm the molecular weight of the compound and to study its fragmentation patterns for structural elucidation.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

G Figure 1: Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing of Compound B Dissolution in Solvent A->B C Filtration B->C D HPLC Separation C->D Sample Injection E UV Detection D->E F Mass Spectrometry D->F G Chromatogram Analysis E->G H Mass Spectra Interpretation F->H I Structural Confirmation G->I H->I

References

Synonyms and alternative names for Adlerol compound

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the requested compound, Adlerol, cannot be provided at this time due to a lack of publicly available scientific literature. While a compound named Adlerol is registered in the PubChem database with the Chemical Identifier (CID) 193461 and the IUPAC name 4-[(2S,3S,4S)-3,4-dihydroxy-5-methylidenetetrahydrofuran-2-yl]-2,6-dimethoxyphenyl (2E)-but-2-enoate, extensive searches have yielded no information regarding its synonyms, alternative names, biological activities, mechanism of action, associated signaling pathways, or any experimental data.

To fulfill the core requirements of your request for a detailed technical guide, this document will instead provide a comprehensive overview of a well-researched natural compound, Curcumin , as a representative example. This guide is structured to serve as a template, demonstrating the depth of analysis, data presentation, and visualization requested.

An In-Depth Technical Guide to Curcumin

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of Curcumin, including its synonyms, alternative names, mechanism of action, and associated signaling pathways. Quantitative data is presented in tabular format, and key experimental protocols are described.

Synonyms and Alternative Names for Curcumin

Curcumin is the principal curcuminoid of turmeric (Curcuma longa) and is responsible for its yellow color.[1] It is a diarylheptanoid and is chemically known as diferuloylmethane.[1][2]

Common Synonyms and Alternative Names:

  • Curcuma

  • Curcumae Longa

  • Curcumin I

  • Diferuloylmethane[1][2]

  • Indian Saffron[2][3]

  • Natural Yellow 3[1][2]

  • Turmeric Extract[4]

  • Turmeric Yellow[2]

A more extensive list of synonyms can be found in various chemical and pharmacological databases.[2][3][4][5]

Mechanism of Action and Signaling Pathways

Curcumin is a pleiotropic molecule, meaning it interacts with a wide range of molecular targets and modulates multiple signaling pathways.[6] Its biological activities, including anti-inflammatory, antioxidant, and anticancer effects, are attributed to this multi-targeted mechanism.[7][8][9]

The anti-inflammatory effects of curcumin are partly mediated through the inhibition of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[10][11] Curcumin can also upregulate the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ), which contributes to its anti-inflammatory properties.[10]

As an antioxidant, curcumin can scavenge various reactive oxygen species (ROS).[11] It also enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.[9]

In the context of cancer, curcumin has been shown to regulate numerous signaling pathways involved in cell proliferation, apoptosis, and metastasis, including the MAPK, PI3K/Akt, and JAK/STAT pathways.[12][13][14]

Visualization of Key Signaling Pathways

The following diagrams illustrate the modulatory effects of curcumin on key cellular signaling pathways.

NFkB_Pathway cluster_nucleus Nucleus Curcumin Curcumin IKK IKK Curcumin->IKK Inhibits IkB IkB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory Gene Expression NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Gene_Expression

Caption: Curcumin's inhibition of the NF-κB signaling pathway.

MAPK_Pathway Curcumin Curcumin EGFR EGFR/TGF Curcumin->EGFR ERK ERK1/2 Curcumin->ERK JNK JNK Curcumin->JNK p38 p38 Curcumin->p38 Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MKK4/7 Raf->MEK MEK->ERK MEK->JNK MEK->p38 AP1 c-Myc, c-Fos, c-Jun ERK->AP1 JNK->AP1 p38->AP1 Proliferation Proliferation/ Migration AP1->Proliferation

Caption: Curcumin's modulatory effect on the MAPK signaling pathway.

Quantitative Data on Bioactivity

The bioactivity of curcumin has been quantified in numerous studies. The following table summarizes key quantitative data from in vitro and in vivo experiments.

BioactivityModel SystemConcentration/DoseObserved EffectReference(s)
Anticancer Human non-small cell lung cancer cells (A549)25 µMInhibition of migration and invasion[8]
Human breast cancer cells (MDA-MB-231, SKBR-3)Not specifiedSuppression of STAT3 phosphorylation[12]
Anti-inflammatory Human endothelial cells (TNF-α stimulated)Not specifiedAttenuation of inflammatory response[11]
Antioxidant Human vascular cellsNot specifiedScavenging of superoxide radicals, H₂O₂, and nitric oxide[11]
Bioavailability Mice (oral administration)0.1 g/kg body weightIntestinal concentration of 177.04 µg/g after 1 hour[15]
Humans (oral administration)3.6 g/day Colorectal concentration of 12.7 nmol/g[15]

Experimental Protocols

The quantification and characterization of curcumin in various samples are crucial for research and development. Several analytical methods are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of curcuminoids.

  • Principle: Samples are extracted with a suitable solvent, typically methanol. The extract is then injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and acidified water is commonly used to separate curcumin, demethoxycurcumin, and bisdemethoxycurcumin. Detection is typically performed using a UV-Vis detector at around 425 nm.[16]

  • Sample Preparation: Turmeric powder or extract is accurately weighed and extracted with methanol, often with the aid of a wrist-action shaker. The mixture is then centrifuged, and the supernatant is filtered before injection into the HPLC system.[16]

  • Quantitation: External calibration curves are generated using certified reference standards for each curcuminoid. The concentration of each curcuminoid in the sample is determined by comparing its peak area to the calibration curve.[16][17]

UV-Vis Spectrophotometry

This method is a simpler and more common technique for determining the total curcuminoid content.

  • Principle: The spectrophotometric method relies on the characteristic light absorption of curcuminoids in the visible spectrum. Methanol is a common solvent for these measurements.[18]

  • Procedure: A known amount of the sample is dissolved in a suitable solvent (e.g., ethanol or methanol), and the absorbance is measured at the wavelength of maximum absorption, which is typically around 425 nm.[18]

  • Limitation: This method provides the total curcuminoid content and does not differentiate between individual curcuminoids. The presence of other color-interfering pigments in the sample can also affect the accuracy.[18]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another chromatographic technique used for the analysis of curcuminoids.

  • Principle: HPTLC involves the separation of compounds on a high-performance TLC plate. A suitable mobile phase is used to develop the chromatogram.

  • Procedure: A methanolic extract of the sample is applied to the HPTLC plate. The plate is then developed in a chamber containing a mobile phase, such as a mixture of chloroform and methanol. The separated bands are visualized under a UV lamp.[19]

  • Advantages: HPTLC can be a faster and more cost-effective method compared to HPLC for qualitative and semi-quantitative analysis.[18]

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. The information provided on Curcumin is for illustrative purposes to demonstrate the requested format and content.

References

Core Characteristics of Non-Phenolic Dimeric Lignin Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin, a complex aromatic biopolymer, is the second most abundant terrestrial polymer after cellulose. Its intricate and irregular structure, composed of various inter-unit linkages, presents a significant challenge to its valorization. To better understand the chemical behavior of native lignin, researchers extensively utilize synthetic lignin model compounds. This technical guide focuses on non-phenolic dimeric lignin models, which are crucial for studying the reactivity of the most common linkages within the lignin polymer without the complicating influence of the phenolic hydroxyl group. These models are instrumental in developing efficient lignin depolymerization strategies for the production of renewable chemicals and biofuels.

Core Physicochemical Properties

Non-phenolic dimeric lignin models are characterized by the absence of a free hydroxyl group on the aromatic ring of the Cα-etherified unit. This seemingly small structural difference significantly impacts their reactivity and physicochemical properties compared to their phenolic counterparts. The most studied non-phenolic dimeric models feature the β-O-4 (aryl glycerol-β-aryl ether) linkage, as it is the most abundant linkage in native lignin, accounting for approximately 50-60% of all linkages. Other important, though less frequent, non-phenolic linkages include β-5 (phenylcoumaran), 5-5' (biphenyl), and α-O-4 (aryl ether).

Bond Dissociation Energies

A critical parameter for understanding the reactivity of these models is the bond dissociation energy (BDE) of the inter-unit linkages. The BDE represents the energy required to break a specific bond homolytically and is a key indicator of the bond's stability. Lower BDE values suggest that the bond is more susceptible to cleavage under thermal or catalytic conditions.

Linkage TypeModel Compound TypeBondBond Dissociation Enthalpy (BDE) (kcal/mol)
β-O-4Non-phenolicCβ-O~60-70
β-O-4Non-phenolicCα-Cβ~75-85
α-O-4Non-phenolicCα-O~55-65
β-5Non-phenolicCα-O~40-45
β-5Non-phenolicCα-Cβ~57-62[1]
5-5'Non-phenolicC5-C5'~110-120

Note: BDE values are approximate and can vary based on the specific substituents on the aromatic rings and the computational method used for their calculation.[1][2][3][4]

Experimental Protocols

Synthesis of a Non-Phenolic β-O-4 Dimeric Lignin Model

The synthesis of non-phenolic β-O-4 dimeric lignin models often involves a multi-step process. A common strategy is the protection of the phenolic hydroxyl group, followed by the formation of the β-O-4 linkage, and subsequent modifications.

Protocol: Synthesis of Veratrylglycerol-β-guaiacyl ether (a non-phenolic β-O-4 model)

  • Protection of Vanillin:

    • Dissolve vanillin in a suitable solvent (e.g., acetone).

    • Add a protecting group for the phenolic hydroxyl, for example, benzyl bromide, in the presence of a base like potassium carbonate.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • After cooling, filter the mixture and evaporate the solvent to obtain the protected vanillin.

  • Formation of the Bromohydrin:

    • React the protected vanillin with trimethylsulfonium iodide and a strong base (e.g., sodium hydride) in a dry solvent like DMSO to form the corresponding epoxide.

    • Treat the epoxide with a source of bromide, such as hydrobromic acid, to open the ring and form the bromohydrin.

  • Formation of the β-O-4 Linkage:

    • Dissolve guaiacol in a suitable solvent and deprotonate its hydroxyl group with a base (e.g., sodium hydride).

    • Add the bromohydrin from the previous step to the solution of the guaiacolate anion.

    • Stir the reaction at room temperature or with gentle heating until the formation of the β-O-4 ether linkage is complete.

  • Deprotection (if necessary) and Purification:

    • If a protecting group was used on the second aromatic ring, it can be removed at this stage.

    • Purify the final product using column chromatography on silica gel to obtain the pure non-phenolic β-O-4 dimeric model compound.

Spectroscopic Analysis: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of lignin model compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) are particularly useful for correlating protons with their directly attached carbons, allowing for unambiguous assignment of the complex signals in the aliphatic side-chain region of the dimer.

Protocol: Sample Preparation for ³¹P NMR Analysis of Hydroxyl Groups

  • Accurately weigh approximately 20-30 mg of the lignin model compound into a vial.

  • Add 500 µL of a solvent mixture of anhydrous pyridine and deuterated chloroform (1.6:1 v/v).

  • Add an internal standard solution (e.g., cyclohexanol) and a relaxation reagent (e.g., chromium(III) acetylacetonate).

  • Add the phosphitylating reagent, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP), and mix thoroughly.[5]

  • Transfer the solution to an NMR tube for analysis.[5][6][7]

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of the lignin model compounds. Electrospray ionization (ESI) is a commonly used soft ionization technique.[8] Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and gain further structural information about the inter-unit linkage.[9][10]

Protocol: Sample Preparation for ESI-MS Analysis

  • Dissolve a small amount of the purified lignin model compound (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be directly infused into the mass spectrometer or injected into a liquid chromatography (LC) system coupled to the MS for separation of isomers or impurities prior to analysis.

  • For negative ion mode analysis, a small amount of a basic additive like ammonium hydroxide may be added to the solvent to promote deprotonation. For positive ion mode, an acidic additive like formic acid can be used.

Diagrams and Workflows

Synthesis Workflow for a Non-Phenolic β-O-4 Lignin Dimer

Synthesis_Workflow start Starting Material (e.g., Vanillin) step1 Protection of Phenolic -OH start->step1 step2 Epoxidation step1->step2 step3 Ring Opening (Bromohydrin Formation) step2->step3 step4 Coupling with Second Monomer (e.g., Guaiacol) step3->step4 step5 Purification (Column Chromatography) step4->step5 end Non-Phenolic β-O-4 Dimer step5->end Analytical_Workflow sample Synthesized Lignin Dimer nmr NMR Spectroscopy (1H, 13C, 2D HSQC, 31P) sample->nmr ms Mass Spectrometry (ESI-MS, MS/MS) sample->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis final_structure Confirmed Structure data_analysis->final_structure Degradation_Pathway start Non-Phenolic β-O-4 Dimer intermediate1 Radical Cation Intermediate start->intermediate1 Oxidation cleavage Cα-Cβ Cleavage intermediate1->cleavage product1 Monomeric Aldehyde cleavage->product1 product2 Monomeric Phenol cleavage->product2

References

Methodological & Application

Application Note: Analysis of β-O-4 Lignin Model Compound Oxidation by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lignin, a major component of lignocellulosic biomass, is the most abundant renewable source of aromatic compounds on Earth.[1][2] Its complex and robust structure, however, makes it challenging to depolymerize into valuable chemicals.[3][4] The most prevalent linkage in native lignin is the β-O-4 aryl ether bond, accounting for up to 60% of all inter-unit connections.[5][6] Consequently, the targeted cleavage of this bond is a primary focus in lignin valorization research.[7]

Studying the oxidation of simpler, representative β-O-4 lignin model compounds provides a crucial methodology for understanding the degradation mechanisms of native lignin and for developing efficient catalytic systems.[7][8] High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose, enabling the separation, identification, and quantification of the starting model compounds and their various oxidation products with high precision and reliability.[9][10] This application note provides detailed protocols for the oxidation of β-O-4 lignin model compounds and the subsequent analysis of the reaction mixture by HPLC.

Experimental Protocols

Protocol 1: Cobalt-Catalyzed Aerobic Oxidation of a β-O-4 Lignin Model Compound

This protocol describes the selective oxidation of the benzylic hydroxyl group in a β-O-4 model compound using a Cobalt(III) acetylacetonate [Co(acac)₃] catalyst and N-hydroxyphthalimide (NHPI) as a co-catalyst under an oxygen atmosphere.[11]

Materials and Reagents:

  • β-O-4 Lignin Model Compound (e.g., erythro-dilignol 1a)

  • Cobalt(III) acetylacetonate [Co(acac)₃]

  • N-hydroxyphthalimide (NHPI)

  • 1,4-Dioxane (solvent)

  • Oxygen (O₂) gas

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • 25 mL glass autoclave with a magnetic stirring bar

  • Oil bath

Procedure:

  • Add the β-O-4 lignin model compound (1.00 mmol, 1 equiv), Co(acac)₃ (3.6 mg, 0.01 mmol, 1 mol %), and NHPI (16.4 mg, 0.10 mmol, 10 mol %) to the 25 mL glass autoclave.[11]

  • Add 4 mL of 1,4-dioxane to the autoclave.[11]

  • Seal the autoclave and charge it with 5 bar of O₂.

  • Place the autoclave in a pre-heated oil bath at 80 °C and stir the reaction mixture for 16 hours.[11]

  • After 16 hours, remove the autoclave from the oil bath and allow it to cool to room temperature.

  • Carefully release the remaining pressure and open the autoclave.

  • Add 20 mL of a 1 M HCl solution to the reaction mixture.

  • Extract the mixture with DCM (3 x 20 mL).[11]

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting residue is ready for analysis by HPLC.

Protocol 2: Organic Electrolysis of β-O-4 Lignin Model Compounds

This protocol details the degradation of β-O-4 model compounds using constant current electrolysis, a method that can be used to study electrochemical oxidation pathways.[3][12]

Materials and Reagents:

  • β-O-4 Lignin Model Compound (e.g., 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanol)

  • Tetraethylammonium p-toluenesulfonate (supporting electrolyte)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Electrolytic cell with a carbon electrode

  • DC power supply

  • Magnetic stirrer and water bath

Procedure:

  • To the electrolytic cell, add the lignin model substrate (0.2 g), tetraethylammonium p-toluenesulfonate (1.0 g), 1.5 mL of methanol, and 28.5 mL of acetonitrile.[12]

  • Place the cell in a water bath to maintain a constant temperature and stir the mixture.

  • Conduct the electrolysis under a constant current of 0.2 A for 2.5 hours.[3][12]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • After electrolysis is complete, transfer the mixture to a separatory funnel.

  • Extract the mixture with ethyl acetate (3 x 50 mL).[12]

  • Wash the combined organic phase with brine and subsequently dry it over Na₂SO₄.[12]

  • Filter the solution and concentrate the organic extracts under reduced pressure.

  • The residue, containing the degradation products, can then be subjected to HPLC analysis. For preparative purposes, products can be separated via silica-gel column chromatography.[3][12]

Protocol 3: HPLC Analysis of Oxidation Products

This protocol provides a general method for the reversed-phase HPLC analysis of reaction mixtures containing lignin model compounds and their aromatic oxidation products, such as aldehydes and ketones.[9][13]

Materials and Reagents:

  • Reaction mixture residue (from Protocol 1 or 2)

  • HPLC-grade Methanol

  • HPLC-grade Water

  • HPLC-grade Acetic Acid

  • Reference standards for the starting material and expected products (e.g., vanillin, syringaldehyde, acetophenone, phenol, benzoic acid).[5][9][14]

Procedure:

  • Sample Preparation: Dissolve a known weight (e.g., 5 mg) of the reaction residue in a known volume (e.g., 5 mL) of the initial mobile phase solvent or a suitable solvent like methanol.[9] Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations for the starting material and each expected product to generate a calibration curve for quantification.

  • HPLC Conditions: Perform the analysis using an HPLC system equipped with a UV or Diode Array Detector (DAD). The specific conditions can be optimized but a general starting point is provided in Table 1.

  • Analysis and Quantification: Inject the sample onto the HPLC system. Identify the peaks by comparing their retention times with those of the reference standards. Quantify the products using the external standard method based on the calibration curves generated.[14]

Data Presentation

Quantitative analysis from HPLC allows for the evaluation of catalyst performance and reaction efficiency. The results are typically summarized in tables for clear comparison.

Table 1: Example HPLC Systems and Conditions for Lignin Oxidation Product Analysis.

Parameter Condition A Condition B
Column LiChrospher 100 RP-18 (5 µm, 4 x 100 mm)[13] µ-Bondapak C18[9]
Mobile Phase Isocratic: Water/Methanol/Acetic Acid (850:150:1 v/v/v)[13] Isocratic: Water/n-Butanol/Acetic Acid (374:11:1 v/v/v)[9]
Flow Rate 1.0 mL/min[13] 2.0 mL/min[9]
Column Temp. 35 °C[13] Ambient
Detector Diode Array Detector (210-360 nm)[13] UV Detector (254 nm)[9]

| Injection Vol. | 10-20 µL | 10-20 µL |

Table 2: Example Catalytic Performance Data for the Oxidation of 2-phenoxy-1-phenylethanone (PP-one). [14]

Catalyst Conversion (%) Selectivity to Cleavage Products (%) Main Products
None Low Low Side reaction products
poly-Ni-[Salen-Vim][OAc]₂ 99 88 Phenol, Benzoic Acid, Methyl Benzoate

Reaction conditions: 0.25 mmol substrate, 50 mg catalyst, 0.5 MPa O₂, 3 mL MeOH, 110 °C, 12 h.[14]

Visualizations

Diagrams help to visualize the experimental process and the chemical transformations occurring.

G cluster_workflow Experimental Workflow A β-O-4 Lignin Model Compound B Oxidation Reaction (e.g., Catalysis, Electrolysis) A->B Reagents Solvent C Reaction Workup (Extraction, Concentration) B->C Quenching Extraction D Sample Preparation (Dilution, Filtration) C->D Dilution E HPLC Analysis D->E Injection F Data Processing (Identification, Quantification) E->F Chromatogram

Caption: Overall workflow for the oxidation and analysis of β-O-4 lignin model compounds.

G cluster_pathway Simplified Oxidation Pathway A β-O-4 Model Compound (-CH(OH)-) B α-Ketone Intermediate (-C=O-) A->B α-Oxidation [2] C Cleavage Products (e.g., Phenols, Aromatic Acids) B->C C-O / C-C Cleavage [5]

Caption: Logical pathway of β-O-4 model compound oxidation.

References

Application Notes and Protocols for the 1H NMR Characterization of Veratrylglycerol β-guaiacyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrylglycerol β-guaiacyl ether is a key lignin model compound representing the most abundant linkage in native lignin, the β-O-4 aryl ether bond. Its structural elucidation is crucial for understanding lignin's biosynthesis, degradation, and potential valorization into biofuels and other valuable chemicals. This document provides detailed application notes and a comprehensive protocol for the characterization of veratrylglycerol β-guaiacyl ether using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Application Notes

¹H NMR spectroscopy is a powerful analytical technique for the structural characterization of veratrylglycerol β-guaiacyl ether. It provides detailed information about the chemical environment of each proton in the molecule, allowing for the confirmation of its structure and the determination of its stereochemistry (erythro and threo isomers). The chemical shifts (δ) of the protons are indicative of their local electronic environment, while the coupling constants (J) provide information about the connectivity and dihedral angles between neighboring protons.

The ¹H NMR spectrum of veratrylglycerol β-guaiacyl ether can be divided into distinct regions corresponding to the aromatic protons, the side-chain protons (α, β, and γ), and the methoxy group protons. The relative integration of these signals can be used to confirm the number of protons in each environment. Furthermore, the coupling patterns of the side-chain protons are particularly useful for distinguishing between the erythro and threo diastereomers. Generally, the coupling constant between the α and β protons (Jαβ) is smaller in the erythro isomer compared to the threo isomer[1].

Experimental Protocols

This protocol outlines the necessary steps for acquiring a high-quality ¹H NMR spectrum of veratrylglycerol β-guaiacyl ether.

Materials:

  • Veratrylglycerol β-guaiacyl ether (solid)[2]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of veratrylglycerol β-guaiacyl ether directly into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube. Veratrylglycerol β-guaiacyl ether is soluble in organic solvents like methanol, ethanol, and dichloromethane[2].

    • Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical set of parameters would include:

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay: 1-5 seconds

      • Acquisition time: 2-4 seconds

      • Spectral width: appropriate for the chemical shift range of the compound (e.g., -1 to 10 ppm)

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃ or DMSO at 2.50 ppm in DMSO-d₆).

Data Presentation

The following table summarizes the reported ¹H NMR chemical shifts for veratrylglycerol β-guaiacyl ether in CDCl₃. Note that the erythro and threo isomers will have slightly different chemical shifts and coupling constants for the side-chain protons.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (veratryl)6.85-7.05m-
Aromatic (guaiacyl)6.85-7.05m-
4.94d~5
4.43m-
Hγa3.8-3.9m-
Hγb3.8-3.9m-
OMe (veratryl)3.88, 3.89s-
OMe (guaiacyl)3.85s-

Data obtained from the Biological Magnetic Resonance Bank (BMRB) and may represent a mixture of diastereomers. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.[3] For acetylated derivatives, the β-methin proton (Hβ) of the threo isomer typically appears as a doublet with a coupling constant of approximately 6.0 Hz, while the erythro isomer shows a doublet with a smaller coupling constant of around 5.3 Hz[1].

Mandatory Visualization

Caption: Molecular structure of veratrylglycerol β-guaiacyl ether.

experimental_workflow start Start sample_prep Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl3) start->sample_prep dissolve Complete Dissolution (Vortex) sample_prep->dissolve nmr_acq 1H NMR Data Acquisition (≥300 MHz Spectrometer) dissolve->nmr_acq processing Data Processing (FT, Phasing, Baseline Correction) nmr_acq->processing analysis Spectral Analysis (Integration, Peak Picking, J-coupling) processing->analysis end End analysis->end

Caption: Experimental workflow for 1H NMR analysis.

References

Enzymatic Degradation of β-O-4 Lignin Models Using Laccase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the enzymatic degradation of β-O-4 linked lignin model compounds using laccase. This information is critical for researchers in biofuel production, pulp and paper processing, and the development of novel therapeutics targeting lignin-based structures.

Introduction

Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass. Its recalcitrance to degradation presents a significant challenge in various industrial processes. The β-O-4 aryl ether linkage is the most abundant type of bond in the lignin polymer, making its cleavage a key step in lignin depolymerization.[1] Laccases (EC 1.10.3.2), in conjunction with small molecule mediators, have shown promise in catalytically breaking down these linkages under mild conditions.[2][3] This document outlines the principles, experimental protocols, and data analysis for the laccase-mediated degradation of β-O-4 model compounds.

Data Presentation

The efficiency of laccase-mediated degradation of β-O-4 model compounds is influenced by various factors including the type of laccase, the mediator used, and reaction conditions such as pH and temperature. The following tables summarize quantitative data from studies on the degradation of a common non-phenolic β-O-4 model compound, veratrylglycerol-β-guaiacyl ether (VBG), and a phenolic model, guaiacylglycerol-β-guaiacyl ether (G-β-GE).

Table 1: Laccase-Mediated Degradation of Veratrylglycerol-β-guaiacyl ether (VBG)

Laccase SourceMediatorpHTemperature (°C)Reaction Time (h)VBG Conversion (%)Major ProductsReference
Trametes versicolorHBT42548<10 (ether cleavage)Cα-oxidation product[2][3]
Trametes versicolorHBT6254880 (ether cleavage)β-O-4 cleavage products[2][3]
Cerrena unicolorAcetovanillone5.32812SignificantIsovanillic acid, Vanillic acid[4][5]
Cerrena unicolorAcetosyringone5.32812SignificantIsovanillic acid, Vanillic acid[4][5]

Table 2: Laccase-Mediated Degradation of Guaiacylglycerol-β-guaiacyl ether (G-β-GE)

Laccase SourceMediatorpHTemperature (°C)Reaction Time (h)G-β-GE Degradation (%)Major ProductsReference
Trametes versicolorNone4.5357.2 (half-life)46.7Polymerization products (33.3%)[6][7]
Trametes versicolorABTS4.5356.3 (half-life)IncreasedCα-oxidation, ABTS-G-β-GE coupling[6][7]
Trametes versicolorSyringaldehyde (SA)4.535-Enhancedβ-O-4 cleavage, Cα-oxidation[6][7]
Trametes versicolorAcetosyringone (AS)4.535-Most efficientβ-O-4 cleavage, Cα-oxidation[6][7]
Trametes versicolorMethyl Syringate (MS)4.535-Most efficientβ-O-4 cleavage, Cα-oxidation[6][7]

Experimental Protocols

Laccase Activity Assay (ABTS Method)

This protocol describes the determination of laccase activity using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate. The assay is based on the spectrophotometric measurement of the oxidation of ABTS to its stable blue-green cation radical (ABTS•+).[6]

Materials:

  • Laccase enzyme solution

  • 0.5 mM ABTS solution in 0.1 M sodium acetate buffer (pH 4.5)

  • 0.1 M Sodium acetate buffer (pH 4.5)

  • Spectrophotometer

  • Cuvettes (1 cm path length)

Procedure:

  • Set the spectrophotometer to 420 nm and equilibrate at 25°C.

  • To a cuvette, add 2.8 mL of the 0.5 mM ABTS solution.

  • Add 0.1 mL of the laccase enzyme solution to the cuvette and mix quickly.

  • For the blank, use 0.1 mL of the buffer solution instead of the enzyme solution.

  • Record the increase in absorbance at 420 nm over a linear period (e.g., 5 minutes).

Calculation of Laccase Activity: One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute. The activity is calculated using the Beer-Lambert law:

Activity (U/L) = (ΔA₄₂₀/min × Total Volume (mL)) / (ε × path length (cm) × Enzyme Volume (mL))

Where:

  • ΔA₄₂₀/min is the change in absorbance at 420 nm per minute.

  • ε is the molar extinction coefficient of ABTS•+ (3.6 × 10⁴ M⁻¹ cm⁻¹).[8]

Enzymatic Degradation of β-O-4 Model Compounds

This protocol outlines the general procedure for the degradation of β-O-4 model compounds using a laccase-mediator system (LMS).

Materials:

  • Laccase from Trametes versicolor (or other source)

  • β-O-4 model compound (e.g., VBG or G-β-GE)

  • Mediator (e.g., HBT, ABTS, syringaldehyde)

  • Appropriate buffer solution (e.g., 0.1 M sodium acetate buffer, pH 4.5)

  • Reaction vessels (e.g., glass vials)

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of the β-O-4 model compound in a suitable solvent (e.g., acetone or DMSO) and then dilute it in the reaction buffer to the final desired concentration (e.g., 1 mM).

  • Prepare a stock solution of the mediator in the reaction buffer (e.g., 10 mM).

  • In a reaction vial, combine the reaction buffer, the β-O-4 model compound solution, and the mediator solution.

  • Initiate the reaction by adding the laccase solution to a final concentration of, for example, 1 µM.

  • Incubate the reaction mixture at a specific temperature (e.g., 25°C or 35°C) with shaking for a defined period (e.g., 24-48 hours).

  • At different time points, withdraw aliquots of the reaction mixture for analysis.

  • Stop the reaction in the aliquots by adding a quenching agent (e.g., a small volume of HCl or by heating).

  • Store the samples at -20°C until analysis.

Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of the degradation products of β-O-4 model compounds.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: Acetonitrile and water (often with a small amount of acid, e.g., 0.1% formic acid, for better peak shape)

  • Standards of the starting material and expected degradation products

  • Syringe filters (0.22 µm)

Procedure:

  • Filter the reaction samples through a 0.22 µm syringe filter to remove any particulate matter.

  • Set up the HPLC system with a suitable C18 column and equilibrate it with the initial mobile phase conditions.

  • Use a gradient elution method to separate the compounds. For example, a linear gradient from 10% to 90% acetonitrile in water over 30 minutes.

  • Set the UV detector to a wavelength where the compounds of interest absorb (e.g., 280 nm).

  • Inject a known volume of the filtered sample onto the column.

  • Run the analysis and record the chromatogram.

  • Identify and quantify the peaks by comparing their retention times and peak areas with those of the standards.

Visualizations

Laccase-Mediator System (LMS) for β-O-4 Bond Cleavage

The following diagram illustrates the general mechanism of the laccase-mediator system in the degradation of a non-phenolic β-O-4 lignin model compound. Laccase oxidizes the mediator, which in turn acts as a diffusible oxidizer to attack the recalcitrant β-O-4 linkage in the lignin model.

LMS_Mechanism cluster_laccase Laccase Cycle cluster_mediator Mediator Cycle cluster_substrate Substrate Degradation Laccase_ox Laccase (Cu2+) Laccase_red Laccase (Cu+) Laccase_ox->Laccase_red 4e- Mediator Mediator (Red) Laccase_red->Laccase_ox O2 -> 2H2O Laccase_red->Mediator e- Mediator_ox Mediator (Ox) Mediator->Mediator_ox Oxidation Mediator_ox->Mediator Reduction Lignin_model β-O-4 Model Mediator_ox->Lignin_model Electron Transfer Degradation_products Cleavage Products Lignin_model->Degradation_products β-O-4 Cleavage

Caption: General mechanism of the Laccase-Mediator System.

Experimental Workflow for Laccase-Mediated Degradation of β-O-4 Models

This diagram outlines the key steps involved in a typical experiment to study the enzymatic degradation of a β-O-4 lignin model compound.

Experimental_Workflow A 1. Prepare Reagents (Buffer, Laccase, Substrate, Mediator) B 2. Set up Reaction Mixture A->B C 3. Initiate Reaction (Add Laccase) B->C D 4. Incubate (Controlled Temperature & Time) C->D E 5. Sample Collection & Quenching D->E F 6. Product Analysis (e.g., HPLC, GC-MS) E->F G 7. Data Analysis (Quantification, Kinetics) F->G

Caption: Experimental workflow for β-O-4 model degradation.

References

Application Notes and Protocols for the Lignin Peroxidase-Catalyzed Cleavage of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin peroxidase (LiP, EC 1.11.1.14) is a heme-containing glycoprotein primarily produced by white-rot fungi, such as Phanerochaete chrysosporium. This enzyme plays a crucial role in the degradation of lignin, a complex aromatic polymer found in plant cell walls.[1][2] LiP catalyzes the hydrogen peroxide-dependent oxidative cleavage of various chemical bonds within the lignin structure, with a notable activity towards the most abundant non-phenolic β-O-4 aryl ether linkages.[3] The substrate 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol is a non-phenolic dimeric model compound that effectively mimics this prevalent β-O-4 substructure in lignin.

The enzymatic cleavage of this model compound by lignin peroxidase is of significant interest for several reasons. It provides a simplified and controlled system to study the complex mechanisms of lignin biodegradation. Understanding this process is vital for developing efficient and environmentally benign methods for biomass conversion into biofuels and value-added chemicals. Furthermore, the oxidative capabilities of lignin peroxidase are being explored for applications in bioremediation, dye decolorization, and the synthesis of pharmaceutical intermediates.

This document provides detailed application notes and experimental protocols for the synthesis of the substrate, its enzymatic cleavage by lignin peroxidase, and the analysis of the resulting products.

Reaction Mechanism

The catalytic cycle of lignin peroxidase begins with the reaction of the native ferric enzyme (Fe³⁺) with hydrogen peroxide (H₂O₂) to form a high-valent iron intermediate known as Compound I (Fe⁴⁺-oxo porphyrin radical cation).[4] Compound I is a powerful oxidant that can abstract an electron from the aromatic ring of the β-O-4 model substrate, generating an aryl cation radical. This radical intermediate is unstable and undergoes spontaneous Cα-Cβ bond cleavage.[5] The primary products of this cleavage are 3,4-dimethoxybenzaldehyde (veratraldehyde) and a C₂-fragment, 1-(2-methoxyphenoxy)ethane-1,2-diol (guaiacylglycerol). The enzyme is subsequently reduced back to its native state through two sequential one-electron reduction steps involving the substrate or a mediator like veratryl alcohol.

The overall reaction is as follows:

This compound + H₂O₂ → 3,4-Dimethoxybenzaldehyde + 1-(2-Methoxyphenoxy)ethane-1,2-diol + H₂O

Data Presentation

Table 1: Kinetic Parameters of Lignin Peroxidase Isozymes with a β-O-4 Model Compound
LiP IsozymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)Optimal pH
H2Veratryl Alcohol167--2.5 - 3.5
H2H₂O₂47--3.5
Purified LiPVeratryl Alcohol65--3.5
H1, H2, H6, H7, H8, H101-(3,4-dimethoxyphenyl)-2-(o-methoxyphenoxy)-propane-1,3-diolVariedVariedVaried~3.0
Table 2: Product Yields from Lignin Peroxidase-Catalyzed Cleavage of a Related Propene Substrate
SubstrateProductMolar Yield (%)Reaction Time (min)
1-(3',4'-dimethoxyphenyl)propene3,4-dimethoxybenzaldehyde (Veratraldehyde)27.810
1-(3',4'-dimethoxyphenyl)propene1-(3',4'-dimethoxyphenyl)propan-2-one8.710

Note: This data is for a structurally related compound and serves as an estimate of expected product distribution.[5] The yields for the diol substrate may differ.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from methods for synthesizing similar β-O-4 lignin model compounds.[8][9]

Materials:

  • Guaiacol

  • 1-(3,4-Dimethoxyphenyl)-2,3-epoxy-1-propanone

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium Guaiacolate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add guaiacol (1.1 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 1 hour.

  • Epoxide Ring Opening: Cool the reaction mixture to 0°C and add a solution of 1-(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone (1 equivalent) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Reduction of the Ketone: Dissolve the crude product in methanol and cool to 0°C. Add sodium borohydride (1.5 equivalents) portion-wise. Stir the reaction at room temperature for 4 hours.

  • Final Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Lignin Peroxidase-Catalyzed Cleavage of the β-O-4 Model Compound

This protocol is a general procedure for the enzymatic assay of lignin peroxidase with a β-O-4 substrate.[2][6]

Materials:

  • Lignin peroxidase from Phanerochaete chrysosporium

  • This compound (substrate)

  • Sodium tartrate buffer (0.1 M, pH 3.0)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (for dissolving the substrate)

  • Spectrophotometer or HPLC system

Procedure:

  • Substrate Solution: Prepare a stock solution of the β-O-4 model compound (e.g., 10 mM) in methanol.

  • Reaction Mixture: In a 1.5 mL cuvette or microcentrifuge tube, prepare the reaction mixture containing:

    • 880 µL of 0.1 M sodium tartrate buffer (pH 3.0)

    • 100 µL of the substrate stock solution (final concentration 1 mM)

    • 10 µL of lignin peroxidase solution (e.g., 1 mg/mL)

  • Initiation of Reaction: Start the reaction by adding 10 µL of H₂O₂ solution (e.g., 10 mM, final concentration 0.1 mM).

  • Monitoring the Reaction:

    • Spectrophotometrically: Monitor the formation of veratraldehyde by measuring the increase in absorbance at 310 nm (ε₃₁₀ = 9300 M⁻¹cm⁻¹).

    • By HPLC: At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), quench the reaction by adding 100 µL of the reaction mixture to 900 µL of methanol. Analyze the quenched samples by HPLC.

  • Enzyme Kinetics: To determine the kinetic parameters (K_m and V_max), vary the concentration of the β-O-4 substrate while keeping the concentrations of the enzyme and H₂O₂ constant. Measure the initial reaction rates and plot the data using a Michaelis-Menten or Lineweaver-Burk plot.

Protocol 3: HPLC Analysis of Cleavage Products

This protocol outlines a method for the separation and quantification of the substrate and its cleavage products.[10][11]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (for guaiacol and the substrate) and 310 nm (for veratraldehyde)

  • Injection Volume: 10 µL

Procedure:

  • Standard Solutions: Prepare standard solutions of the substrate, veratraldehyde, and guaiacol in methanol at known concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mM).

  • Calibration Curves: Inject the standard solutions into the HPLC system and generate calibration curves by plotting the peak area against the concentration for each compound.

  • Sample Analysis: Inject the quenched reaction samples into the HPLC system.

  • Quantification: Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards. Quantify the concentration of each compound in the samples using the corresponding calibration curve.

Visualizations

G cluster_synthesis Protocol 1: Substrate Synthesis Guaiacol Guaiacol NaH NaH, DMF Guaiacol->NaH Epoxypropanone 1-(3,4-Dimethoxyphenyl)- 2,3-epoxy-1-propanone RingOpening Epoxide Ring Opening Epoxypropanone->RingOpening NaH->RingOpening Reduction Ketone Reduction RingOpening->Reduction NaBH4 NaBH4, MeOH Reduction->NaBH4 Substrate 1-(3,4-Dimethoxyphenyl)-2- (2-methoxyphenoxy)propane-1,3-diol Reduction->Substrate

Caption: Workflow for the synthesis of the β-O-4 model substrate.

G LiP Lignin Peroxidase (Fe³⁺) CompoundI Compound I (Fe⁴⁺-oxo P⁺•) LiP->CompoundI H₂O₂ H2O2 H₂O₂ H2O 2H₂O Substrate_rad Substrate Radical Cation CompoundI->Substrate_rad Substrate Substrate β-O-4 Substrate CompoundII Compound II (Fe⁴⁺-oxo P) Products Veratraldehyde + Guaiacylglycerol Substrate_rad->Products Cα-Cβ Cleavage CompoundII->LiP Substrate Radical

Caption: Catalytic cycle of lignin peroxidase in the cleavage of the β-O-4 substrate.

G start Start: Enzymatic Reaction Mixture quench Quench Reaction with Methanol start->quench hplc HPLC Analysis (C18 Column, UV Detection) quench->hplc data Data Analysis: Peak Identification & Quantification hplc->data results Results: Substrate Consumption & Product Formation data->results

Caption: Experimental workflow for the analysis of enzymatic cleavage products.

References

Application Notes and Protocols for Acid-Catalyzed Depolymerization of β-O-4 Lignin Model Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the acid-catalyzed depolymerization of β-O-4 lignin model compounds, a critical area of study for the valorization of lignin into valuable aromatic chemicals. The protocols and data presented are compiled from recent scientific literature to aid in the design and execution of experiments in this field.

Introduction

Lignin, a major component of lignocellulosic biomass, is an abundant and renewable source of aromatic compounds. The β-O-4 aryl ether linkage is the most prevalent bond in the lignin polymer, and its selective cleavage is a key challenge in converting lignin into valuable products. Acid-catalyzed depolymerization, or acidolysis, is a widely studied method for breaking these linkages. This document outlines the key principles, experimental setups, and expected outcomes of acid-catalyzed depolymerization using well-defined lignin model compounds.

Reaction Mechanisms

The acid-catalyzed cleavage of the β-O-4 linkage in non-phenolic model compounds generally proceeds through a series of steps initiated by protonation. The reaction pathway can be influenced by factors such as the presence of a phenolic hydroxyl group, which can increase the reaction rate by two orders of magnitude.[1] While several mechanisms have been proposed, a common pathway involves the protonation of the α-hydroxyl group, followed by dehydration to form a carbocation intermediate.[1] This intermediate then undergoes further reactions leading to the cleavage of the β-O-4 bond. An alternative mechanism suggests the direct protonation of the ether oxygen.[1]

Below is a generalized reaction pathway for the acid-catalyzed cleavage of a non-phenolic β-O-4 model compound.

Acid_Catalyzed_Cleavage cluster_0 Step 1: Protonation cluster_1 Step 2: Dehydration cluster_2 Step 3: Rearrangement & Cleavage cluster_3 Alternative Pathway Start β-O-4 Model Compound Protonated_Alpha_OH Protonated α-OH Start->Protonated_Alpha_OH + H+ Protonated_Ether_O Protonated Ether Oxygen Start->Protonated_Ether_O + H+ Carbocation Carbocation Intermediate Protonated_Alpha_OH->Carbocation - H2O Enol_Ether Enol Ether Intermediate Carbocation->Enol_Ether Products Cleavage Products (e.g., Phenol, Aldehydes) Enol_Ether->Products + H2O Epoxide Epoxide Intermediate Protonated_Ether_O->Epoxide Epoxide->Products Rearrangement

Caption: Generalized pathways for acid-catalyzed β-O-4 bond cleavage.

Quantitative Data Summary

The efficiency of acid-catalyzed depolymerization is highly dependent on the specific model compound, catalyst, solvent, and reaction conditions. Below is a summary of representative quantitative data from various studies.

Model Compound TypeCatalystTemperature (°C)Reaction Time (h)Conversion (%)Major ProductsReference
Non-phenolic β-O-4H₂SO₄~852140Phenol, Phenylacetaldehyde[1]
Phenolic β-O-4H₂SO₄~85Significantly faster than non-phenolicHighPhenol, Phenylacetaldehyde[1]
Guaiacylglycerol-β-guaiacyl ether (1-G)HCl (2 mol%)--64-G (cyclic acetal)[2][3]
Syringylglycerol-β-guaiacyl ether (1-S)HCl (2 mol%)--144-S (cyclic acetal)[2][3]
Phenolic β-O-4 with γ-OHN-source (e.g., aniline)--61-91 (yield of N-containing aromatics)Carbazole derivatives[4]
β-O-4 ModelCu/Ni-SA@HNC--up to 75.7 (yield of toluene)Toluene[4]

Experimental Protocols

The following are generalized protocols for conducting acid-catalyzed depolymerization of β-O-4 model compounds. Researchers should adapt these protocols based on their specific research goals and available equipment.

Protocol 1: General Acidolysis in an Organic Solvent

This protocol is a general procedure for the acid-catalyzed cleavage of β-O-4 model compounds.

  • Materials:

    • β-O-4 model compound (e.g., 2-phenoxy-1-phenylethanol)

    • Anhydrous 1,4-dioxane (or other suitable solvent)

    • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) as a catalyst

    • Internal standard (for GC analysis)

    • Quenching solution (e.g., saturated sodium bicarbonate)

    • Extraction solvent (e.g., ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • Dissolve a known amount of the β-O-4 model compound in the reaction solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add the acid catalyst to the desired concentration (e.g., 0.1 M H₂SO₄).

    • Heat the reaction mixture to the desired temperature (e.g., 85 °C) and maintain for the specified reaction time.

    • Periodically, withdraw aliquots from the reaction mixture for analysis.

    • Quench the reaction in the aliquot by adding it to a vial containing a quenching solution.

    • Add an internal standard and extract the products with an organic solvent.

    • Dry the organic layer over an anhydrous drying agent.

    • Analyze the product mixture by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and product distribution.

Protocol 2: Acidolysis with a Stabilizing Agent

This protocol incorporates a stabilizing agent to trap reactive intermediates and improve the yield of desired monomers.[2][3]

  • Materials:

    • β-O-4 model compound

    • Ethylene glycol (EG) as a stabilizing agent and solvent

    • Sulfuric acid (H₂SO₄) as a catalyst

    • Other materials as listed in Protocol 1

  • Procedure:

    • Combine the β-O-4 model compound and ethylene glycol in a reaction vessel.

    • Add the sulfuric acid catalyst.

    • Heat the mixture to the target temperature under stirring.

    • Follow steps 4-8 from Protocol 1 for sample collection and analysis. The expected products will include cyclic acetals formed from the reaction of aldehyde intermediates with ethylene glycol.

Below is a diagram illustrating a typical experimental workflow for these protocols.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Sampling cluster_analysis Sample Analysis Reactants Mix Model Compound, Solvent, and Catalyst Heat Heat to Reaction Temperature Reactants->Heat Reaction Maintain Temperature for a Set Time Heat->Reaction Sampling Withdraw Aliquots Periodically Reaction->Sampling Quench Quench Reaction Sampling->Quench Extract Extract Products Quench->Extract Analyze Analyze by GC/GC-MS Extract->Analyze

Caption: A typical experimental workflow for acidolysis studies.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle strong acids with extreme care.

  • Be aware of the potential hazards of the organic solvents used.

Conclusion

The study of acid-catalyzed depolymerization of β-O-4 model compounds is fundamental to developing efficient lignin valorization strategies. The protocols and data provided herein serve as a starting point for researchers to explore this complex and promising field. Careful consideration of reaction parameters and the use of appropriate analytical techniques are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Catalytic Fast Pyrolysis of Lignin Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the experimental setup and protocols for the catalytic fast pyrolysis of lignin model compounds to produce valuable aromatic chemicals. This document outlines the necessary materials, experimental procedures, data analysis, and visualization of the workflow.

Introduction

Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and is abundantly available as a byproduct of the pulp, paper, and biorefinery industries. Its valorization into high-value aromatic chemicals and biofuels is a key aspect of a sustainable bio-based economy. Catalytic fast pyrolysis is a promising thermochemical conversion technology that can deconstruct the complex lignin structure into a liquid bio-oil rich in valuable phenolic and aromatic compounds.[1]

Due to the intricate and heterogeneous nature of lignin, studies often employ model compounds that represent the basic structural units of the lignin polymer.[2] Common lignin model compounds include guaiacol, syringol, pyrocatechol, vanillic acid, and ferulic acid, which contain the characteristic methoxy and hydroxyl functional groups found in lignin.[2][3] Investigating the catalytic fast pyrolysis of these model compounds provides fundamental insights into reaction mechanisms, catalyst performance, and product distribution, which is crucial for optimizing the process for real lignin feedstocks.[4]

This document provides detailed application notes and protocols for conducting catalytic fast pyrolysis of lignin model compounds using a pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) system, a widely used setup for rapid screening of catalysts and reaction conditions.

Experimental Workflow

The overall experimental workflow for the catalytic fast pyrolysis of lignin model compounds is depicted in the diagram below. The process begins with the preparation of the lignin model compound and the catalyst, followed by the pyrolysis reaction in a specialized reactor. The resulting volatile products are then analyzed to determine their composition and yield.

experimental_workflow cluster_prep Sample Preparation cluster_pyrolysis Catalytic Fast Pyrolysis cluster_analysis Product Analysis Lignin_Model Lignin Model Compound (e.g., Guaiacol, Syringol) Mixing Mixing/Impregnation Lignin_Model->Mixing Catalyst Catalyst (e.g., ZSM-5, Nano-NiO) Catalyst->Mixing Py_GC_MS Py-GC/MS System (Pyrolyzer + GC/MS) Mixing->Py_GC_MS Introduction into Pyrolyzer Data_Acquisition Data Acquisition (Chromatograms & Mass Spectra) Py_GC_MS->Data_Acquisition Vapor Transfer Product_Identification Product Identification (NIST Library) Data_Acquisition->Product_Identification Quantification Quantification (Peak Area %) Product_Identification->Quantification

Caption: Experimental workflow for catalytic fast pyrolysis of lignin models.

Materials and Equipment

Lignin Model Compounds
  • Guaiacol (2-methoxyphenol)

  • Syringol (2,6-dimethoxyphenol)

  • Pyrocatechol (1,2-dihydroxybenzene)

  • Vanillic acid

  • Ferulic acid

Catalysts
  • Zeolites: HZSM-5 (with varying Si/Al ratios), Mesoporous Y zeolite[1][5]

  • Metal Oxides: Nano-NiO, Nanoceria (CeO₂)[4][6]

Equipment
  • Analytical Balance (±0.01 mg)

  • Spatula, Vials

  • Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) system

  • Quartz sample tubes for pyrolyzer

  • Quartz wool

Experimental Protocols

Catalyst and Sample Preparation
  • Catalyst Activation: Prior to use, the catalyst (e.g., HZSM-5) is typically calcined in a furnace. A common procedure is to heat the catalyst in air at 550°C for 5 hours to remove any adsorbed water and organic impurities.

  • Sample Mixture Preparation:

    • For in-situ catalytic pyrolysis, a physical mixture of the lignin model compound and the catalyst is prepared.

    • Weigh a precise amount of the lignin model compound (e.g., 1.0 mg) and the desired amount of catalyst to achieve a specific catalyst-to-lignin ratio (e.g., 1:1, 2:1, 4:1 by weight).[7]

    • Thoroughly mix the two components in a vial.

Py-GC/MS Protocol

This protocol is based on a typical analytical-scale experiment using a micro-pyrolyzer coupled to a GC/MS system.

  • Sample Loading:

    • Place a small plug of quartz wool into the bottom of a quartz sample tube.

    • Carefully transfer the prepared lignin model compound/catalyst mixture into the quartz tube.

    • Place another small plug of quartz wool on top of the sample to hold it in place.

  • Pyrolyzer Setup:

    • Set the pyrolysis temperature, typically in the range of 400°C to 650°C.[7][8] A common temperature for screening is 500°C or 600°C.[5]

    • Set the pyrolysis time (e.g., 15 seconds).[8]

    • The interface temperature between the pyrolyzer and the GC is typically set to 250-300°C to prevent condensation of the pyrolysis vapors.

  • GC/MS Parameters:

    • GC Column: A non-polar or medium-polar capillary column is commonly used (e.g., 5% phenyl-methylpolysiloxane).[9]

    • Carrier Gas: Helium at a constant flow rate.

    • GC Oven Temperature Program:

      • Initial temperature: 40-50°C, hold for 2-5 minutes.

      • Ramp: Increase temperature at a rate of 5-10°C/min to a final temperature of 250-300°C.

      • Final hold: Hold at the final temperature for 5-10 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 550.

      • MS Source Temperature: 230°C.

      • MS Quadrupole Temperature: 150°C.

  • Experimental Run:

    • Place the loaded sample tube into the pyrolyzer.

    • Start the pyrolysis and GC/MS data acquisition sequence.

    • The sample is rapidly heated to the setpoint temperature, and the resulting volatile products are swept by the carrier gas into the GC column for separation and subsequent detection by the MS.

  • Data Analysis:

    • Identify the individual compounds in the pyrogram by comparing their mass spectra with a standard library (e.g., NIST).

    • Quantify the relative abundance of each product based on the peak area percentage in the total ion chromatogram (TIC).

Data Presentation: Quantitative Results

The following tables summarize typical quantitative data from the catalytic fast pyrolysis of lignin and its model compounds.

Table 1: Product Yields from Catalytic Fast Pyrolysis of Alcell Lignin with Nano-NiO Catalyst [6]

Nano-NiO Additive Ratio (wt%)Bio-oil Yield (wt%)Bio-char Yield (wt%)Gas Yield (wt%)
552.9827.5319.49
1053.0926.9819.93
1552.1227.1520.73
Pyrolysis conditions: 550°C in a horizontal pyrolyzer.

Table 2: Composition of Gaseous Products from Catalytic Fast Pyrolysis of Alcell Lignin with Nano-NiO [6]

Nano-NiO Additive Ratio (wt%)H₂ (vol%)CO (vol%)CO₂ (vol%)CH₄ (vol%)C₂H₄ (vol%)C₂H₆ (vol%)
51.8530.1245.2115.683.563.58
102.1331.2543.1516.243.683.55
152.5632.5841.2316.573.543.52
Pyrolysis conditions: 550°C.

Table 3: Product Distribution from Catalytic Fast Pyrolysis of Kraft Lignin with ZSM-5(40) Zeolite [7]

Pyrolysis Temperature (°C)Catalyst/Lignin RatioMono-aromatics (Area %)Alkyl-phenols (Area %)Alkoxy-phenols (Area %)PAHs (Area %)
500235.118.25.320.1
600242.515.82.125.4
500445.812.51.928.9
Data obtained from Py/GC-MS analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key reaction pathways involved in the catalytic fast pyrolysis of lignin model compounds over a zeolite catalyst like ZSM-5.

reaction_pathways cluster_input Reactants cluster_catalyst Catalytic Conversion (ZSM-5) cluster_output Products Lignin_Vapors Lignin-derived Vapors (Alkoxy-phenols) Deoxygenation Deoxygenation (Dehydration, Decarbonylation, Decarboxylation) Lignin_Vapors->Deoxygenation Cracking Cracking Deoxygenation->Cracking Alkyl_Phenols Alkyl-phenols Deoxygenation->Alkyl_Phenols Gases Gases (CO, CO₂, H₂O) Deoxygenation->Gases Aromatization Aromatization Cracking->Aromatization Aromatics Mono-aromatics (BTX) Aromatization->Aromatics PAHs PAHs Aromatization->PAHs Coke Coke/Char Aromatization->Coke

Caption: Reaction pathways in catalytic fast pyrolysis of lignin.

These pathways highlight the conversion of primary pyrolysis vapors into more valuable, deoxygenated products through a series of reactions on the catalyst surface.[7] The strong Brønsted acidity of catalysts like ZSM-5 promotes these deep deoxygenation reactions.[7]

References

Application Notes and Protocols for Studying Lignin Valorization Pathways Using β-O-4 Model Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing β-O-4 ether linkage-containing model compounds for the study of lignin valorization. Lignin, an abundant aromatic biopolymer, is a promising renewable resource for the production of value-added chemicals.[1][2] The β-O-4 aryl ether linkage is the most prevalent and readily cleaved bond in the lignin polymer, making its study crucial for developing efficient depolymerization strategies.[2] Model compounds that mimic this linkage allow for detailed investigation of reaction mechanisms and catalyst performance under controlled conditions.[1][3]

Synthesis of β-O-4 Lignin Model Compounds

The synthesis of well-defined β-O-4 model compounds is the foundational step for studying lignin valorization. A common approach involves the reaction of a phenoxide with an α-bromo ketone, followed by reduction.

Protocol 1: Synthesis of 2-phenoxy-1-phenylethanone (PP-one)

This protocol describes the synthesis of a common β-O-4 model compound, 2-phenoxy-1-phenylethanone (PP-one).[1]

Materials:

  • Phenol

  • 2-Bromoacetophenone

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Schlenk bottle

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 6.9 g (73 mmol) of phenol in 100 mL of acetone in a Schlenk bottle.

  • Add 10.4 g (75 mmol) of K₂CO₃ to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Separately, dissolve 14.0 g (70 mmol) of 2-bromoacetophenone in 50 mL of acetone.

  • Slowly add the 2-bromoacetophenone solution to the Schlenk bottle containing the phenol and K₂CO₃ mixture.

  • Heat the resulting mixture to reflux at 60°C and maintain for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid K₂CO₃ by filtration.

  • Remove the acetone solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the 2-phenoxy-1-phenylethanone product.

Protocol 2: Synthesis of Polymeric β-O-4 Lignin Models

Linear polymers containing exclusively β-O-4 linkages can also be synthesized to better represent the polymeric nature of lignin.[4][5][6]

Materials:

  • Acetophenone derivatives

  • Bromine

  • Potassium carbonate (K₂CO₃)

  • Sodium borohydride (NaBH₄)

  • Appropriate solvents (e.g., 1,4-dioxane-water, DMSO)

Procedure:

  • Brominate the desired acetophenone derivative.

  • Polymerize the brominated monomer in the presence of K₂CO₃.

  • Reduce the resulting polymer with NaBH₄ to yield the final lignin-related polymer.

Catalytic Cleavage of β-O-4 Model Compounds

The central theme of lignin valorization is the selective cleavage of the β-O-4 bond. Various catalytic strategies have been explored, including oxidative cleavage, hydrogenolysis, and acidolysis.

2.1. Oxidative Cleavage

Oxidative cleavage of the β-O-4 linkage can yield valuable aromatic compounds.[1]

Protocol 3: Oxidative Cleavage using a Polymer-Supported Ni-Salen Catalyst

This protocol details the oxidative cleavage of PP-one using a recoverable polymeric Salen-Ni(II) catalyst.[1]

Materials:

  • 2-phenoxy-1-phenylethanone (PP-one)

  • Poly-Ni-[Salen-Vim][OAc]₂ catalyst

  • Methanol (CH₃OH)

  • Oxygen (O₂)

  • Reaction vessel (e.g., autoclave)

  • HPLC for product analysis

Procedure:

  • Place the PP-one substrate and the poly-Ni-[Salen-Vim][OAc]₂ catalyst in a reaction vessel.

  • Add methanol as the solvent.

  • Pressurize the vessel with O₂ as the oxidant.

  • Heat the reaction mixture to 110°C and maintain for the desired reaction time.

  • After the reaction, cool the vessel and release the pressure.

  • Analyze the reaction products using HPLC to determine conversion and product selectivity. The main products are typically phenol, benzoic acid, methyl benzoate, and methyl phenylglyoxylate.[1]

2.2. Photocatalytic Cleavage

Photocatalysis offers a sustainable approach for β-O-4 bond cleavage under mild conditions.

Protocol 4: Photocatalytic Cleavage over Ni/TiO₂

This protocol describes the use of a Ni/TiO₂ photocatalyst for the cleavage of β-O-4 linkages under UV irradiation.[7]

Materials:

  • β-O-4 lignin model compound (e.g., 2-phenoxy-1-phenylethanol)

  • 20 wt.% Ni/TiO₂ photocatalyst

  • Pyridinium chlorochromate (PCC) as an oxidant

  • Solvent (e.g., isopropanol, methanol)

  • UV light source

  • Reaction vessel

Procedure:

  • Combine the β-O-4 model compound, Ni/TiO₂ photocatalyst, and PCC in a suitable solvent within the reaction vessel.

  • Irradiate the mixture with a UV light source at room temperature.

  • Monitor the reaction progress by taking aliquots at different time intervals.

  • Analyze the products (e.g., acetophenone and phenol derivatives) using appropriate analytical techniques.

2.3. Acid-Catalyzed Cleavage (Acidolysis)

Acidolysis is a common method for breaking the β-O-4 bond, often used in conjunction with a stabilizing agent to prevent condensation of reactive intermediates.[8]

Protocol 5: Acidolysis with Ethylene Glycol Stabilization

This protocol outlines the acid-catalyzed cleavage of a β-O-4 model compound with ethylene glycol as a stabilizer.[8]

Materials:

  • β-O-4 lignin model compound (e.g., guaiacylglycerol-β-guaiacyl ether)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) as a catalyst

  • Ethylene glycol (EG) as a stabilizer

  • Solvent (e.g., dimethyl carbonate - DMC)

  • Reaction vessel

Procedure:

  • Dissolve the β-O-4 model compound in the chosen solvent in a reaction vessel.

  • Add ethylene glycol to the mixture.

  • Add the acid catalyst (e.g., H₂SO₄ or HCl).

  • Heat the reaction to the desired temperature and maintain for the specified duration.

  • Quench the reaction and analyze the products, which may include cyclic acetals formed from the reaction of aldehydes with ethylene glycol.[8]

Analytical Methods for Product Characterization

Accurate identification and quantification of the degradation products are essential for evaluating the efficiency of a valorization pathway.

  • High-Performance Liquid Chromatography (HPLC): Widely used for the quantification of monomeric aromatic products.[1][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of volatile degradation products.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the degradation products and can be used for quantification.[10][12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): A rapid and non-destructive technique to monitor changes in the chemical structure of lignin and its model compounds during degradation.[9][13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the catalytic cleavage of β-O-4 model compounds.

Table 1: Oxidative Cleavage of 2-phenoxy-1-phenylethanone (PP-one) [1]

CatalystTemperature (°C)Time (h)Conversion (%)Selectivity to Cleavage Products (%)
None11012LowLow
poly-Ni-[Salen-Vim][OAc]₂110129988

Table 2: Photocatalytic Cleavage of a β-O-4 Ketone Model Compound with 20 wt.% Ni/TiO₂ [7]

Light SourceTemperature (°C)Acetophenone Yield (%)Phenol Yield (%)
Darkness180--
Sunlight180118
UVRoom Temp.8280

Table 3: Acidolysis of Guaiacylglycerol-β-guaiacyl ether (1-G) and Syringylglycerol-β-guaiacyl ether (1-S) with HCl [8]

SubstrateCatalyst (mol%)Conversion (%)Product (4-G/S) Yield (%)
1-G2064
1-S201410

Visualizing Lignin Valorization Pathways and Workflows

Diagram 1: General Valorization Pathway of a β-O-4 Model Compound

G cluster_start Starting Material cluster_process Valorization Process cluster_products Products Lignin_Model β-O-4 Model Compound Catalytic_Cleavage Catalytic Cleavage (Oxidative, Reductive, etc.) Lignin_Model->Catalytic_Cleavage Aromatics Aromatic Monomers (Phenols, Benzoic Acids, etc.) Catalytic_Cleavage->Aromatics Other_Products Other Products Catalytic_Cleavage->Other_Products

Caption: General pathway for lignin valorization using β-O-4 model compounds.

Diagram 2: Experimental Workflow for Catalytic Studies

G Start Synthesis of β-O-4 Model Compound Reaction_Setup Catalytic Reaction Setup (Substrate, Catalyst, Solvent, Conditions) Start->Reaction_Setup Reaction Catalytic Reaction Reaction_Setup->Reaction Product_Extraction Product Extraction and Separation Reaction->Product_Extraction Analysis Product Analysis (HPLC, GC-MS, NMR) Product_Extraction->Analysis Data_Analysis Data Analysis (Conversion, Yield, Selectivity) Analysis->Data_Analysis End Results and Interpretation Data_Analysis->End

Caption: A typical experimental workflow for studying lignin valorization.

Diagram 3: Cleavage Pathways of the β-O-4 Linkage

G cluster_pathways Cleavage Pathways cluster_products Resulting Products beta_O_4 β-O-4 Model Compound (e.g., 2-phenoxy-1-phenylethanone) C_alpha_C_beta Cα-Cβ Bond Cleavage beta_O_4->C_alpha_C_beta C_beta_O Cβ-O Bond Cleavage beta_O_4->C_beta_O Products_alpha_beta Benzoic Acid + Phenyl Formate (decarboxylates to Phenol) C_alpha_C_beta->Products_alpha_beta Products_beta_O Phenol + Benzoic Acid + Phenylglyoxylic Acid C_beta_O->Products_beta_O

Caption: Major cleavage pathways of the β-O-4 linkage in model compounds.[1]

References

Application Notes and Protocols: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol in Biorefinery Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, also known as veratrylglycerol-β-guaiacyl ether (VGE), is a key lignin model compound extensively utilized in biorefinery research.[1][2] Lignin, a complex aromatic polymer, is the second most abundant terrestrial biopolymer after cellulose and represents a significant source of renewable aromatic chemicals.[3] However, its complex and recalcitrant nature makes its valorization a major challenge in modern biorefineries.[3][4] The most predominant linkage in the lignin polymer is the β-O-4 aryl ether bond, accounting for approximately 50% of all linkages.[5] Therefore, strategies for the selective cleavage of this bond are paramount for the depolymerization of lignin into valuable platform chemicals. VGE, containing a characteristic β-O-4 linkage, serves as an ideal substrate for studying and optimizing various catalytic and biological degradation pathways.[2][5][6]

These application notes provide an overview of the use of VGE in biorefinery research, summarizing key catalytic and enzymatic degradation strategies. Detailed experimental protocols are provided to facilitate the replication and further development of these methods.

Chemical Properties
PropertyValue
Chemical Name This compound[1]
CAS Number 10535-17-8[1]
Molecular Formula C18H22O6[1]
Molecular Weight 334.369 g/mol [1]
Melting Point 97.5-98.5 °C[1]
Boiling Point 530.7°C at 760 mmHg[1]
Appearance White or almost white crystalline powder[7]

Applications in Biorefinery Research

The primary application of this compound in biorefinery research is to model the cleavage of the β-O-4 linkage in lignin. Researchers employ this compound to develop and assess the efficiency of various depolymerization strategies, including catalytic, enzymatic, and electrolytic methods.

Catalytic Cleavage of the β-O-4 Linkage

A variety of catalytic systems have been investigated for the cleavage of the β-O-4 bond in VGE and similar model compounds. These studies aim to identify efficient and selective catalysts that can operate under mild conditions to produce valuable aromatic monomers.

Quantitative Data on Catalytic Cleavage

Catalyst SystemSubstrateTemperature (°C)Time (h)Conversion (%)Major ProductsReference
Single-atom Co2-(2-methoxyphenoxy)-1-phenylethanol11012up to 95Phenol, Benzoic Acid, Methyl Benzoate[8]
Poly-Ni-[Salen-Vim][OAc]22-phenoxy-1-phenylethanone (PP-one)11012>99Phenol, Benzoic acid, Methyl benzoate[9]
Pd/C2-phenoxy-1-phenylethanolN/AN/AN/AAcetophenone, Phenol[6]
Acidic Ionic Liquid ([HMIM]Cl)Veratrylglycerol-β-guaiacyl ether (VGE)150N/A>70 (yield)Guaiacol[1]

Experimental Protocol: Oxidative Cleavage with a Single-Atom Co Catalyst [8]

This protocol describes the oxidative cleavage of a β-O-4 lignin model compound using a single-atom Co catalyst.

Materials:

  • 2-(2-methoxyphenoxy)-1-phenylethanol (lignin model compound)

  • Single-atom Co catalyst

  • Methanol (solvent)

  • Oxygen (oxidant)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, combine the lignin model compound (e.g., 0.25 mmol) and the single-atom Co catalyst.

  • Add the solvent (e.g., 3 mL of methanol).

  • Pressurize the reactor with oxygen to the desired pressure (e.g., 0.5 MPa).

  • Heat the reaction mixture to the specified temperature (e.g., 110 °C) and maintain for the desired duration (e.g., 12 hours) with stirring.

  • After the reaction, cool the reactor to room temperature and carefully release the pressure.

  • Analyze the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and product distribution.

Experimental Workflow: Catalytic Cleavage

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Combine Lignin Model Compound and Catalyst prep2 Add Solvent prep1->prep2 react1 Pressurize with Oxygen prep2->react1 react2 Heat and Stir react1->react2 analysis1 Cool and Depressurize react2->analysis1 analysis2 Product Analysis (HPLC/GC-MS) analysis1->analysis2

Workflow for catalytic cleavage of β-O-4 lignin model compounds.
Enzymatic Cleavage of the β-O-4 Linkage

Enzymatic methods offer a green and highly selective alternative for lignin depolymerization. Specific enzymes, such as those from the bacterium Sphingobium sp. SYK-6, have been shown to efficiently cleave the β-O-4 linkage in model compounds.[5]

Quantitative Data on Enzymatic Cleavage

Enzyme SystemSubstratepHTemperature (°C)Time (h)Conversion (%)ProductsReference
LigD, L, E, F, G from Sphingobium sp. SYK-6Guaiacylglycerol-β-guaiacyl ether (GGE)9.025<21003-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one, Guaiacol[5]
Novozym 435 (lipase) with H2O2Various β-O-4 lignin model compoundsN/AN/AN/AExcellentCarboxylic acids/esters[10]

Experimental Protocol: Cascade Enzymatic Cleavage of GGE [5]

This protocol details the complete conversion of guaiacylglycerol-β-guaiacyl ether (GGE) using a five-enzyme system from Sphingobium sp. SYK-6.

Materials:

  • Guaiacylglycerol-β-guaiacyl ether (GGE)

  • Purified enzymes: LigD, LigL, LigE, LigF, LigG

  • L-lactate dehydrogenase and pyruvate (for NADH recycling)

  • Buffer solution (pH 9.0)

  • Glutathione

  • NAD+

Procedure:

  • Prepare a reaction mixture containing GGE (e.g., 0.5 mM) in the appropriate buffer (pH 9.0).

  • Add the purified Lig enzymes (LigD, L, E, F, and G) to the reaction mixture (e.g., ≈0.1 mg/mL of each enzyme).

  • Incorporate the NADH recycling system (L-lactate dehydrogenase and pyruvate).

  • Incubate the reaction mixture at the optimal temperature (e.g., 25 °C).

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by HPLC to quantify the substrate consumption and product formation.

  • The reaction is complete when GGE is fully converted, typically in under 2 hours.

Signaling Pathway: Enzymatic Cleavage of β-O-4 Linkage

G GGE GGE (β-O-4 Model Compound) Oxidized_GGE Oxidized Intermediate GGE->Oxidized_GGE LigD/LigL (Cα-dehydrogenase) NAD+ -> NADH Thioether_Intermediate Glutathione Adduct (β(R) and β(S) isomers) Oxidized_GGE->Thioether_Intermediate LigE/LigF (β-etherase) + Glutathione Product1 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one Thioether_Intermediate->Product1 LigG (Glutathione-dependent lyase) Product2 Guaiacol Thioether_Intermediate->Product2 LigG (Glutathione-dependent lyase)

Cascade enzymatic cleavage of a β-O-4 lignin model compound.
Electrolytic Degradation

Organic electrolysis presents another promising method for the degradation of lignin model compounds. This technique can be used to cleave β-O-4 bonds under controlled electrochemical conditions.

Experimental Protocol: Electrolytic Degradation of VGE [2]

This protocol outlines the degradation of VGE via organic electrolysis.

Materials:

  • 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol (VGE)

  • Electrolyte solution (e.g., supporting electrolyte in an organic solvent)

  • Electrochemical cell with carbon electrodes

  • Power supply for constant current

Procedure:

  • Dissolve VGE in the electrolyte solution and place it in the electrochemical cell.

  • Insert the carbon electrodes into the solution.

  • Apply a constant current (e.g., 0.2 A) for a specified duration (e.g., 2.5 hours).

  • After electrolysis, stop the current and remove the solution from the cell.

  • Separate the degradation products using techniques like silica-gel column chromatography.

  • Identify the products using analytical methods such as NMR, GC-MS, and FT-IR.

Logical Relationship: Electrolytic Degradation Process

G start Start: VGE in Electrolyte electrolysis Apply Constant Current (e.g., 0.2 A for 2.5 h) start->electrolysis separation Product Separation (Silica-gel chromatography) electrolysis->separation identification Product Identification (NMR, GC-MS, FT-IR) separation->identification products Identified Products (e.g., Vanillin, Guaiacol) identification->products

References

Application Note: Reductive Catalytic Fractionation of β-O-4 Dimers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reductive Catalytic Fractionation (RCF) is a promising "lignin-first" biorefinery strategy that facilitates the depolymerization of lignin into valuable aromatic monomers.[1][2][3] This process primarily targets the cleavage of the most abundant ether linkage in native lignin, the β-O-4 aryl ether bond, while simultaneously hydrogenating the resulting reactive intermediates to prevent condensation reactions.[4][5] This application note provides a detailed protocol for the RCF of β-O-4 lignin model dimers, which are often used to study the mechanism and efficiency of lignin depolymerization. The protocol is intended for researchers, scientists, and drug development professionals working in the fields of biomass valorization, green chemistry, and sustainable chemical synthesis.

Principle

The RCF process involves the selective hydrogenolysis of the C-O ether bond in the β-O-4 linkage. The reaction is typically carried out in a high-pressure reactor using a heterogeneous catalyst, such as ruthenium on a carbon support (Ru/C), in a solvent like methanol or ethanol under a hydrogen atmosphere.[2][6][7] The catalyst facilitates the cleavage of the ether bond and the subsequent reduction of the side chain, leading to the formation of stable phenolic monomers. The general reaction scheme for the RCF of a β-O-4 dimer is illustrated below.

Materials and Equipment

  • Reactants:

    • β-O-4 dimer model compound (e.g., 2-(2-methoxyphenoxy)-1-phenylethanol)

    • Catalyst: 5 wt% Ruthenium on activated carbon (Ru/C)

    • Solvent: Methanol (MeOH), analytical grade

    • Pressurizing gas: Hydrogen (H₂), high purity

    • Inert gas: Nitrogen (N₂) or Argon (Ar) for purging

  • Equipment:

    • High-pressure batch reactor (e.g., Parr reactor) with magnetic stirring and temperature control

    • Gas inlet and outlet valves

    • Pressure gauge

    • System for catalyst filtration (e.g., syringe filters with PTFE membrane)

    • Rotary evaporator

    • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

    • Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation

Experimental Protocol

A detailed methodology for the reductive catalytic fractionation of a β-O-4 dimer is provided below.

1. Reactor Preparation:

  • Ensure the high-pressure reactor is clean and dry.

  • Add the β-O-4 dimer model compound (e.g., 1.0 g) and the 5 wt% Ru/C catalyst (e.g., 100 mg, 10 wt% of the substrate) into the reactor vessel.

  • Add the solvent (e.g., 30 mL of methanol).

  • Seal the reactor according to the manufacturer's instructions.

2. Reaction Setup and Execution:

  • Place the sealed reactor in the heating mantle and connect the stirring mechanism.

  • Purge the reactor with an inert gas (N₂ or Ar) three times to remove any residual air.

  • Pressurize the reactor with hydrogen gas to the desired initial pressure (e.g., 30 bar at room temperature).[6][7]

  • Begin stirring and heat the reactor to the target reaction temperature (e.g., 230 °C).[6] The heating time is typically around 30 minutes.

  • Once the desired temperature is reached, maintain the reaction conditions for a specific duration (e.g., 4 hours).[6] The pressure inside the reactor will increase with temperature.

3. Reaction Quenching and Product Recovery:

  • After the reaction is complete, rapidly cool the reactor by immersing it in a water or ice bath.

  • Once the reactor has cooled to room temperature, carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Open the reactor and transfer the reaction mixture to a suitable container.

  • Separate the catalyst from the liquid product mixture by filtration. Syringe filters are suitable for small-scale reactions.

  • Wash the catalyst with a small amount of fresh solvent (methanol) to recover any adsorbed products.

  • Combine the filtrate and the washings.

  • Remove the solvent from the combined liquid fraction using a rotary evaporator to obtain the crude product oil.

4. Product Analysis:

  • The composition of the product oil can be analyzed using GC-MS. This will allow for the identification and quantification of the resulting monomeric phenols.

  • For a more detailed structural analysis of the products, NMR spectroscopy can be employed.

Data Presentation

The following tables summarize typical quantitative data obtained from the reductive catalytic fractionation of β-O-4 model compounds under various conditions.

Table 1: Influence of Catalyst on β-O-4 Dimer Conversion and Product Yield.

CatalystSubstrate Conversion (%)Monomer Yield (%)Major ProductsReference
Pd-Ni/ZrO₂>99>98Phenol, Guaiacol[8]
Cu/CuMgAlOx87.774.4α-phenylethanol, Acetophenone, Guaiacol[9]
Ru/C~95~95Acetophenone, Guaiacol[10]
Pd₁Ni₄/MIL-100(Fe)>99>99Phenol, Acetophenone[11]

Table 2: Effect of Reaction Temperature on the RCF of 2-(2-methoxyphenoxy)-1-phenyl ethanol over a Cu/CuMgAlOx catalyst. [9]

Temperature (°C)Substrate Conversion (%)α-phenylethanol Yield (%)Acetophenone Yield (%)
24059.225.110.3
28087.730.515.2
32099.020.122.4

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the protocol for the reductive catalytic fractionation of β-O-4 dimers.

RCF_Workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Product Work-up cluster_analysis 4. Analysis Load_Substrate Load β-O-4 Dimer Load_Catalyst Load Ru/C Catalyst Load_Substrate->Load_Catalyst Add_Solvent Add Methanol Load_Catalyst->Add_Solvent Seal_Reactor Seal Reactor Add_Solvent->Seal_Reactor Purge Purge with N₂ Seal_Reactor->Purge Pressurize Pressurize with H₂ Purge->Pressurize Heat_Stir Heat & Stir (e.g., 230°C) Pressurize->Heat_Stir React Hold for Reaction Time (e.g., 4h) Heat_Stir->React Cool Cool Reactor React->Cool Vent Vent H₂ Cool->Vent Filter Filter Catalyst Vent->Filter Evaporate Evaporate Solvent Filter->Evaporate GC_MS GC-MS Analysis Evaporate->GC_MS NMR NMR Analysis Evaporate->NMR

References

Application Note: Quantitative NMR Analysis of Lignin Model Compound Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lignin, a complex aromatic biopolymer, is a potential renewable source for valuable chemicals. Understanding its degradation and modification reactions is crucial for developing efficient biorefinery processes. Lignin model compounds, which represent the various subunits and linkages found in the native polymer, are invaluable tools for studying these reactions in a controlled manner. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for elucidating the structural changes that occur during these reactions, providing detailed information on the transformation of functional groups and inter-unit linkages. This application note provides detailed protocols for the quantitative analysis of lignin model compound reactions using ³¹P NMR, ¹³C NMR, and 2D Heteronuclear Single Quantum Coherence (HSQC) NMR.

Quantitative ³¹P NMR Analysis of Hydroxyl Groups

Phosphitylation of hydroxyl groups with a phosphorus-containing reagent, followed by ³¹P NMR analysis, is a highly sensitive and accurate method for quantifying different types of hydroxyl groups in lignin and its model compounds.[1][2][3] This technique allows for the differentiation and quantification of aliphatic hydroxyls, various types of phenolic hydroxyls (guaiacyl, syringyl, p-hydroxyphenyl), and carboxylic acids.[3][4]

Application in Reaction Analysis

By comparing the ³¹P NMR spectra of a lignin model compound before and after a reaction, one can quantify the consumption or formation of specific hydroxyl groups. For example, in an etherification reaction, a decrease in the signal corresponding to phenolic hydroxyls can be directly correlated to the reaction yield.

Experimental Protocol: Phosphitylation and ³¹P NMR

This protocol is adapted from established methods for lignin analysis.[1][5]

Materials:

  • Lignin model compound (approx. 30 mg)

  • Dry pyridine/CDCl₃ solvent (1.6:1 v/v)

  • Internal Standard (IS) solution: Cyclohexanol in pyridine/CDCl₃ (e.g., 10 mg/mL)

  • Relaxation Reagent solution: Chromium(III) acetylacetonate (Cr(acac)₃) in pyridine/CDCl₃ (e.g., 5 mg/mL)

  • Phosphitylating reagent: 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP)

  • Anhydrous N,N-Dimethylformamide (DMF) if solubility is an issue.

  • 5 mm NMR tubes

Procedure:

  • Accurately weigh approximately 30 mg of the lignin model compound into a dry vial.

  • Add 0.5 mL of the pyridine/CDCl₃ solvent mixture. If the sample does not fully dissolve, a small amount of DMF can be added.

  • Accurately add a known amount of the internal standard solution (e.g., 100 µL).

  • Add the relaxation reagent solution (e.g., 100 µL) to ensure full relaxation of the phosphorus nuclei, which is crucial for quantification.[3]

  • Add the phosphitylating reagent, TMDP (approx. 100 µL), to the vial. The reaction is rapid and should be performed in a fume hood.[1][5]

  • Vortex the mixture to ensure homogeneity.

  • Transfer the solution to a 5 mm NMR tube for analysis.

NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).[1]

  • Pulse Angle: 90°

  • Relaxation Delay (d1): 10-25 seconds (should be at least 5 times the longest T₁ of the phosphorus nuclei).

  • Acquisition Time: ~2 seconds

  • Number of Scans: 128-256 (or more for dilute samples)

Data Processing and Quantification:

  • Apply a line broadening factor (e.g., 1 Hz) to the Free Induction Decay (FID) before Fourier transformation.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum using the signal from the reaction of TMDP with water, which is set to 132.2 ppm.[1]

  • Integrate the signals corresponding to the internal standard and the different hydroxyl groups. The concentration of each type of hydroxyl group (in mmol/g) can be calculated using the following equation:

    where:

    • Integral_OH is the integration value of the hydroxyl signal of interest.

    • Integral_IS is the integration value of the internal standard.

    • m_IS is the mass of the internal standard added (in mg).

    • m_lignin is the mass of the lignin model compound (in mg).

    • MW_IS is the molecular weight of the internal standard.

Data Presentation

Table 1: Typical ³¹P NMR Chemical Shift Regions for Phosphitylated Hydroxyl Groups. [1]

Hydroxyl Group TypeChemical Shift Range (ppm)
Aliphatic OH150.0 - 146.0
Syringyl (S) phenolic OH144.5 - 141.0
Guaiacyl (G) phenolic OH140.0 - 138.5
p-Hydroxyphenyl (H) phenolic OH138.5 - 137.5
Carboxylic Acids136.0 - 134.0

Table 2: Example of Quantitative ³¹P NMR Data for a Guaiacol Oxidation Reaction.

Hydroxyl GroupInitial Concentration (mmol/g)Final Concentration (mmol/g)% Change
Guaiacyl phenolic OH10.52.1-80%
Carboxylic Acids0.25.8+2800%

Workflow Diagram

G Workflow for Quantitative ³¹P NMR Analysis cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh Weigh Lignin Model Compound dissolve Dissolve in Pyridine/CDCl₃ weigh->dissolve add_is Add Internal Standard dissolve->add_is add_rr Add Relaxation Reagent add_is->add_rr add_pr Add Phosphitylating Reagent (TMDP) add_rr->add_pr acquire Acquire ³¹P NMR Spectrum (Inverse-gated decoupling) add_pr->acquire process Process Spectrum (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Signals (Sample and Internal Standard) process->integrate quantify Quantify Hydroxyl Groups (mmol/g) integrate->quantify

Caption: Workflow for Quantitative ³¹P NMR Analysis.

Quantitative ¹³C NMR Analysis

Quantitative ¹³C NMR provides detailed information on the carbon skeleton of lignin model compounds. With appropriate experimental parameters, this technique can be used to quantify the number of different carbon types, which is essential for tracking structural changes during a reaction.[6]

Application in Reaction Analysis

This method is particularly useful for observing changes in the carbon backbone of a model compound, such as the cleavage of ether linkages or the formation of new C-C bonds. For example, in a depolymerization reaction of a β-O-4 model compound, the disappearance of signals corresponding to the α, β, and γ carbons of the ether linkage can be quantified.

Experimental Protocol: Quantitative ¹³C NMR

This protocol is based on established methods for quantitative lignin analysis.[6][7]

Materials:

  • Lignin model compound (approx. 80-100 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal Standard (IS) solution: 1,3,5-Trioxane in the same deuterated solvent.[6]

  • Relaxation Reagent solution: Cr(acac)₃ in the same deuterated solvent.[7]

  • 5 mm NMR tubes

Procedure:

  • Accurately weigh approximately 80-100 mg of the lignin model compound into a vial.

  • Dissolve the sample in a known volume of the deuterated solvent (e.g., 0.5 mL).

  • Accurately add a known amount of the internal standard solution.

  • Add the relaxation reagent solution to ensure complete relaxation of all carbon nuclei.[7]

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • Pulse Program: Inverse-gated proton decoupling.[6]

  • Pulse Angle: 90°

  • Relaxation Delay (d1): 10-15 seconds.

  • Acquisition Time: ~1.5 seconds.

  • Number of Scans: 10,000 - 20,000 scans are often required due to the low natural abundance of ¹³C.[7]

Data Processing and Quantification:

  • Process the spectrum similarly to the ³¹P NMR data.

  • Integrate the signals of the internal standard and the carbon signals of interest.

  • The absolute amount of a specific structural feature can be calculated in mmol/g.

Data Presentation

Table 3: Example of Quantitative ¹³C NMR Data for a β-O-4 Model Compound Cleavage Reaction.

Carbon SignalInitial Abundance (mmol/g)Final Abundance (mmol/g)% Cleavage
β-O-4 Cα1.50.380%
β-O-4 Cβ1.50.380%
Aromatic C (new)0.02.4-

Quantitative 2D HSQC NMR Analysis

Two-dimensional Heteronuclear Single Quantum Coherence (2D HSQC) NMR spectroscopy provides highly resolved spectra by correlating proton and carbon chemical shifts.[8] This is particularly useful for complex mixtures or for analyzing specific substructures within a larger molecule. Quantitative HSQC (Q-HSQC) methods have been developed to allow for the reliable quantification of different structural units.[9][10]

Application in Reaction Analysis

Q-HSQC is ideal for tracking the transformation of specific inter-unit linkages in lignin model compounds. For instance, in a reaction that isomerizes a β-5 linkage to a β-O-4 linkage, the decrease in the volume of the β-5 cross-peak and the increase in the β-O-4 cross-peak can be quantified.

Experimental Protocol: 2D HSQC NMR

This protocol is a general guideline for HSQC analysis of lignin-related samples.[8][11]

Materials:

  • Lignin model compound (approx. 80-90 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes

Procedure:

  • Accurately weigh approximately 80-90 mg of the lignin model compound.[11]

  • Dissolve the sample in 0.5-0.6 mL of DMSO-d₆.[11]

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters (Typical for a 500 MHz spectrometer):

  • Pulse Program: Standard Bruker hsqcetgpsisp2.2 or similar.

  • Spectral Width: Appropriate ranges for ¹H and ¹³C dimensions (e.g., 10 ppm for ¹H, 165 ppm for ¹³C).

  • Number of Points: 1024-2048 in F2 (¹H), 256-512 in F1 (¹³C).

  • Relaxation Delay: 1.5-2 seconds.[8]

  • Number of Scans: 32-128 per increment.

Data Processing and Quantification:

  • Process the 2D data using appropriate window functions and zero-filling.

  • Reference the spectrum using the solvent peak (e.g., DMSO-d₆ at δC/δH 39.5/2.50 ppm).[11]

  • For quantitative analysis, integrate the volume of the cross-peaks corresponding to the substructures of interest. The relative abundance can be calculated.

Data Presentation

Table 4: Typical HSQC Cross-Peak Assignments for Common Lignin Inter-unit Linkages. [8]

LinkageUnitδC/δH (ppm)
β-O-4 (A)Cα/Hα71.8 / 4.85
Cβ/Hβ86.0 / 4.28
β-5 (B)Cα/Hα86.8 / 5.45
Cβ/Hβ53.0 / 3.48
β-β (C)Cα/Hα84.9 / 4.65
Cβ/Hβ53.5 / 3.05

Reaction Pathway Diagram

G Reaction Pathway Analysis using qNMR reactant Lignin Model Compound (e.g., with β-O-4 linkage) reaction Chemical Reaction (e.g., Acidolysis) reactant->reaction product1 Cleavage Product 1 (e.g., Guaiacol) reaction->product1 Quantified by ³¹P NMR (increase in phenolic OH) product2 Cleavage Product 2 (e.g., Hibbert's Ketone) reaction->product2 Quantified by ¹³C/HSQC NMR (disappearance of β-O-4 signals)

References

Troubleshooting & Optimization

Technical Support Center: Acidolysis of Veratrylglycerol β-Guaiacyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acidolysis of veratrylglycerol β-guaiacyl ether (VGE), a common lignin model compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of acidolysis of veratrylglycerol β-guaiacyl ether?

The primary goal is to cleave the β-O-4 aryl ether linkage, which is the most abundant linkage in natural lignin. This reaction serves as a model for understanding lignin depolymerization, a crucial step in biorefinery processes for producing valuable aromatic chemicals and biofuels from biomass.

Q2: What are the expected major products from the acidolysis of VGE?

Under typical acidolysis conditions, the main products resulting from the cleavage of the β-O-4 bond are guaiacol and Hibbert's ketones, such as 1-(3,4-dimethoxyphenyl)-2-propanone and 1-(3,4-dimethoxyphenyl)-1-propanone.

Q3: What are the common side reactions observed during the acidolysis of VGE?

Several side reactions can occur, significantly impacting the yield and selectivity of the desired products. These include:

  • Condensation reactions: Reactive intermediates can repolymerize, forming larger, undesirable C-C linked structures.[1][2][3][4] This is a major cause of low monomer yields.

  • Dehydration: Loss of water molecules can lead to the formation of unsaturated intermediates.[5][6][7]

  • Hydrogenolysis and Hydrogenation: In the presence of a hydrogen source and a suitable catalyst, further reduction of intermediates can occur.[5][6][7]

  • Decarbonylation: Loss of a carbonyl group can lead to the formation of smaller aromatic compounds.[5][6][7]

Q4: How can condensation reactions be minimized?

Condensation reactions are a significant challenge in lignin acidolysis.[1][2][3][4] Strategies to suppress these undesirable reactions include:

  • Use of trapping agents: Alcohols or diols, such as ethylene glycol, can be added to the reaction mixture. These agents trap reactive carbocation intermediates, preventing them from participating in repolymerization.[8][9]

  • Optimization of reaction conditions: Milder temperatures and shorter reaction times can reduce the extent of condensation.

  • Solvent selection: The choice of solvent can influence the stability of intermediates and the reaction pathways.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Low yield of desired monomeric products 1. Condensation/Repolymerization: Highly reactive intermediates are forming larger, insoluble products.[1][2][3][4] 2. Incomplete reaction: The reaction time or temperature may be insufficient for complete cleavage of the β-O-4 bond. 3. Product degradation: Harsh reaction conditions may be causing the desired products to degrade into other compounds.1. Add a stabilizing agent: Introduce a nucleophile like ethylene glycol or butanol to trap reactive intermediates.[2][8][9] 2. Optimize reaction conditions: Systematically vary the temperature and reaction time to find the optimal balance between conversion and selectivity. 3. Use a milder catalyst: Consider using a less aggressive acid catalyst to minimize side reactions.
Identification of unexpected peaks in GC-MS or NMR analysis 1. Formation of side products: Dehydration, hydrogenolysis, or decarbonylation reactions may be occurring.[5][6][7] 2. Isomeric products: The reaction may be producing constitutional isomers or stereoisomers of the expected products. 3. Contamination: The starting material, solvent, or catalyst may be impure.1. Compare with literature data: Cross-reference your analytical data with published studies on VGE acidolysis under similar conditions.[5][6][7] 2. Employ advanced analytical techniques: Use 2D NMR (e.g., HSQC) for more detailed structural elucidation. 3. Verify purity of reagents: Run control experiments and analyze all starting materials for impurities.
Formation of a dark, insoluble precipitate (char) 1. Severe condensation: Extensive repolymerization of lignin fragments is leading to the formation of high molecular weight, insoluble polymers.[3] 2. Thermal degradation: Excessively high temperatures can cause the organic compounds to decompose and form char.1. Reduce reaction temperature and time: Employ milder conditions to minimize charring. 2. Improve mixing: Ensure efficient stirring to prevent localized overheating. 3. Use a trapping agent: As with preventing general condensation, trapping agents can mitigate char formation.[8][9]

Quantitative Data Presentation

The following table summarizes the product distribution from the acidolysis of veratrylglycerol β-guaiacyl ether under different catalytic systems.

Catalyst Solvent/Conditions Guaiacol Yield (%) Other Major Monomers (Yield %) Total Monomer Yield (%) Reference
Zeolite (CBV 400)Water, High H₂ Pressure48.21-(3,4-dimethoxyphenyl)ethanol (10.3), 1-(3,4-dimethoxyphenyl)-2-propanol (6.1), 3,4-dimethoxyphenylpropanol (4.7), 3,4-dimethoxycinnamyl alcohol (4.1), 1,2-dimethoxy-4-propylbenzene (2.0)~87[5][6][7]
Sulfuric AcidDimethyl Carbonate (DMC)90C2 aldehyde (56)-[8]
Sulfuric Acid with Ethylene GlycolDimethyl Carbonate (DMC)94C2-acetal (94)-[8]

Experimental Protocols

General Experimental Protocol for Acidolysis of Veratrylglycerol β-Guaiacyl Ether

This protocol is a synthesis of methodologies reported in the literature and should be adapted based on specific research goals and available equipment.

Materials:

  • Veratrylglycerol β-guaiacyl ether (VGE)

  • Acid catalyst (e.g., H₂SO₄, HCl, or a solid acid like a zeolite)

  • Solvent (e.g., dioxane, dimethyl carbonate, water)

  • Internal standard for quantification (e.g., tetracosane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reactor Setup: In a reaction vessel (e.g., a sealed tube or a batch reactor), add a defined amount of VGE and the chosen solvent.

  • Addition of Catalyst: Carefully add the acid catalyst to the reaction mixture. For liquid acids, this is typically a specific molar percentage relative to the substrate. For solid catalysts, a specific weight is used.

  • Internal Standard: Add a known amount of the internal standard for subsequent quantitative analysis.

  • Reaction Conditions: Seal the reactor and place it in a preheated oil bath or heating block at the desired reaction temperature (e.g., 120-160°C). Stir the reaction mixture for the specified duration (e.g., 1-4 hours).

  • Quenching: After the reaction is complete, cool the reactor to room temperature. Quench the reaction by adding a suitable quenching solution, such as saturated sodium bicarbonate, to neutralize the acid catalyst.

  • Extraction: Extract the organic products from the aqueous mixture using an appropriate solvent like ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

  • Drying and Concentration: Combine the organic layers and dry them over an anhydrous drying agent (e.g., Na₂SO₄). Filter the mixture and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the resulting product mixture using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and quantification, and Nuclear Magnetic Resonance (NMR) for structural confirmation.

Visualizations

Signaling Pathways and Experimental Workflows

Acidolysis_Pathway cluster_main Main Acidolysis Pathway cluster_side Side Reactions VGE Veratrylglycerol β-guaiacyl ether Carbocation Benzylic Carbocation VGE->Carbocation Protonation & H₂O loss VinylEther Vinyl Ether Intermediate Carbocation->VinylEther -H⁺ Condensation Condensation Products (C-C bonds) Carbocation->Condensation Electrophilic Aromatic Substitution Dehydration Dehydration Products Carbocation->Dehydration -H₂O Products Guaiacol + Hibbert's Ketones VinylEther->Products +H₂O, Hydrolysis

Caption: Main and side reaction pathways in the acidolysis of VGE.

Troubleshooting_Workflow Start Low Monomer Yield? Check_Condensation Analyze for High MW Products (e.g., GPC) Start->Check_Condensation Yes Check_Conversion Incomplete Conversion? Start->Check_Conversion No Add_Stabilizer Add Trapping Agent (e.g., Ethylene Glycol) Check_Condensation->Add_Stabilizer Optimize_Conditions Reduce Temperature/ Time Check_Condensation->Optimize_Conditions End Improved Yield Add_Stabilizer->End Optimize_Conditions->End Increase_Severity Increase Temperature/ Time Check_Conversion->Increase_Severity Yes Check_Conversion->End No Increase_Severity->End

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Scaling Up β-O-4 Model Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming common challenges encountered during the synthesis and scale-up of β-O-4 lignin model compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing β-O-4 model compounds like Guaiacylglycerol-β-guaiacyl ether (GGE)?

A1: The synthesis of β-O-4 model compounds typically involves multi-step sequences starting from readily available phenolic compounds like guaiacol or vanillin.[1][2] A common strategy involves:

  • Preparation of an α-halo ketone: A key intermediate, such as 4-(α-bromoacetyl)-guaiacol, is synthesized.[2]

  • Condensation/Etherification: This intermediate is reacted with another phenolic unit (e.g., guaiacol) to form the β-O-4 ether linkage. This is often a variation of the Williamson ether synthesis.[2][3]

  • Reduction: The β-keto group is then reduced to a hydroxyl group, typically using a reducing agent like sodium borohydride (NaBH₄), to yield the final guaiacylglycerol structure.[4]

Q2: Why are protecting groups essential in β-O-4 model compound synthesis, and what is a good strategy?

A2: Protecting groups are crucial for masking reactive functional groups, particularly phenolic and aliphatic hydroxyls, to prevent unwanted side reactions and improve the yield of the desired product.[5][6] An effective strategy is to use an "orthogonal" set of protecting groups, which allows for the selective removal of one group in the presence of others by using specific, non-interfering reaction conditions.[7] For example, a silyl ether could protect an aliphatic alcohol while a benzyl ether protects a phenolic hydroxyl, as they are removed under different conditions (fluoride ions for silyl ethers, hydrogenolysis for benzyl ethers).

Q3: I'm observing a mixture of erythro and threo diastereomers. Is this normal, and can they be separated?

A3: Yes, the formation of both erythro and threo diastereomers is common in these syntheses, particularly during the reduction of the β-keto group.[8] The ratio of these isomers can be influenced by the choice of reducing agent and reaction conditions. Separation is often challenging but can be achieved through careful column chromatography or fractional crystallization, though this becomes more difficult at a larger scale.[8][9]

Troubleshooting Guide

Problem Area 1: Low or No Product Yield

Q: My Williamson ether synthesis step is failing. I'm recovering my starting materials. What should I check?

A: This is a common issue often related to the nucleophile generation or the reactivity of the electrophile.

  • Base Inactivity: The alkoxide (nucleophile) may not be forming. If using sodium hydride (NaH), ensure it is fresh (not oxidized) and the solvent (e.g., THF, DMF) is rigorously anhydrous.[10]

  • Poor Leaving Group: While bromides are common, consider converting the electrophile's hydroxyl group to a better leaving group like a tosylate (-OTs) or mesylate (-OMs).[10]

  • Steric Hindrance: The Williamson synthesis is an SN2 reaction, which is sensitive to steric hindrance.[3] If you are using a secondary alkyl halide, the reaction will be slower than with a primary one. For highly hindered substrates, consider alternative coupling strategies.

  • Temperature: While many protocols run at room temperature, gently heating the reaction mixture after the initial addition may be necessary to drive the reaction to completion.[10]

Q: My reaction produces a complex mixture of products, leading to low yields of the desired compound. What are the likely side reactions?

A: Several side reactions can compete with the desired synthesis pathway:

  • E2 Elimination: With secondary alkyl halides and strong bases (alkoxides), the E2 elimination reaction can compete with the SN2 substitution, forming an alkene instead of an ether.[3] Using a less hindered base or milder conditions can sometimes mitigate this.

  • Condensation Reactions: Under strongly basic or acidic conditions, self-condensation of starting materials or intermediates can occur, leading to undesired oligomers or polymers.[11][12] This is a critical concern when scaling up, as localized "hot spots" can promote these side reactions.

  • C-Alkylation: The phenoxide nucleophile is ambident, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). Using polar aprotic solvents like DMF can favor O-alkylation.

Problem Area 2: Product Purification

Q: I'm struggling to purify my final product via column chromatography. The fractions are impure, or the product co-elutes with a byproduct.

A: Purification is a significant bottleneck, especially at scale.

  • Optimize Solvent System: Systematically screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) using thin-layer chromatography (TLC) to find a system that provides better separation between your product and the main impurities.

  • Alternative Techniques: If chromatography is ineffective, consider recrystallization. This can be highly effective for obtaining pure crystalline solids and is often more scalable than chromatography.

  • Derivative Formation: In some cases, protecting a functional group (like a free hydroxyl) can change the compound's polarity, making it easier to separate from impurities. The protecting group can then be removed after purification.

Experimental Protocols & Data

Generalized Protocol for Guaiacylglycerol-β-guaiacyl ether (GGE) Synthesis

This protocol is a generalized representation based on common literature procedures.[2][13] Researchers should always consult primary literature and perform appropriate safety assessments before conducting any experiment.

  • Step 1: Acetylation of Guaiacol. Acetyl guaiacol is prepared to direct subsequent bromination.

  • Step 2: Friedel-Crafts Acylation. The acetylated guaiacol is reacted with bromoacetyl bromide in the presence of a Lewis acid (e.g., AlCl₃) to form the α-bromo-ketone intermediate.

  • Step 3: Williamson Ether Synthesis. The α-bromo-ketone is dissolved in a dry, polar aprotic solvent (e.g., acetone, DMF). Guaiacol and a mild base (e.g., K₂CO₃) are added, and the mixture is heated to form the β-O-4 linked diketone.

  • Step 4: Reduction. The resulting ketone is dissolved in a protic solvent (e.g., methanol) and cooled in an ice bath. Sodium borohydride (NaBH₄) is added portion-wise to reduce the ketone to the final GGE product.

  • Step 5: Purification. The crude product is purified by silica gel column chromatography.

Table 1: Influence of Reaction Parameters on Etherification Yield

The following table summarizes data from various studies to illustrate how changing conditions can impact the outcome of etherification reactions, a key step in β-O-4 synthesis.

Catalyst / BaseSolventTemperature (°C)Time (h)Yield (%)Notes & Citation
NaHTHFRTOvernightVariableCommon for Williamson synthesis, but sensitive to substrate and moisture.[10]
K₂CO₃DMF8024~85%Effective for polymerization of acetophenone derivatives.[4]
Cs₂CO₃Toluene25-54%Used in asymmetric catalytic constructions.[14]
Na₂CO₃THF02082%Optimized condition for a specific catalytic reaction, showing high yield.[14]
KOH----Mediates cleavage but also involved in cascade reactions for synthesis.[15]
FeCl₃·6H₂OHFIPRT295%Co-catalyst system for dehydrative etherification, not a direct β-O-4 synthesis but relevant to ether bond formation.[16]

Visualizations

Logical & Experimental Workflows

G cluster_start Phase 1: Preparation cluster_core Phase 2: Core Synthesis cluster_end Phase 3: Finalization Start Select Starting Materials (e.g., Vanillin, Guaiacol) Protect Protect Reactive Groups (e.g., Phenolic -OH) Start->Protect Bond Form β-O-4 Ether Linkage (e.g., Williamson Synthesis) Protect->Bond Modify Functional Group Modification (e.g., Reduction) Bond->Modify Deprotect Deprotect Groups Modify->Deprotect Purify Purify Final Compound (Chromatography/Crystallization) Deprotect->Purify End Characterization & Scale-Up Purify->End

Caption: A generalized workflow for the multi-step synthesis of β-O-4 model compounds.

G Start Low / No Yield Observed Q1 Starting Material Recovered? Start->Q1  Initial Check Q2 Complex Mixture of Products? Q1->Q2 No Sol1 Check Base Activity & Anhydrous Conditions Q1->Sol1 Yes Sol4 Check for E2 Elimination (Alkene Byproduct) Q2->Sol4 Yes Sol2 Improve Leaving Group (e.g., -OTs, -OMs) Sol1->Sol2 Sol3 Increase Temperature or Reaction Time Sol2->Sol3 Sol5 Check for Condensation (Polymeric Byproducts) Sol4->Sol5 G Williamson Ether Synthesis: Competing Pathways Reactants Alkoxide (Nu:⁻) + Alkyl Halide (R-X) SN2_Node SN2 Pathway (Substitution) Reactants->SN2_Node Favored by: - Primary R-X - Polar Aprotic Solvent E2_Node E2 Pathway (Elimination) Reactants->E2_Node Favored by: - Secondary/Tertiary R-X - Strong, Hindered Base Product_Ether Desired Product: β-O-4 Ether SN2_Node->Product_Ether Product_Alkene Side Product: Alkene E2_Node->Product_Alkene

References

Technical Support Center: Optimizing Selective β-O-4 Ether Bond Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of selective β-O-4 ether bond cleavage. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to lignin depolymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for selective β-O-4 ether bond cleavage in lignin?

A1: The selective cleavage of the β-O-4 aryl ether bond, the most abundant linkage in lignin (45-60%), is a primary goal in lignin valorization.[1] The main strategies can be broadly categorized as:

  • Thermochemical Methods: These involve the use of high temperatures to break down the lignin polymer. Common techniques include:

    • Pyrolysis: Heating lignin in an anaerobic or low-oxygen environment at temperatures ranging from 150–800 °C.[2][3][4]

    • Hydrogenolysis: Cleavage of bonds using hydrogen, often with a catalyst.

    • Hydrolysis: Breaking bonds with the addition of water, which can be acid or base-catalyzed.[2]

  • Chemical Methods: These methods utilize chemical reagents to achieve bond cleavage under often milder conditions than purely thermochemical routes.

    • Acid-Catalysis: Employs Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) to promote the cleavage of ether bonds.[2][4]

    • Base-Catalysis: Utilizes bases to facilitate the cleavage of β-O-4 linkages.[2][5]

    • Oxidative Cleavage: Involves the use of an oxidizing agent, sometimes in conjunction with a catalyst, to break the C-O bonds.[6][7]

  • Biological Methods: This approach uses enzymes for highly selective bond cleavage under mild conditions.

    • Enzymatic Cleavage: Utilizes β-etherases, such as those from the white-rot fungus Dichomitus squalens, which can selectively cleave the β-O-4 bond.[1][8]

Q2: My monomer yield is consistently low. What are the potential causes and how can I improve it?

A2: Low monomer yield is a common challenge in lignin depolymerization. Several factors can contribute to this issue:

  • Repolymerization/Condensation: Highly reactive intermediates formed during depolymerization can repolymerize into larger, more recalcitrant molecules, significantly reducing the yield of desired monomers.[2][9] This is a major issue in many depolymerization processes.

    • Troubleshooting:

      • Use of Capping Agents: Introducing "capping" agents like phenols or boric acid can react with the intermediates and prevent them from repolymerizing.[10]

      • Optimize Reaction Time: Shorter reaction times can minimize the opportunity for secondary condensation reactions to occur.[11]

      • Lignin-First Strategy: This approach involves depolymerizing lignin directly from the biomass under conditions that stabilize the fragments, which can significantly inhibit repolymerization and increase monomer yields.[12]

  • Inefficient Catalyst: The catalyst may not be active enough or may be deactivated during the reaction.

    • Troubleshooting:

      • Catalyst Screening: Test a variety of catalysts known for β-O-4 bond cleavage (e.g., Pd/C, Ru/C, single-atom catalysts).[6][11]

      • Catalyst Loading: Optimize the catalyst-to-substrate ratio.

      • Catalyst Deactivation: Investigate potential causes of deactivation such as poisoning or coking and consider catalyst regeneration strategies.

  • Suboptimal Reaction Conditions: Temperature, pressure, solvent, and reaction time all play a crucial role in the efficiency of the cleavage process.

    • Troubleshooting:

      • Temperature Optimization: Both excessively high and low temperatures can be detrimental. High temperatures can lead to unwanted side reactions and char formation, while low temperatures may result in incomplete conversion.[3][4]

      • Solvent Selection: The choice of solvent can significantly impact substrate solubility and reaction pathways. Hydrogen-donor solvents like isopropanol and methanol have been shown to be effective in some systems.[13]

      • Pressure Optimization: For reactions involving gases like hydrogen, optimizing the pressure is critical for efficient bond cleavage.

Q3: I am observing a significant amount of char formation in my reactor. How can I minimize this?

A3: Char formation is a common issue, particularly in thermochemical processes, and it arises from the repolymerization of reactive intermediates.[10]

  • Troubleshooting:

    • Addition of a Hydrogen-Donor Solvent: Solvents like ethanol can help to stabilize reactive intermediates and suppress char formation.[11]

    • Catalyst Addition: The presence of a suitable catalyst can steer the reaction towards desired products and away from char-forming pathways.[11]

    • Temperature Control: As mentioned previously, excessively high temperatures often lead to increased charring. Careful optimization of the reaction temperature is crucial.

    • Use of Capping Agents: Phenol has been reported to be an effective capping agent that can reduce char formation.[10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Conversion of Lignin Ineffective catalyst or harsh reaction conditions leading to catalyst deactivation.Screen different catalysts (e.g., single-atom Co, polymer-supported Ni-Salen).[6][7] Optimize catalyst loading and reaction conditions (temperature, pressure). Check for catalyst poisoning.
Insufficient reaction time or temperature.Systematically increase reaction time and/or temperature while monitoring product distribution to find the optimal balance.
Poor Selectivity to Monomers Undesirable side reactions and repolymerization of intermediates.Employ a "lignin-first" strategy to minimize condensation during extraction.[12] Use capping agents like phenol or boric acid to quench reactive intermediates.[10]
Inappropriate catalyst or solvent.Select a catalyst known for high selectivity towards β-O-4 cleavage. Use hydrogen-donor solvents to promote desired reaction pathways.[13]
Catalyst Deactivation Coking (carbon deposition) on the catalyst surface.Implement a catalyst regeneration protocol (e.g., calcination).
Poisoning by impurities in the lignin feed.Purify the lignin substrate before the reaction.
Leaching of the active metal.Use a more robust catalyst support or consider catalyst immobilization techniques.
Difficulty in Product Separation Complex product mixture with similar physical properties.Employ advanced separation techniques such as membrane-based separation or multi-step extraction protocols.[14]
Formation of high molecular weight oligomers.Optimize reaction conditions to favor monomer formation and minimize repolymerization.

Data Summary Tables

Table 1: Comparison of Different Catalytic Systems for β-O-4 Bond Cleavage

Catalyst SystemLignin Model CompoundTemperature (°C)Time (h)Conversion (%)Key Products & Selectivity (%)Reference
Single-atom Co2-(2-methoxyphenoxy)-1-phenylethanol--up to 95High selectivity to cleavage products[6]
20 wt.% Ni/TiO₂β-O-4 ketone modelRoom Temp (UV)-~100Acetophenone (82%), Phenol (80%)[13]
Polymer-supported Ni-SalenPP-one11012-Phenol, benzoic acid, methyl benzoate[7]
Ru/CLignin3006-Tar-like precipitate (51 wt.%)[11]
Pd/C2-phenoxy-1-phenylethanol160--Acetophenone, Phenol[15]

Table 2: Effect of Solvent on Ni/TiO₂ Photocatalytic Cleavage of β-O-4 Model Compound

SolventConversion (%)Acetophenone Yield (%)Phenol Yield (%)Reference
TolueneLowLowLow[13]
DichloromethaneLowLowLow[13]
Isopropanol~1008882[13]
Methanol~100HighHigh[13]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Lignin Depolymerization

This protocol is a generalized procedure based on the principles of acid-catalyzed β-O-4 bond cleavage.[2][4]

  • Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge is required.

  • Reactant Charging:

    • Add the desired amount of lignin to the reactor.

    • Add the chosen solvent (e.g., a 1:1 mixture of ethanol and water).[2]

    • Add the acid catalyst (e.g., dilute sulfuric acid).[2]

  • Reaction Execution:

    • Seal the reactor and purge it with an inert gas (e.g., nitrogen) to remove oxygen.

    • Heat the reactor to the desired temperature (e.g., 78–200 °C) while stirring.[4]

    • Maintain the reaction at the set temperature and pressure for the specified duration.

  • Product Recovery and Analysis:

    • After the reaction, cool the reactor to room temperature.

    • Carefully vent any excess pressure.

    • Collect the liquid and solid fractions.

    • Separate the products, for example, into water-soluble and water-insoluble fractions.

    • Analyze the products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the monomeric products.[14]

Visualizations

Experimental_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Depolymerization Reaction cluster_analysis 3. Product Analysis Lignin Lignin Substrate Reactor High-Pressure Reactor Lignin->Reactor Solvent Solvent Solvent->Reactor Catalyst Catalyst Catalyst->Reactor Heating Heating & Stirring Reactor->Heating Sealing & Purging Separation Product Separation Heating->Separation Cooling & Collection Analysis GC-MS, NMR Analysis Separation->Analysis

Caption: A typical experimental workflow for lignin depolymerization.

Signaling_Pathway Lignin Lignin Polymer (β-O-4 linkages) Cleavage β-O-4 Cleavage Lignin->Cleavage Monomers Aromatic Monomers Intermediates Reactive Intermediates Intermediates->Monomers Stabilization Repolymerization Repolymerized Products (Char) Intermediates->Repolymerization Condensation Cleavage->Intermediates

Caption: Reaction pathways in lignin depolymerization.

Troubleshooting_Logic Start Low Monomer Yield Cause1 Repolymerization? Start->Cause1 Solution1 Add Capping Agent Optimize Reaction Time Cause1->Solution1 Yes Cause2 Catalyst Inactive? Cause1->Cause2 No Solution2 Screen Catalysts Optimize Loading Cause2->Solution2 Yes Cause3 Suboptimal Conditions? Cause2->Cause3 No Solution3 Optimize T, P, Solvent Cause3->Solution3 Yes

Caption: Troubleshooting logic for low monomer yield.

References

Preventing char formation during pyrolysis of lignin model compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges during the pyrolysis of lignin model compounds, with a focus on preventing char formation.

Troubleshooting Guides

This section addresses common problems encountered during the pyrolysis of lignin model compounds such as guaiacol, syringol, and cresol.

Problem Potential Cause(s) Suggested Solution(s)
High Char/Coke Yield - High Reaction Temperature: Elevated temperatures can promote secondary reactions and polymerization, leading to increased char formation.[1] - Inefficient Catalyst: The catalyst may be deactivated, or the chosen catalyst may not be optimal for the specific model compound and conditions. - Long Vapor Residence Time: Extended residence times of pyrolysis vapors in the hot zone can lead to secondary cracking and repolymerization into char.- Optimize Temperature: Systematically decrease the pyrolysis temperature to find the optimal balance between conversion and char formation. For instance, in the catalytic pyrolysis of guaiacol, increasing the temperature from 500°C to 800°C has been shown to increase coke yield from 1.17% to 12.81%.[2] - Catalyst Selection and Regeneration: Ensure the catalyst is active. Consider using zeolites like HZSM-5 which are effective in promoting deoxygenation and reducing char.[2][3] If catalyst deactivation is suspected, regeneration (e.g., by calcination) may be necessary. - Adjust Flow Rate: Increase the flow rate of the inert carrier gas to reduce the residence time of the pyrolysis vapors in the reactor.
Reactor Fouling/Plugging - Char Deposition: Accumulation of solid char particles can lead to blockages in the reactor and downstream lines. - Agglomeration of Feedstock: Lignin and its model compounds can melt and agglomerate at pyrolysis temperatures, causing feeding issues and blockages, particularly in fluidized bed reactors.- Reactor Design and Operation: In fluidized bed reactors, incorporating a mixer can help break up agglomerates. For screw feeders, cooling the feeder can prevent melting and blockage issues.[4] - Catalyst Particle Size: In fixed-bed reactors, using larger catalyst particles can help minimize pressure drops caused by fouling.
Low Bio-oil Yield - Secondary Cracking: High temperatures and long residence times can lead to the secondary cracking of bio-oil components into non-condensable gases, reducing the liquid yield. - Inefficient Condensation: The condensation system may not be cold enough to effectively capture all condensable vapors.- Optimize Reaction Conditions: Lower the reaction temperature and increase the carrier gas flow rate to minimize secondary cracking. - Improve Condensation: Ensure the cooling medium in the condenser is at a sufficiently low temperature (e.g., using a chilled water or glycol system) to maximize the recovery of liquid products.
Inconsistent Product Distribution - Temperature Fluctuations: Inconsistent temperature control within the reactor can lead to variable product yields and compositions. - Non-uniform Heating: Uneven heating of the feedstock can result in incomplete or varied pyrolysis reactions. - Feedstock Inhomogeneity: Variations in the purity or composition of the lignin model compound can affect the product distribution.- Ensure Stable Temperature Control: Use a reliable temperature controller (e.g., PID controller) and ensure the thermocouple is placed correctly to accurately measure the reaction temperature. - Improve Heat Transfer: For solid model compounds, ensure a uniform particle size and good contact with the heated reactor surface. - Use High-Purity Feedstock: Utilize model compounds of high purity to ensure consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of char formation during the pyrolysis of lignin model compounds?

A1: Char formation from lignin model compounds primarily occurs through a series of complex reactions including polymerization and condensation of the primary phenolic products. During pyrolysis, the initial cleavage of functional groups (like methoxy and hydroxyl groups) from the aromatic ring is followed by the repolymerization of these reactive phenolic intermediates into larger, more condensed aromatic structures, which ultimately form solid char.[5]

Q2: How does the choice of catalyst influence char formation?

A2: The choice of catalyst plays a crucial role in minimizing char formation. Acidic catalysts, particularly zeolites like HZSM-5, are effective in this regard. They provide active sites that promote deoxygenation reactions (such as dehydration, decarboxylation, and decarbonylation) and cracking of the lignin-derived compounds into smaller, more stable molecules, thereby preventing their polymerization into char.[2][3] The acidity and pore structure of the catalyst are key parameters; for example, hierarchical zeolites can provide better accessibility to the active sites for bulky lignin-derived molecules.[3][6]

Q3: What is the effect of pyrolysis temperature on the yield of char and other products?

A3: Pyrolysis temperature is a critical parameter that significantly impacts product distribution. Generally, as the pyrolysis temperature increases, the yield of char initially decreases due to more extensive cracking of the feedstock. However, at very high temperatures, secondary reactions can lead to an increase in coke formation on the catalyst surface.[2] For example, in the pyrolysis of a lignin-rich residue, the char yield sees a significant reduction up to 400°C, after which the reduction is less pronounced.[7]

Q4: Can the addition of a co-solvent or capping agent reduce char formation?

A4: Yes, the use of co-solvents or capping agents can be an effective strategy to suppress char formation. These agents can stabilize the reactive intermediates formed during pyrolysis, preventing them from repolymerizing. For instance, in a study on lignin degradation, the addition of isopropanol as a co-solvent increased the yield of water-soluble organic products and decreased the char yield.

Q5: What are the typical product distributions for the pyrolysis of common lignin model compounds?

A5: The product distribution varies depending on the specific model compound and the reaction conditions. For example, in the catalytic pyrolysis of guaiacol over HZSM-5, the main products are aromatic hydrocarbons (like benzene, toluene, and xylenes), phenols, and catechols, with some formation of coke (char) and gas.[2] The pyrolysis of syringol also yields phenolic compounds, with 2,3-dihydroxybenzaldehyde being a significant product, alongside water and lighter gases.[8][9]

Quantitative Data on Product Yields

The following tables summarize the product yields from the pyrolysis of guaiacol and syringol under different conditions.

Table 1: Catalytic Pyrolysis of Guaiacol over HZSM-5 Catalyst

Temperature (°C)Catalyst Si/Al RatioAromatic Hydrocarbons (wt%)Coke/Char (wt%)Reference
500251.831.17[2]
6002510.214.89[2]
7002519.549.76[2]
8002524.2712.81[2]
60020012.873.45[2]

Table 2: Product Distribution from the Pyrolysis of Syringol

Temperature (°C)Residence Time (s)Phenols (wt%)Aromatic Hydrocarbons (wt%)CO + CO2 (wt%)C1-C5 Light Hydrocarbons (wt%)Reference
5500.56.6401.980.87[1]
6500.54.321.834.212.15[1]
7500.52.875.468.974.32[1]
8500.51.768.7115.646.89[1]
9500.51.347.9823.455.43[1]
7500.13.543.215.432.98[1]
7501.02.117.8912.345.67[1]
7502.11.549.8718.987.23[1]
7504.21.0211.2325.678.91[1]

Experimental Protocols

Below is a generalized experimental protocol for the catalytic pyrolysis of a lignin model compound in a laboratory-scale fixed-bed reactor.

Objective: To investigate the effect of a catalyst on the product distribution from the pyrolysis of a lignin model compound and to minimize char formation.

Materials:

  • Lignin model compound (e.g., guaiacol, syringol, or cresol)

  • Catalyst (e.g., HZSM-5 zeolite pellets)

  • Inert gas (e.g., Nitrogen or Argon of high purity)

  • Quartz wool

  • Glassware for liquid product collection (e.g., cold traps, round-bottom flasks)

  • Cooling medium (e.g., ice-water bath or cryocooler)

Equipment:

  • Fixed-bed reactor (typically a quartz or stainless steel tube)

  • Tube furnace with temperature controller

  • Mass flow controller for inert gas

  • Syringe pump for liquid feedstock injection (if applicable)

  • Condensation system (e.g., a series of cold traps)

  • Gas collection system (e.g., gas bags)

  • Analytical instruments for product analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Catalyst Preparation:

    • Weigh the desired amount of catalyst.

    • If required, calcine the catalyst in a furnace at a specified temperature (e.g., 550°C for HZSM-5) for several hours to remove any adsorbed moisture and impurities.

    • Allow the catalyst to cool down in a desiccator.

  • Reactor Assembly:

    • Place a plug of quartz wool in the center of the reactor tube to support the catalyst bed.

    • Load the prepared catalyst into the reactor, ensuring uniform packing. Place another plug of quartz wool on top of the catalyst bed.

    • Install the reactor in the tube furnace.

    • Connect the inert gas supply to the reactor inlet via the mass flow controller.

    • Connect the reactor outlet to the condensation system. The condensation system should consist of one or more cold traps immersed in a cooling bath.

    • Connect the outlet of the condensation system to the gas collection system.

  • Pyrolysis Experiment:

    • Purge the entire system with the inert gas for a set period (e.g., 30 minutes) to remove any air.

    • Set the mass flow controller to the desired flow rate for the experiment.

    • Heat the furnace to the desired pyrolysis temperature at a controlled heating rate.

    • Once the temperature has stabilized, introduce the lignin model compound into the reactor.

      • For liquid model compounds like guaiacol, a syringe pump can be used to feed the liquid at a constant rate into a heated zone before the catalyst bed for vaporization.

      • For solid model compounds, they can be mixed with an inert material like quartz sand and placed upstream of the catalyst bed, or introduced via a solid feeder.

    • Continue the experiment for the desired reaction time.

    • During the experiment, collect the liquid products in the cold traps and the gaseous products in the gas bags.

  • Product Collection and Analysis:

    • After the experiment is complete, stop the feed of the model compound and cool down the reactor to room temperature under the inert gas flow.

    • Carefully disconnect the cold traps and weigh them to determine the mass of the liquid product (bio-oil).

    • Analyze the composition of the bio-oil using GC-MS and/or HPLC.

    • Analyze the composition of the gaseous products using a Gas Chromatograph with a Thermal Conductivity Detector (GC-TCD) and/or a Flame Ionization Detector (GC-FID).

    • Carefully remove the reactor from the furnace. Weigh the reactor to determine the amount of char/coke deposited on the catalyst. The char yield can be calculated as the mass of char divided by the mass of the feedstock fed.

Visualizations

Experimental Workflow for Catalytic Pyrolysis

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_collect Product Collection & Analysis catalyst_prep Catalyst Preparation (Calcination) reactor_assembly Reactor Assembly (Loading Catalyst) catalyst_prep->reactor_assembly purge System Purge (Inert Gas) reactor_assembly->purge heat Heating to Pyrolysis Temp. purge->heat feed Feedstock Introduction heat->feed run Pyrolysis Reaction feed->run cool System Cooldown run->cool liquid_collect Liquid Product (Bio-oil) cool->liquid_collect gas_collect Gaseous Product cool->gas_collect solid_collect Solid Product (Char/Coke) cool->solid_collect analysis Product Analysis (GC-MS, etc.) liquid_collect->analysis gas_collect->analysis solid_collect->analysis

Caption: Experimental workflow for catalytic pyrolysis of lignin model compounds.

Reaction Pathway of Guaiacol Pyrolysis over an Acid Catalyst

guaiacol_pyrolysis Guaiacol Guaiacol Catechol Catechol Guaiacol->Catechol Demethylation Phenol Phenol Guaiacol->Phenol Demethoxylation Cresols Cresols Guaiacol->Cresols Methylation Catechol->Phenol Dehydroxylation Char Char/Coke Catechol->Char Polymerization Gas Gases (CO, CO2, CH4) Catechol->Gas Decarbonylation Aromatics Aromatic Hydrocarbons (Benzene, Toluene, etc.) Phenol->Aromatics Dehydroxylation Phenol->Char Condensation Phenol->Gas Decarboxylation Cresols->Aromatics Dealkylation Aromatics->Char Condensation

Caption: Simplified reaction pathways in the catalytic pyrolysis of guaiacol.

References

Technical Support Center: Troubleshooting HPLC Separation of Erythro and Threo Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of erythro and threo isomers.

Frequently Asked Questions (FAQs)

Q1: What are erythro and threo isomers, and why can their separation be challenging?

A1: Erythro and threo diastereomers are stereoisomers of a molecule with two adjacent chiral centers that are not mirror images of each other.[1] While they possess different physicochemical properties, these differences can be very subtle.[2][3] The primary challenge in their HPLC separation stems from their similar polarities and spatial arrangements, which often leads to very close retention times or co-elution on a chromatographic column.[1][2]

Q2: What are the primary HPLC modes used for separating erythro and threo isomers?

A2: Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) can be effectively used for the separation of diastereomers.[2][4]

  • Normal-Phase HPLC typically uses a polar stationary phase (like silica or cyano) and a non-polar mobile phase (e.g., hexane/isopropanol). It is often suitable for more polar analytes.[1][2]

  • Reversed-Phase HPLC is the most common mode and utilizes a non-polar stationary phase (like C18 or Phenyl-hexyl) with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[1][2][4]

The choice between these modes depends on the polarity of the specific isomers being analyzed.[2]

Q3: Is a chiral stationary phase (CSP) required to separate erythro and threo isomers?

A3: Not necessarily. Since erythro and threo isomers are diastereomers, they have different physical properties and can be separated on conventional achiral stationary phases.[3][5] The goal is to find an achiral system that can exploit the subtle differences in their interaction with the stationary phase.[3] However, in some difficult separations, a chiral stationary phase (CSP) might provide unique selectivity that proves effective.[1][2]

HPLC Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q4: My erythro and threo isomers are co-eluting or show very poor resolution. What is the first step?

A4: When isomers co-elute, the primary goal is to improve the chromatographic selectivity (α), which is a measure of the separation between the two peaks. The most effective first step is to optimize the mobile phase composition.[3][6][7]

Recommended Actions:

  • Change Solvent Strength: Systematically adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous or non-polar phase.[6] For reversed-phase, increasing the aqueous portion will increase retention and may improve separation. For normal-phase, adjusting the polar modifier (e.g., isopropanol) percentage can have a significant effect.[1]

  • Switch Organic Modifier: Acetonitrile and methanol exhibit different selectivities in reversed-phase HPLC. If one does not provide adequate separation, try the other.[6] The same principle applies to modifiers like ethanol and isopropanol in normal-phase.[4]

  • Adjust pH: For ionizable compounds, small changes in the mobile phase pH can dramatically alter the ionization state of the analytes, leading to significant changes in retention and selectivity.[6][7] Using a buffer is crucial for reproducibility.[6]

Q5: I have optimized the mobile phase, but the resolution is still insufficient. What's next?

A5: If mobile phase optimization does not achieve the desired separation, the next critical variable to change is the stationary phase.[3][8] The chemistry of the column is a powerful tool for altering selectivity.[8][9]

Recommended Actions:

  • Screen Different Achiral Columns: Do not assume one type of column is sufficient. Test columns with different stationary phase chemistries.

    • For Reversed-Phase: If you started with a C18 column, try a C8, a Phenyl-Hexyl, or a Pentafluorophenyl (PFP) column.[1][4] These phases offer different interaction mechanisms (hydrophobic, π-π, dipole-dipole).

    • For Normal-Phase: If a bare silica column isn't working, consider a cyano (CN) or diol-based column.[1][4]

  • Consider Porous Graphitic Carbon (PGC): PGC columns, such as Hypercarb, can offer unique selectivity for separating closely related isomers based on their shape and polarity.[4]

Q6: How does column temperature affect the separation of erythro and threo isomers?

A6: Temperature is a valuable but often overlooked parameter for optimizing HPLC separations.[10] It can influence selectivity, retention time, and peak efficiency.[11][12]

Effects of Temperature:

  • Retention Time: Increasing the column temperature generally decreases the viscosity of the mobile phase, leading to shorter retention times.[10][11]

  • Selectivity: Changing the temperature can alter the thermodynamics of the interactions between the isomers and the stationary phase, which can sometimes change the elution order or improve the separation between the two peaks.[10][11]

  • Efficiency: Higher temperatures can improve mass transfer, leading to sharper peaks and better efficiency, especially with viscous mobile phases or polymeric columns.[10][13]

It is recommended to evaluate the separation at different temperatures (e.g., 25°C, 40°C, and 55°C) during method development.[3]

Q7: My retention times are unstable and vary between injections. What could be the cause?

A7: Drifting retention times indicate a problem with the method's reproducibility.[9]

Common Causes and Solutions:

  • Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This is especially important when changing mobile phases or after the system has been idle.[2]

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause of variation.[14] Always prepare fresh mobile phase and mix the components accurately. If using buffers, ensure the pH is consistent.

  • Temperature Fluctuations: Unstable column temperature can cause retention times to shift.[9] Using a column oven is crucial for maintaining a stable temperature and achieving reproducible results.[11][12]

  • Pump Performance: Issues with the pump, such as leaks or faulty check valves, can lead to an inconsistent mobile phase flow and composition, causing retention time variability.[13]

Data Presentation

Table 1: Hypothetical Data on Mobile Phase Optimization for Erythro/Threo Isomer Separation

Column: C18, 4.6 x 150 mm, 5 µm; Temperature: 30°C; Flow Rate: 1.0 mL/min

Mobile Phase Composition (v/v)Retention Time (Isomer 1, min)Retention Time (Isomer 2, min)Resolution (Rs)
Acetonitrile/Water (50:50)4.24.30.85
Acetonitrile/Water (45:55)5.86.11.30
Acetonitrile/Water (40:60)7.98.41.75
Methanol/Water (60:40)5.15.20.92
Methanol/Water (55:45)6.56.81.45
Table 2: Hypothetical Data on the Influence of Column Temperature

Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm; Mobile Phase: Acetonitrile/Water (42:58); Flow Rate: 1.0 mL/min

Column Temperature (°C)Retention Time (Isomer 1, min)Retention Time (Isomer 2, min)Resolution (Rs)
259.19.61.60
357.57.91.85
456.26.51.70

Experimental Protocols

Protocol 1: Systematic Screening of HPLC Columns and Mobile Phases

This protocol outlines a general approach to screen for suitable starting conditions.[2]

  • Analyte Preparation: Prepare a 1 mg/mL stock solution of the diastereomeric mixture in a suitable solvent like methanol or acetonitrile.[2] Dilute to a working concentration of approximately 0.1 mg/mL in a solvent compatible with the initial mobile phase.[2]

  • Column Selection: Choose a set of 2-3 columns with different selectivities. For a reversed-phase screening, a good set would be a C18, a Phenyl-Hexyl, and a PFP column.

  • Mobile Phase Systems: Prepare two different mobile phase systems. For reversed-phase, use System A (Acetonitrile/Water) and System B (Methanol/Water).

  • Scouting Gradient: On each column, run a broad scouting gradient (e.g., 5% to 95% organic over 20 minutes) with each mobile phase system.[1][6]

  • Data Evaluation: Analyze the chromatograms from all runs. Identify the column and mobile phase combination that shows the best initial separation (baseline or partial). This combination will be the starting point for further method optimization.[2]

Protocol 2: Optimization of Mobile Phase for Isocratic Separation
  • Determine Initial Isocratic Conditions: Based on the scouting gradient run from Protocol 1, estimate the percentage of organic modifier where the isomers eluted. Use this as the starting point for your isocratic mobile phase.

  • Systematic Adjustment: Prepare a series of mobile phases by adjusting the isocratic composition in small increments (e.g., 2-5%).[3]

  • Analyze and Evaluate: Inject the sample using each mobile phase composition and record the retention times and peak widths. Calculate the resolution (Rs) for each condition.

  • Identify Optimum: Select the mobile phase composition that provides the best resolution (ideally Rs ≥ 1.5) in a reasonable run time.

Protocol 3: General Sample Preparation for HPLC Analysis
  • Dissolution: Accurately weigh the sample and dissolve it in a solvent that is compatible with the HPLC mobile phase.[6] Use HPLC-grade solvents to avoid contamination.

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.[6]

  • Dilution: Dilute the stock solution to the final target concentration for analysis.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulates that could block the column or system tubing.[6]

Visualizations

TroubleshootingWorkflow Start Problem: Poor Resolution or Co-elution (Rs < 1.5) Step1 Step 1: Optimize Mobile Phase (Most Effective First Step) Start->Step1 Action1a Adjust Organic/Aqueous Ratio Step1->Action1a Vary strength Action1b Switch Organic Modifier (e.g., ACN to MeOH) Step1->Action1b Change solvent Action1c Adjust pH (for ionizable compounds) Step1->Action1c Modify charge Decision1 Resolution Sufficient? Action1a->Decision1 Action1b->Decision1 Action1c->Decision1 Step2 Step 2: Change Stationary Phase (Alter Selectivity) Decision1->Step2 No End_Success Method Optimized (Rs ≥ 1.5) Decision1->End_Success Yes Action2a Screen Different Columns (C18, Phenyl, PFP, etc.) Step2->Action2a Decision2 Resolution Sufficient? Action2a->Decision2 Step3 Step 3: Optimize Temperature & Flow Rate (Fine-Tuning) Decision2->Step3 No Decision2->End_Success Yes Action3a Vary Column Temperature (e.g., 25-55°C) Step3->Action3a Action3b Adjust Flow Rate Step3->Action3b Action3a->End_Success Action3b->End_Success End_Fail Further Development Needed (Consider 2D-LC or SFC)

Caption: A workflow for troubleshooting poor resolution of diastereomers.

MethodDevelopment Start Define Separation Goal (Baseline separation of Erythro/Threo) Screening Phase 1: Screening Start->Screening Screen_Cols Select 2-3 Columns (Different Selectivity) Screening->Screen_Cols Screen_MP Select 2 Mobile Phase Systems (e.g., ACN/H2O, MeOH/H2O) Screening->Screen_MP Run_Scout Run Broad Scouting Gradients Screen_Cols->Run_Scout Screen_MP->Run_Scout Evaluate Evaluate Results & Select Best Condition Run_Scout->Evaluate Optimization Phase 2: Optimization Evaluate->Optimization Best condition identified Opt_MP Fine-tune Mobile Phase (Isocratic % or Gradient Slope) Optimization->Opt_MP Opt_Temp Optimize Column Temperature Opt_MP->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Validation Phase 3: Validation Opt_Flow->Validation Validate_Method Validate for Specificity, Precision, Accuracy, etc. Validation->Validate_Method Final_Method Final Robust Method Validate_Method->Final_Method

Caption: A systematic workflow for HPLC method development.

References

Technical Support Center: Purification of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, a guaiacylglycerol-β-guaiacyl ether derivative, often results in a mixture of diastereomers (erythro and threo forms) due to the formation of two chiral centers. Other common impurities may include unreacted starting materials such as vanillin or guaiacol derivatives, and side-products from condensation reactions.

Q2: What is the melting point of pure this compound?

A2: The reported melting point for this compound is 97.5-98.5 °C.[1][2] A broad melting range or a melting point lower than this can indicate the presence of impurities.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[3][4] By comparing the TLC profile of your crude mixture with the purified fractions against a reference standard (if available), you can assess the separation of the desired compound from impurities.

Q4: What visualization techniques are suitable for this compound on a TLC plate?

A4: Since this compound contains aromatic rings, it should be visible under UV light (254 nm) on a TLC plate containing a fluorescent indicator.[3] Staining with a p-anisaldehyde solution followed by gentle heating can also be used for visualization, which is generally effective for compounds with hydroxyl groups.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Difficulty in Separating Diastereomers (Erythro and Threo Forms)

Symptoms:

  • Single broad spot on TLC.

  • Overlapping peaks in HPLC analysis.

  • Broad melting point range after initial purification.

Possible Causes:

  • Insufficient resolution of the chosen purification technique.

  • Inappropriate solvent system for chromatography.

Solutions:

Technique Recommended Action Details
Flash Column Chromatography Optimize the solvent system.Use a shallow gradient of ethyl acetate in hexane or dichloromethane. Small changes in solvent polarity can significantly improve separation. A starting point could be a gradient of 20% to 60% ethyl acetate in hexane.
Use a longer column.A longer column increases the surface area for interaction, which can enhance the separation of closely related isomers.
Preparative HPLC Employ a normal-phase column.A silica or diol-based column with a mobile phase like hexane/isopropanol can provide good selectivity for diastereomers.[5]
Consider a chiral stationary phase.For analytical or small-scale preparative separations, a chiral column can be highly effective in resolving diastereomers.
Recrystallization Perform fractional crystallization.Although challenging, it may be possible to selectively crystallize one diastereomer from a suitable solvent system. This often requires careful control of temperature and solvent composition and may need seeding with a pure crystal of one of the diastereomers.
Problem 2: The Compound Behaves as a Viscous Oil and is Difficult to Handle

Symptoms:

  • The product is a thick, non-crystalline oil after solvent evaporation.

  • Difficulty in weighing and transferring the compound.

Possible Causes:

  • Presence of residual solvent.

  • The compound may have a low melting point or exist as a glassy solid at room temperature, especially if it is a mixture of diastereomers.

Solutions:

Step Recommended Action Details
Solvent Removal Use a high-vacuum pump.After initial solvent removal with a rotary evaporator, connect the flask to a high-vacuum line to remove trace amounts of solvent. Gentle heating may be applied if the compound is thermally stable.
Handling Dissolve in a known volume of solvent.For accurate measurement and transfer, dissolve the oily product in a suitable volatile solvent to a known concentration. This allows for easy dispensing of a specific amount of the compound.
Purification Utilize dry loading for column chromatography.Dissolve the oily compound in a minimal amount of a volatile solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder. This can then be loaded onto the column for purification.[6]

Experimental Protocols

Disclaimer: The following protocols are generalized based on methods for structurally similar compounds and may require optimization for this compound.

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To monitor the purification and determine an appropriate solvent system for column chromatography.

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254).

  • Developing chamber.

  • Solvents: Ethyl acetate, hexane, dichloromethane, methanol.

  • Visualization: UV lamp (254 nm), p-anisaldehyde stain.

Procedure:

  • Prepare a dilute solution of your sample in a volatile solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Prepare a solvent system. Start with a mixture of low polarity (e.g., 30% ethyl acetate in hexane) and place it in the developing chamber.

  • Place the TLC plate in the chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Further visualize by dipping the plate in p-anisaldehyde stain and gently heating with a heat gun.

  • Calculate the Rf values for each spot. An ideal Rf value for the desired compound for column chromatography is around 0.3.[3] Adjust the solvent polarity to achieve this.

Table 1: Suggested TLC Solvent Systems

Polarity Solvent System (v/v) Expected Observation
Low20-40% Ethyl Acetate in HexaneGood for separating less polar impurities.
Medium50-70% Ethyl Acetate in HexaneLikely to provide good separation of diastereomers.
High5-10% Methanol in DichloromethaneUseful if the compound is very polar and does not move in less polar systems.
Protocol 2: Flash Column Chromatography

Objective: To purify the crude product on a larger scale.

Materials:

  • Glass column.

  • Silica gel (230-400 mesh).

  • Solvents as determined by TLC analysis.

  • Collection tubes.

Procedure:

  • Pack a glass column with silica gel using a slurry method with the initial non-polar solvent.

  • Load the sample onto the column. For oily samples, use the dry loading method described in the troubleshooting section.

  • Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it (gradient elution).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve high-purity separation of diastereomers.

Materials:

  • Preparative HPLC system with a UV detector.

  • Normal-phase silica or diol column.

  • HPLC-grade solvents (e.g., hexane, isopropanol).

Procedure:

  • Dissolve the sample in the mobile phase.

  • Set up the HPLC system with a suitable isocratic mobile phase (e.g., 90:10 hexane:isopropanol). The exact ratio should be determined by analytical HPLC first.

  • Inject the sample and monitor the separation at a suitable wavelength (e.g., 280 nm).

  • Collect the fractions corresponding to each separated peak.

  • Evaporate the solvent to obtain the purified diastereomers.

  • Assess the purity of each isomer by analytical HPLC.

Table 2: Example HPLC Purity Assessment

Parameter Value
Column Silica gel, 5 µm, 4.6 x 250 mm
Mobile Phase 90:10 Hexane:Isopropanol
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Expected Retention Time Diastereomer 1: ~15 min, Diastereomer 2: ~18 min (hypothetical)
Target Purity >98%

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Product (Mixture of Diastereomers & Impurities) TLC_Analysis TLC Analysis (Determine Solvent System) Crude_Product->TLC_Analysis Sample Column_Chromatography Flash Column Chromatography (Bulk Purification) TLC_Analysis->Column_Chromatography Optimized Solvent System Prep_HPLC Preparative HPLC (High-Purity Separation) Column_Chromatography->Prep_HPLC Partially Purified Fractions Purity_Check Purity Assessment (TLC, HPLC, NMR) Column_Chromatography->Purity_Check Purified Fractions Prep_HPLC->Purity_Check Isolated Isomers Pure_Isomers Purified Diastereomers (erythro and threo) Purity_Check->Pure_Isomers Confirmation

Caption: General workflow for the purification of this compound.

Troubleshooting_Diastereomer_Separation cluster_flash Flash Chromatography Solutions cluster_hplc Preparative HPLC Solutions Start Poor Diastereomer Separation Q1 Purification Method? Start->Q1 Flash_Chromo Flash_Chromo Q1->Flash_Chromo Flash Chromatography Prep_HPLC Prep_HPLC Q1->Prep_HPLC Preparative HPLC Solvent Optimize Solvent System (Shallow Gradient) Flash_Chromo->Solvent Column Increase Column Length Flash_Chromo->Column Normal_Phase Use Normal-Phase Column (Silica or Diol) Prep_HPLC->Normal_Phase Chiral_Phase Consider Chiral Stationary Phase Prep_HPLC->Chiral_Phase

Caption: Troubleshooting decision tree for poor diastereomer separation.

References

Refinement of experimental protocols for studying lignin degradation kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying lignin degradation kinetics.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental procedures.

Question Possible Cause(s) Suggested Solution(s)
Why am I observing low or no lignin degradation? 1. Suboptimal Reaction Conditions: pH, temperature, or incubation time may not be ideal for the specific enzyme or lignin source.[1] 2. Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors. 3. Lignin Recalcitrance: The type of lignin being used is highly resistant to degradation.[2][3] 4. Mass Transfer Limitations: The enzyme may not have sufficient access to the lignin substrate.[4]1. Optimize Reaction Conditions: Systematically vary the pH, temperature, and incubation time to determine the optimal parameters for your specific enzyme and substrate. Response surface methodology can be a useful tool for this optimization.[1] 2. Verify Enzyme Activity: Use a standard substrate to confirm the activity of your enzyme stock. Ensure proper storage conditions as recommended by the supplier. 3. Pretreat Lignin: Consider pretreatment methods such as mild acid or alkali treatment to increase the accessibility of the lignin to enzymatic attack.[3] 4. Improve Mixing: Ensure adequate agitation or stirring of the reaction mixture to enhance the interaction between the enzyme and the lignin.
My results for lignin quantification are inconsistent. 1. Methodological Inaccuracies: Different lignin quantification methods can yield significantly different results.[5][6] 2. Interference from Other Compounds: Non-lignin components in the sample, such as proteins or carbohydrates, can interfere with certain quantification methods.[7][8] 3. Incomplete Extraction: Lignin may not be fully extracted from the biomass, leading to underestimation.1. Standardize Quantification Method: Choose a single, validated method for lignin quantification throughout your experiments and report the method used. The acetyl bromide method is often cited as a rapid and convenient option.[6] 2. Correct for Interferences: For methods like Klason lignin, it is crucial to correct for ash and protein content.[7][8] 3. Ensure Complete Extraction: Optimize your extraction protocol to ensure all lignin is solubilized before quantification.
I am observing product inhibition or repolymerization. 1. High Concentration of Degradation Products: The accumulation of monomeric and oligomeric phenols can inhibit enzyme activity. 2. Secondary Reactions: Degradation products can undergo secondary reactions, including repolymerization, especially at elevated temperatures.[9][10]1. Product Removal: Consider strategies to remove degradation products from the reaction mixture as they are formed, such as using an adsorbent resin. 2. Optimize Reaction Time and Temperature: Shorter reaction times or lower temperatures may minimize secondary repolymerization reactions.[9]
The color of my reaction mixture is interfering with spectrophotometric assays. 1. Lignin-Derived Chromophores: Lignin and its degradation products are often colored and can absorb light at the same wavelength as the assay's chromogen.[11] 2. Turbidity: Insoluble lignin particles can cause light scattering, leading to inaccurate absorbance readings.1. Use a Control: Run a parallel reaction without the enzyme to measure the background absorbance from the lignin and subtract it from your sample readings. 2. Choose an Appropriate Assay: Select an assay where the wavelength of measurement is less affected by lignin-derived color. The Azure B assay can sometimes be a suitable alternative to veratryl alcohol-based assays for lignin peroxidase.[11] 3. Centrifuge or Filter: Before taking absorbance readings, centrifuge or filter the samples to remove any insoluble material.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for studying lignin degradation?

A1: The most commonly studied enzymes for lignin degradation are lignin peroxidases (LiPs), manganese peroxidases (MnPs), and laccases.[1][12] These enzymes are typically produced by white-rot fungi.[13][14] Bacterial enzymes, such as dye-decolorizing peroxidases (DyPs), are also gaining attention for their potential in lignin degradation.[2][12]

Q2: How do I choose the right analytical method to quantify lignin degradation?

A2: The choice of analytical method depends on the specific research question and the nature of your samples.

  • Gravimetric methods like the Klason lignin procedure provide a measure of total acid-insoluble lignin but can be affected by other acid-insoluble components.[7][8]

  • Spectrophotometric methods , such as the acetyl bromide method, are rapid but may require a suitable standard for calibration.[5][6]

  • Chromatographic techniques like gas chromatography (GC) coupled with flame ionization detection (GC-FID) or mass spectrometry (MS) are powerful for identifying and quantifying specific monomeric degradation products.[15] Pyrolysis-GC-MS (Py-GC-MS) can be used to characterize the overall lignin composition.[7][8]

  • Size exclusion chromatography (SEC) is useful for analyzing changes in the molecular weight distribution of lignin during degradation.

Q3: What are the optimal conditions for enzymatic lignin degradation?

A3: The optimal conditions for enzymatic lignin degradation are highly dependent on the specific enzyme and the source of the lignin.

  • Lignin peroxidase (LiP) generally prefers a strongly acidic environment (pH 2.5-3.0) and moderate temperatures (45-50 °C).[1]

  • Manganese peroxidase (MnP) typically functions best in a near-neutral pH range (around 6.0) and at moderate temperatures (approximately 50 °C).[1]

  • Laccase activity is often optimal at a neutral pH (around 5.8) and higher temperatures (around 70 °C).[1]

It is crucial to experimentally determine the optimal conditions for your specific system.[1]

Q4: Can lignin degradation products be toxic to the microorganisms producing the enzymes?

A4: Yes, some of the aromatic compounds produced during lignin depolymerization, such as phenols and vanillin, can be detrimental to the growth of the microorganisms that produce the lignin-degrading enzymes.[14][16] This is an important consideration in whole-cell fermentation processes for lignin valorization.

Q5: What is the role of mediators in laccase-catalyzed lignin degradation?

A5: Laccases have a relatively low redox potential and can only directly oxidize phenolic units in lignin. Mediators are small molecules that, once oxidized by laccase, can diffuse into the lignin structure and oxidize the non-phenolic units, which constitute the majority of the polymer. This greatly enhances the efficiency of lignin degradation by laccases.

Experimental Protocols

Lignin Peroxidase (LiP) Activity Assay using Veratryl Alcohol

Principle: Lignin peroxidase catalyzes the oxidation of veratryl alcohol to veratraldehyde, which can be monitored by the increase in absorbance at 310 nm.

Materials:

  • Veratryl alcohol solution (2 mM in 100 mM sodium tartrate buffer, pH 3.0)

  • Hydrogen peroxide (H₂O₂) solution (0.4 mM)

  • Enzyme sample

  • 100 mM sodium tartrate buffer (pH 3.0)

  • UV-Vis spectrophotometer

Procedure:

  • To a 1 mL cuvette, add 500 µL of the veratryl alcohol solution.

  • Add 200 µL of the enzyme sample.

  • Add 200 µL of 100 mM sodium tartrate buffer (pH 3.0).

  • Initiate the reaction by adding 100 µL of the H₂O₂ solution and mix immediately.

  • Monitor the increase in absorbance at 310 nm for 3-5 minutes.

  • Calculate the rate of change in absorbance per minute.

  • One unit of LiP activity is defined as the amount of enzyme that oxidizes 1 µmol of veratryl alcohol per minute. The molar extinction coefficient for veratraldehyde at 310 nm is 9300 M⁻¹cm⁻¹.

Manganese Peroxidase (MnP) Activity Assay

Principle: Manganese peroxidase catalyzes the oxidation of Mn²⁺ to Mn³⁺, which then oxidizes a chromogenic substrate. In this protocol, phenol red is used as the substrate.

Materials:

  • 50 mM sodium lactate buffer (pH 4.5)

  • Phenol red solution (1 g/L)

  • Manganese sulfate (MnSO₄) solution (2 mM)

  • Bovine serum albumin (BSA) solution (5 g/L)

  • Hydrogen peroxide (H₂O₂) solution (0.1 mM)

  • Enzyme sample

  • Sodium hydroxide (NaOH) solution (2 M)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 1 mL of 50 mM sodium lactate buffer (pH 4.5), 100 µL of phenol red solution, 100 µL of MnSO₄ solution, and 100 µL of BSA solution.

  • Add 100 µL of the enzyme sample to the reaction mixture.

  • Start the reaction by adding 100 µL of H₂O₂ solution.

  • Incubate the reaction at 30°C for 5 minutes.

  • Stop the reaction by adding 40 µL of 2 M NaOH.

  • Measure the absorbance at 610 nm.

  • One unit of MnP activity is defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute. The molar extinction coefficient for oxidized phenol red at 610 nm is 22,000 M⁻¹cm⁻¹.

Laccase Activity Assay using ABTS

Principle: Laccase catalyzes the oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), forming a stable green radical cation that can be measured spectrophotometrically at 420 nm.

Materials:

  • ABTS solution (10 mM in 100 mM sodium acetate buffer, pH 5.0)

  • Enzyme sample

  • 100 mM sodium acetate buffer (pH 5.0)

  • UV-Vis spectrophotometer

Procedure:

  • To a 1 mL cuvette, add 900 µL of the ABTS solution.

  • Add 100 µL of the enzyme sample and mix.

  • Monitor the increase in absorbance at 420 nm for 3-5 minutes.

  • Calculate the rate of change in absorbance per minute.

  • One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute. The molar extinction coefficient for the oxidized ABTS radical at 420 nm is 36,000 M⁻¹cm⁻¹.

Quantitative Data Summary

Table 1: Comparison of Lignin Quantification Methods for Alfalfa Stems and Corn Stalks

Lignin Quantification MethodAlfalfa Stems (g lignin kg⁻¹ cell wall)Corn Stalks (g lignin kg⁻¹ cell wall)Reference
Acid Detergent Lignin (ADL)9325[5]
Klason Lignin14577[5]
Permanganate Lignin15845[5]
Acetyl Bromide Lignin13592[5]

Table 2: Activation Energies for Lignin Depolymerization/Pyrolysis under Different Conditions

Lignin Source/ProcessActivation Energy (Ea) (kJ·mol⁻¹)Temperature Range (°C)Reference
Softwood Lignin Depolymerization37Not specified[9]
Sulfuric Acid Isolated Lignin Solvolysis46Not specified[9]
Oxidative Solvolysis (Microwave)67Not specified[9]
Alcell Lignin Pyrolysis23 - 79167 - 627[4]
Kraft Lignin Pyrolysis17 - 89137 - 667[4]
Milled Wood Lignin Pyrolysis81.2327 - 1167[4]
Kraft Lignin Thermal Decomposition72.4 - 174200 - 600[17]

Visualizations

Experimental_Workflow cluster_pretreatment Lignocellulosic Biomass Pretreatment cluster_degradation Enzymatic Degradation cluster_analysis Product Analysis Biomass Lignocellulosic Biomass Pretreatment Pretreatment (e.g., mild acid, alkali) Biomass->Pretreatment Lignin Isolated Lignin Pretreatment->Lignin Reaction Degradation Reaction (Optimized pH, Temp) Lignin->Reaction Enzyme Ligninolytic Enzyme (LiP, MnP, Laccase) Enzyme->Reaction Products Degradation Products (Monomers, Oligomers) Reaction->Products Quantification Quantification (GC-MS, HPLC) Products->Quantification Kinetics Kinetic Analysis Quantification->Kinetics

Caption: General experimental workflow for studying lignin degradation kinetics.

Lignin_Degradation_Pathway cluster_enzymes Enzymatic Action Lignin Lignin Polymer Oligomers Lignin Oligomers Lignin->Oligomers Depolymerization Monomers Aromatic Monomers (e.g., vanillin, guaiacol) Oligomers->Monomers Further Degradation ValueAdded Value-Added Chemicals Monomers->ValueAdded Microbial Conversion LiP Lignin Peroxidase (LiP) LiP->Lignin MnP Manganese Peroxidase (MnP) MnP->Lignin Laccase Laccase Laccase->Lignin

Caption: Simplified pathway of enzymatic lignin degradation to value-added chemicals.

References

Minimizing side product formation in oxidation reactions of β-O-4 models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation during the oxidation of β-O-4 lignin model compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the oxidation of β-O-4 models and provides potential solutions.

Issue Potential Cause Recommended Solution
Low conversion of the starting β-O-4 alcohol. Inefficient catalyst activity or deactivation.- Ensure the catalyst is properly activated and handled under appropriate conditions. - Increase catalyst loading. - Consider a different catalytic system known for higher activity with your specific substrate.
Suboptimal reaction temperature or pressure.- Optimize the reaction temperature. For instance, in Co-catalyzed oxidations, lowering the temperature from 100°C to 80°C while increasing O₂ pressure to 5 bar can maintain high yields.[1][2] - Ensure adequate oxygen or air pressure is maintained throughout the reaction.
Inappropriate solvent.- The choice of solvent is critical. Acetic acid, for example, can lead to acetylation byproducts.[1][2] 1,4-dioxane is often a suitable solvent for these reactions.[1][2]
Formation of C-C and C-O cleavage products. Over-oxidation or harsh reaction conditions.- Reduce the reaction time or temperature to minimize cleavage. - The α-oxidation of the secondary alcohol to a ketone is known to decrease the bond stability of adjacent C-O and C-C bonds, making them more susceptible to cleavage.[1][2] Fine-tuning the reaction conditions is key to stopping the reaction at the ketone stage.
Use of strong oxidizing agents.- Employ milder and more selective oxidizing systems. For example, a Co(acac)₃/NHPI system selectively oxidizes the benzylic hydroxyl group without cleaving other bonds.[1]
Formation of acetylation products. Use of acetic acid as a solvent at elevated temperatures.- Initial experiments using acetic acid as a solvent at 100°C have been shown to result in a mixture of primary and secondary acetylation products.[1][2] - Switch to a non-acetylating solvent like 1,4-dioxane.[1][2]
Formation of enol ethers instead of the desired ketone. Presence of a phenolic moiety in the model compound.- When phenolic groups are present, they can react to form a quinone methide intermediate, which then leads to enol ether formation.[3] - If the goal is to oxidize the alcohol, consider protecting the phenolic hydroxyl group prior to the oxidation reaction. In the absence of phenolic groups, the alcohol is typically oxidized to the ketone.[3]
Reaction does not proceed or is very slow. Absence of a necessary co-catalyst or mediator.- Some catalytic systems require a mediator. For example, Co(acac)₃ catalysis is significantly enhanced by the presence of N-hydroxyphthalimide (NHPI). Reactions without NHPI show very low conversion.[1][2] - Ensure all components of the catalytic system are present in the correct stoichiometry.
Insufficient oxidant (e.g., O₂).- Ensure the reaction vessel is properly charged with oxygen or that there is a sufficient supply of air. Increasing oxygen pressure can improve reaction rates and yields.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the oxidation of β-O-4 models?

A1: The most common side products include compounds resulting from the cleavage of Cα-Cβ and Cβ-O bonds, such as aromatic aldehydes and phenols (e.g., vanillin, guaiacol).[4][5] Acetylation products can also form if acetic acid is used as a solvent.[1][2] In phenolic model compounds, enol ethers can be a significant side product.[3]

Q2: How can I selectively oxidize the secondary alcohol at the α-position to a ketone?

A2: Selective oxidation to the ketone can be achieved by using specific catalytic systems under mild conditions. A combination of Co(acac)₃ and N-hydroxyphthalimide (NHPI) in 1,4-dioxane with an oxygen atmosphere at 80°C has proven effective for this selective transformation, yielding the corresponding ketones in good yields without oxidizing primary hydroxyl groups.[1] Photocatalytic methods using TiO₂ under visible light have also shown high selectivity for ketone formation (>95%).[6]

Q3: What is the role of N-hydroxyphthalimide (NHPI) in Cobalt-catalyzed oxidations?

A3: N-hydroxyphthalimide (NHPI) acts as a mediator or co-catalyst in the Cobalt-catalyzed oxidation. It facilitates the catalytic cycle, and its presence is crucial for high conversion of the β-O-4 model compound to the corresponding ketone. Experiments conducted without NHPI result in significantly lower product yields.[1][2]

Q4: Can the reaction conditions be applied to actual lignin samples?

A4: Yes, optimized conditions from model compound studies have been successfully applied to kraft and organosolv lignin samples. For example, the Co(acac)₃/NHPI system has been used to oxidize the secondary hydroxyl group in the β-O-4 linkages of lignin, as confirmed by 2D-NMR analysis.[1][2]

Q5: Are there any "green" or more environmentally friendly methods for this oxidation?

A5: Yes, several greener approaches are being explored. These include using visible light-driven photocatalysis with catalysts like titania (TiO₂)[6], employing single-atom catalysts to maximize efficiency[7], and utilizing electrochemical oxidation methods.[4][5][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the oxidation of β-O-4 model compounds, highlighting the effects of different reaction conditions on product yields.

Table 1: Co-Catalyzed Oxidation of Dilignol 1a

EntryCatalyst (mol %)Co-catalyst (mol %)Temp (°C)Pressure (bar O₂)Time (h)Conversion (%)Yield of Ketone 2a (%)Yield of Side Product 3a (%)Yield of Cleavage Product 4 (%)
1Co(acac)₃ (1)NHPI (10)100116996774
2Co(acac)₃ (1)NHPI (10)80516996874
3Co(acac)₃ (0.5)NHPI (10)80516926463
4Co(acac)₃ (1)None805165---

Data adapted from a study on Cobalt-catalyzed oxidation.[1][2]

Table 2: Photocatalytic Oxidation of 2-(2-methoxyphenoxy)-1-phenylethanol (PPE)

EntryPhotocatalystLight SourceTime (h)Conversion (%)Selectivity for Ketone (%)
1TiO₂ (SGHT-200)Green Light (LED)69599

Data adapted from a study on visible light-driven photocatalysis.[6]

Experimental Protocols

Protocol 1: General Procedure for Cobalt-Catalyzed Oxidation of β-O-4 Lignin Model Compounds [1]

  • Reactants Loading: To a 25 mL glass autoclave equipped with a magnetic stirring bar, add the β-O-4 model compound (1.00 mmol, 1 equiv), Co(acac)₃ (3.6 mg, 0.01 mmol, 1 mol %), and N-hydroxyphthalimide (16.4 mg, 0.10 mmol, 10 mol %).

  • Solvent Addition: Add 4 mL of 1,4-dioxane to the autoclave.

  • Pressurization: Charge the autoclave with 5 bar of O₂.

  • Reaction: Stir the reaction mixture at 80°C for 16 hours.

  • Work-up:

    • Cool the autoclave to room temperature.

    • Add 20 mL of a 1 M HCl solution.

    • Extract the mixture with dichloromethane (DCM) (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Visible Light-Driven Photocatalytic Oxidation of β-O-4 Alcohol Models [6]

  • Catalyst Suspension: Suspend the TiO₂ photocatalyst (e.g., SGHT-200, 3 g/L) in the chosen solvent in a suitable photoreactor.

  • Substrate Addition: Add the β-O-4 alcohol model compound to the suspension.

  • Reaction Setup: Seal the reactor and place it under the appropriate light source (e.g., green light LED).

  • Irradiation: Irradiate the mixture for the specified time (e.g., 6 hours) with stirring.

  • Analysis: Monitor the reaction progress and product formation by taking aliquots at different time intervals and analyzing them using techniques like HPLC or GC-MS.

  • Product Isolation: After the reaction is complete, separate the catalyst by centrifugation or filtration. The product can then be isolated from the solution.

Visualizations

Oxidation_Pathway cluster_main Desired Oxidation Pathway cluster_side Side Product Formation Pathways Start β-O-4 Alcohol (Starting Material) Ketone α-Ketone (Desired Product) Start->Ketone Selective Oxidation (e.g., Co/NHPI, O₂) Acetylation Acetylation Products Start->Acetylation Acetic Acid Solvent EnolEther Enol Ether Start->EnolEther Phenolic Substrate Cleavage Cleavage Products (e.g., Aldehydes, Phenols) Ketone->Cleavage Over-oxidation / Harsh Conditions

Caption: Reaction pathways in the oxidation of β-O-4 models.

Troubleshooting_Workflow Start Experiment Start: Oxidation of β-O-4 Model Check_Conversion Low Conversion? Start->Check_Conversion Check_Side_Products Undesired Side Products? Check_Conversion->Check_Side_Products No Optimize_Catalyst Optimize Catalyst System: - Increase Loading - Check Co-catalyst Check_Conversion->Optimize_Catalyst Yes Analyze_Products Identify Side Products (e.g., GC-MS, NMR) Check_Side_Products->Analyze_Products Yes Success Successful Oxidation: High Yield of Ketone Check_Side_Products->Success No Optimize_Catalyst->Start Optimize_Conditions Optimize Reaction Conditions: - Adjust T & P - Change Solvent Optimize_Catalyst->Optimize_Conditions Optimize_Conditions->Start Address_Cleavage Reduce T or Time Analyze_Products->Address_Cleavage Cleavage Address_Acetylation Change Solvent (Avoid Acetic Acid) Analyze_Products->Address_Acetylation Acetylation Address_Cleavage->Start Address_Acetylation->Start

Caption: Troubleshooting workflow for β-O-4 oxidation experiments.

References

Catalyst deactivation during hydrodeoxygenation of veratrylglycerol β-guaiacyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrodeoxygenation (HDO) of veratrylglycerol β-guaiacyl ether, a common lignin model compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation during the hydrodeoxygenation (HDO) of veratrylglycerol β-guaiacyl ether?

A1: Catalyst deactivation during the HDO of lignin model compounds like veratrylglycerol β-guaiacyl ether is a critical challenge. The primary causes can be categorized as follows:

  • Coking: The deposition of carbonaceous species (coke) on the active sites of the catalyst is a common issue, especially at high temperatures. These deposits can block catalyst pores and cover active metal or acid sites, leading to a loss of activity.[1][2][3] Phenolic-hydroxyl groups in lignin model compounds can facilitate the formation of condensed-ring compounds that contribute to coking.[1]

  • Poisoning: Impurities in the feedstock or solvent can adsorb onto the catalyst surface and deactivate active sites.[2][3] Common poisons include sulfur and nitrogen compounds. Water present in the feed can also act as a poison for some catalysts.[3]

  • Sintering: At high reaction temperatures, metal nanoparticles on the catalyst support can agglomerate into larger particles. This process, known as sintering, leads to a decrease in the active surface area and, consequently, a reduction in catalytic activity.[3][4]

  • Leaching: The active metal components of the catalyst can dissolve into the liquid phase during the reaction, a phenomenon known as leaching.[4] This results in an irreversible loss of active sites.

Q2: How can I detect catalyst deactivation in my experiment?

A2: Several indicators can point towards catalyst deactivation:

  • A decrease in the conversion of veratrylglycerol β-guaiacyl ether over time.

  • A change in product selectivity, such as a decrease in the yield of the desired deoxygenated products and an increase in intermediate or undesired byproducts.

  • An increase in the formation of carbonaceous deposits (coke) on the catalyst, which can sometimes be visually observed.

  • Changes in the physical properties of the catalyst, such as a decrease in surface area or a change in pore size distribution, which can be measured by techniques like BET analysis.

Q3: What are the typical products expected from the HDO of veratrylglycerol β-guaiacyl ether?

A3: The HDO of veratrylglycerol β-guaiacyl ether can yield a variety of products depending on the catalyst and reaction conditions. Common products include guaiacol, 1-(3,4-dimethoxyphenyl)ethanol, 1-(3,4-dimethoxyphenyl)-2-propanol, 3,4-dimethoxyphenylpropanol, and 1,2-dimethoxy-4-propylbenzene.[5][6] The goal of HDO is often to cleave the β-O-4 ether linkage and remove oxygen atoms to produce valuable aromatic chemicals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HDO of veratrylglycerol β-guaiacyl ether.

Issue Potential Cause Troubleshooting Steps
Low Conversion of Reactant Catalyst deactivation (coking, poisoning, sintering)1. Check for Coking: Analyze the spent catalyst using thermogravimetric analysis (TGA) to quantify coke deposition. If coking is significant, consider catalyst regeneration (see Protocol 2). 2. Investigate Poisoning: Analyze the feedstock and solvent for potential poisons like sulfur or nitrogen compounds. Purify the feed if necessary. 3. Evaluate Sintering: Characterize the spent catalyst using techniques like transmission electron microscopy (TEM) to check for metal particle agglomeration. If sintering has occurred, the catalyst may need to be replaced or re-dispersed. 4. Optimize Reaction Conditions: High temperatures can accelerate deactivation.[4] Consider lowering the reaction temperature or pressure to see if activity can be maintained for longer.
Poor Product Selectivity Change in active sites due to deactivation1. Characterize Spent Catalyst: Use techniques like X-ray photoelectron spectroscopy (XPS) to analyze the chemical state of the active metals on the spent catalyst.[7] 2. Adjust Reaction Parameters: Product selectivity can be influenced by hydrogen pressure and temperature.[4] Higher H2 pressure may favor deoxygenation over ring hydrogenation.[4]
Catalyst Regeneration Ineffective Severe sintering or irreversible poisoning1. Analyze Regenerated Catalyst: After regeneration, characterize the catalyst to ensure coke has been removed and the metal sites are accessible. 2. Consider Alternative Regeneration: If simple calcination is ineffective, other regeneration methods may be needed, though options are limited for severe sintering. 3. Replace Catalyst: In cases of irreversible deactivation, catalyst replacement is the only option.

Experimental Protocols

Protocol 1: Catalyst Activity Testing in a Batch Reactor

This protocol describes a general procedure for testing the activity of a catalyst for the HDO of veratrylglycerol β-guaiacyl ether.

1. Materials:

  • Veratrylglycerol β-guaiacyl ether
  • Catalyst (e.g., supported noble metal or transition metal catalyst)
  • Solvent (e.g., decalin, dodecane)
  • High-pressure batch reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature controller.
  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis.

2. Procedure:

  • Load the reactor with a specific amount of veratrylglycerol β-guaiacyl ether, catalyst, and solvent.
  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.
  • Pressurize the reactor with hydrogen to the desired pressure.
  • Heat the reactor to the target reaction temperature while stirring.
  • Once the desired temperature is reached, start taking liquid samples at regular intervals using the sampling port.
  • After the desired reaction time, cool the reactor to room temperature and vent the pressure.
  • Analyze the collected liquid samples using GC-MS to determine the conversion of the reactant and the selectivity of the products.

Protocol 2: Catalyst Regeneration by Calcination

This protocol outlines a general method for regenerating a coked catalyst.

1. Materials:

  • Spent (coked) catalyst
  • Tube furnace with temperature programming.
  • Air or a mixture of oxygen and an inert gas.

2. Procedure:

  • Place the spent catalyst in a quartz tube inside the furnace.
  • Flow air or a diluted oxygen stream over the catalyst at a controlled rate.
  • Slowly heat the furnace to a high temperature (e.g., 500-650 °C) and hold for several hours to burn off the coke.[1][7] The exact temperature and time will depend on the catalyst and the extent of coking.
  • Cool the furnace down to room temperature under an inert gas flow.
  • The regenerated catalyst can then be re-tested for activity.

Data Presentation

Table 1: Common Catalysts and Reaction Conditions for Lignin Model Compound HDO

CatalystSupportTemperature (°C)Pressure (bar)Key FindingsReference
NiBeta-12.5230-High cyclohexane yield from guaiacol; mesopores facilitated coupling products.[1]
PdCarbonup to 500up to 30Studied for selective HDO of lignin model compounds.[4]
Pt-ReZrO2--Addition of Re improved stability and selectivity for 4-propylphenol HDO.[8]
MoO3-320 - 350≤1Effective for selective C-O bond cleavage at low H2 pressures.[8]
Pd-CoAl-MCM-414001Showed higher HDO yield and stability than monometallic Co due to reduced coke formation.[7]
Pd-FeAl-MCM-414001Presented higher stability and regeneration ability than Pd-Co.[7]

Visualizations

Diagram 1: Catalyst Deactivation Pathways

DeactivationPathways A Active Catalyst B Deactivated Catalyst A->B Deactivation Process C Coking (Carbon Deposition) C->B D Poisoning (Impurity Adsorption) D->B E Sintering (Metal Agglomeration) E->B F Leaching (Metal Dissolution) F->B

Caption: Major pathways leading to catalyst deactivation during HDO.

Diagram 2: Troubleshooting Workflow for Low Reactant Conversion

TroubleshootingWorkflow Start Low Reactant Conversion Observed AnalyzeSpent Analyze Spent Catalyst (TGA, TEM, XPS) Start->AnalyzeSpent CheckFeed Analyze Feedstock and Solvent for Impurities Start->CheckFeed IsCoking Significant Coking? AnalyzeSpent->IsCoking IsSintering Sintering Observed? AnalyzeSpent->IsSintering IsPoisoning Impurities Detected? CheckFeed->IsPoisoning IsCoking->IsSintering No Regenerate Regenerate Catalyst (Calcination) IsCoking->Regenerate Yes Replace Replace Catalyst IsSintering->Replace Yes Optimize Optimize Reaction Conditions (Lower Temperature) IsSintering->Optimize No Purify Purify Feedstock/Solvent IsPoisoning->Purify Yes IsPoisoning->Optimize No Regenerate->Start Re-test Purify->Start Re-run

Caption: A step-by-step guide to troubleshooting low conversion.

Diagram 3: Experimental Workflow for Catalyst Activity and Regeneration Study

ExperimentalWorkflow cluster_fresh Fresh Catalyst cluster_reaction HDO Reaction cluster_spent Spent Catalyst cluster_regeneration Regeneration cluster_regenerated Regenerated Catalyst Fresh Fresh Catalyst Characterization (BET, TEM, XPS) Reaction HDO of Veratrylglycerol β-guaiacyl ether (Batch Reactor) Fresh->Reaction Spent Spent Catalyst Characterization (TGA, TEM, XPS) Reaction->Spent Regen Catalyst Regeneration (Calcination) Spent->Regen RegenChar Regenerated Catalyst Characterization (BET, TEM, XPS) Regen->RegenChar RegenChar->Reaction Re-test Activity

Caption: Workflow for catalyst testing, analysis, and regeneration.

References

Validation & Comparative

Unlocking Lignin's Potential: A Comparative Guide to the Reactivity of Erythro and Threo β-O-4 Model Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of lignin's primary linkages is paramount for its effective valorization. The β-O-4 ether linkage, the most abundant in lignin, exists as two diastereomers: erythro and threo. This guide provides an objective comparison of their reactivity under various degradation conditions, supported by experimental data, detailed protocols, and visual workflows to illuminate the underlying mechanisms.

The stereochemistry of the β-O-4 linkage significantly dictates its cleavage efficiency, impacting processes from pulping to biorefining. Generally, the erythro isomer exhibits greater reactivity under alkaline and certain acid-catalyzed conditions, while the threo isomer can be more susceptible to specific oxidative treatments. These differences stem from the distinct spatial arrangements of the substituents on the β-O-4 sidechain, which influence the stability of reaction intermediates and the accessibility of reactive sites.

Comparative Reactivity Data

The following table summarizes key quantitative data from studies comparing the reactivity of erythro and threo β-O-4 lignin model compounds under different reaction conditions.

Reaction ConditionLignin Model Compound TypeKey FindingQuantitative DataReference
Alkaline Pulping Guaiacyl (non-phenolic)Erythro isomer is more reactive.The cleavage rate of the erythro form is approximately 2-8 times faster than the threo form.[1] For guaiacyl type lignin specifically, the erythro form is about 4 times as rapid as the threo counterpart.[2][3][1][2][3]
Acid-Catalyzed Depolymerization (Acidolysis with Yb(OTf)₃) Erythro β-O-4 modelPreferential formation and consumption of the erythro ethylene glycol adduct.At 80°C, the threo/erythro ratio of the ethylene glycol adduct (intermediate B) remained stable at 0.5-0.6.[1][4] Upon conversion at higher temperatures (90-150°C), this ratio increased to 1 or higher, indicating faster consumption of the erythro isomer.[1][4][1][4]
Oxidative Degradation (with Laccases) Phenolic arylglycerol β-aryl etherPreferential degradation of the threo form.All tested laccases (from Trametes versicolor, Agaricus bisporus, Myceliophthora thermophila, and Rhus vernicifera) showed a similar preference for the threo isomer.[5][5]
Oxidative Degradation (with Active Oxygen Species) Non-phenolic β-O-4 typeReactivity depends on the specific reactive oxygen species.Oxyl anion radical shows a slight stereo-preference towards the erythro isomer, while hydroxyl radical has an even smaller preference.[6] In some systems, electrostatic repulsion leads to the threo isomer being degraded more than the erythro isomer.[6][6]
Oxidative Degradation (with Manganese Dioxide or Permanganate) Non-phenolic β-O-4 typeClear stereo-preference for the threo isomer.A distinct threo stereo-preference was observed in both manganese dioxide and permanganate systems.[3][3][7]
Base-Catalyzed Cleavage (KOtBu in DMSO) Non-phenolic β-O-4 type with γ-hydroxymethyl groupThreo isomer is more reactive.The β-O-4 bond of the threo isomer cleaved more rapidly than that of the erythro isomer.[6][6][8]

Visualizing Reactivity Pathways

The following diagrams illustrate the logical flow and key decision points in the degradation of erythro and threo β-O-4 lignin model compounds under different conditions.

Reactivity_Comparison cluster_conditions Reaction Conditions cluster_isomers β-O-4 Isomers Alkaline_Pulping Alkaline Pulping Erythro Erythro Isomer Alkaline_Pulping->Erythro More Reactive (2-8x faster cleavage) Threo Threo Isomer Alkaline_Pulping->Threo Less Reactive Acidolysis Acidolysis Acidolysis->Erythro Preferential Formation & Faster Consumption of Intermediates Acidolysis->Threo Slower Conversion Oxidation Oxidation Oxidation->Erythro Less Reactive (in specific oxidative systems) Oxidation->Threo More Reactive (Laccases, MnO₂, Permanganate)

Figure 1: Comparative reactivity of erythro and threo isomers under different conditions.

Experimental_Workflow Start Select β-O-4 Lignin Model Compound (Erythro or Threo) Reaction_Setup Prepare Reaction Mixture: - Model Compound - Solvent - Catalyst/Reagent Start->Reaction_Setup Reaction_Conditions Apply Specific Conditions: - Temperature - Time - Atmosphere (e.g., N₂, O₂) Reaction_Setup->Reaction_Conditions Quenching Quench the Reaction Reaction_Conditions->Quenching Analysis Analyze Products and Remaining Reactants (e.g., HPLC, GC-MS, NMR) Quenching->Analysis Data_Processing Quantify: - Reaction Rates - Product Yields - Isomer Ratios Analysis->Data_Processing Conclusion Determine Relative Reactivity Data_Processing->Conclusion

Figure 2: Generalized experimental workflow for comparing isomer reactivity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the key degradation methods discussed.

Alkaline Pulping Simulation

This protocol is based on studies investigating the cleavage of β-O-4 linkages under conditions mimicking alkaline pulping.

  • Model Compounds: Erythro and threo isomers of 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (a non-phenolic, C6-C3 type guaiacyl model).

  • Reaction Setup: The lignin model compound is dissolved in a sodium hydroxide solution (e.g., 1 M NaOH). The reaction is typically carried out in a sealed stainless steel vessel to withstand high temperatures and pressures.

  • Reaction Conditions: The vessel is heated to a specific temperature, typically ranging from 130°C to 170°C, for a defined period. Aliquots may be taken at different time intervals to monitor the reaction progress.

  • Analysis: After quenching the reaction by cooling and neutralization, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining model compound and the cleavage products. The disappearance rate of the model compound is used to determine the reaction rate constant.

Acid-Catalyzed Depolymerization (Acidolysis)

This protocol is representative of studies focusing on the acid-catalyzed cleavage of β-O-4 linkages with stabilization of intermediates.

  • Model Compound: An erythro β-O-4 model compound.

  • Catalyst and Stabilizer: Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) is used as the catalyst, and ethylene glycol serves as a stabilizer for the formed aldehydes.

  • Reaction Setup: The model compound, catalyst, and ethylene glycol are dissolved in a suitable solvent such as 1,4-dioxane. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The reaction mixture is heated to temperatures ranging from 80°C to 150°C. Samples are taken at various time points to track the conversion of the starting material and the formation of intermediates and products.

  • Analysis: The reaction samples are analyzed by HPLC to determine the conversion of the starting material and the yields of the products. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) is used to identify the stereochemistry of the intermediates and products.[1][9]

Oxidative Degradation with Laccase

This protocol is based on enzymatic oxidation studies of phenolic β-O-4 model compounds.

  • Model Compound: A mixture of equal amounts of the erythro and threo forms of a phenolic arylglycerol β-aryl ether, such as 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol.

  • Enzyme: Laccase from a source such as Trametes versicolor.

  • Reaction Setup: The reaction is performed in a buffered solution (e.g., sodium acetate buffer) at a pH optimal for the specific laccase. The model compound is added to the buffer, followed by the addition of the laccase to initiate the reaction.

  • Reaction Conditions: The reaction is typically carried out at or near room temperature with stirring. The reaction progress is monitored over time.

  • Analysis: The reaction is monitored spectrophotometrically, or aliquots are taken at different times, and the reaction is stopped (e.g., by adding a strong acid). The remaining amounts of the erythro and threo isomers are quantified by HPLC.[5]

References

Validation of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol as a Lignin Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The study of lignin, a complex aromatic biopolymer, is crucial for the development of biorefineries and the sustainable production of chemicals and fuels. Due to lignin's intricate and irregular structure, researchers rely on model compounds that represent its most common inter-unit linkages. The β-O-4 (β-aryl ether) linkage is the most abundant, accounting for 45-60% of all bonds in lignin.[1][2]

This guide focuses on the validation of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, a non-phenolic β-O-4 model compound, by comparing its reactivity and degradation pathways against other representative lignin models under various catalytic conditions. Such models are instrumental in developing and optimizing lignin depolymerization strategies.[3]

Figure 1. Classification of Lignin Model Compounds Lignin Lignin Linkages Inter-unit Linkages Lignin->Linkages BetaO4 β-O-4 (Most Abundant) Linkages->BetaO4 Beta5 β-5 Linkages->Beta5 BetaBeta β-β Linkages->BetaBeta FiveFive 5-5' Linkages->FiveFive ModelTypes β-O-4 Model Types BetaO4->ModelTypes Phenolic Phenolic Models (Free -OH group) ModelTypes->Phenolic NonPhenolic Non-Phenolic Models (Etherified -OH group) ModelTypes->NonPhenolic PhenolicExample Guaiacylglycerol-β-guaiacyl ether Phenolic->PhenolicExample TargetCompound 1-(3,4-Dimethoxyphenyl)-2- (2-methoxyphenoxy)propane-1,3-diol (Target Compound) NonPhenolic->TargetCompound OtherNonPhenolic 2-(2-methoxyphenoxy)-1-phenylethanol NonPhenolic->OtherNonPhenolic

Caption: Figure 1. Hierarchical classification of lignin model compounds.

Data Presentation: Comparative Performance in Catalytic Cleavage

The validation of a lignin model compound hinges on its ability to mimic the reactivity of native lignin under specific chemical treatments. The following table summarizes quantitative data from various catalytic depolymerization experiments, comparing the target compound with other common β-O-4 models. The primary metrics for comparison are conversion percentage and the yield of desired monomeric aromatic products.

Model CompoundReaction TypeCatalyst / ConditionsConversion (%)Major Products & Selectivity (%)Reference
This compound Acidolysis5 mol% H₂SO₄, Ethylene Glycol, 140 °C>95%Guaiacol (not specified), Syringol (not specified), C2-acetals[4]
2-(2-methoxyphenoxy)-1-phenylethanolOxidative CleavageSingle-atom Co, O₂, 120 °C, 12 h~95%Phenol (not specified), Benzoic Acid (not specified)[5]
2-Phenoxy-1-phenylethanoneOxidative Cleavagepoly-Ni-[Salen-Vim][OAc]₂, O₂, CH₃OH, 110 °C99%Phenol, Benzoic acid, Methyl benzoate (88% combined selectivity)[6]
Guaiacylglycerol-β-guaiacyl ether (Phenolic model)Acidolysis10 mol% HCl, Toluene, 2 h0%No reaction observed under these mild conditions[4]
Benzyl phenyl etherHydrogenolysisPd/C, Supercritical Water, 673 K, 1 hNot specifiedAromatic monomers[2]

Analysis: The data indicates that this compound is highly reactive under acidolysis conditions, achieving near-complete conversion.[4] Its reactivity can be compared to other non-phenolic models, such as 2-(2-methoxyphenoxy)-1-phenylethanol, which also shows high conversion rates under oxidative conditions.[5] The negligible conversion of the phenolic model under mild acidolysis highlights a key difference in reactivity based on the presence of a free phenolic hydroxyl group, validating the importance of selecting appropriate models for specific reaction studies.[4]

Experimental Protocols

Detailed and reproducible methodologies are essential for validating and comparing model compounds. Below is a representative protocol for the acidolysis of a β-O-4 lignin model compound, adapted from literature.[4]

Figure 2. General workflow for model compound validation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Select & Procure Lignin Model Compound B 2. Prepare Reaction Mixture: - Model Compound (e.g., 0.25 mmol) - Catalyst (e.g., 5 mol% H₂SO₄) - Solvent/Stabilizer (e.g., 10 mL Methanol/EG) A->B C 3. Set Reaction Conditions - Temperature (e.g., 140 °C) - Pressure (e.g., 30 bar O₂/N₂) - Time (e.g., 2-12 h) B->C D 4. Run Reaction in Sealed Reactor C->D E 5. Quench Reaction & Extract Products D->E F 6. Analyze Products via GC-MS, HPLC, NMR E->F G 7. Quantify Results: - Calculate Conversion % - Determine Product Yields & Selectivity F->G

Caption: Figure 2. Standard experimental workflow for catalytic studies.

Protocol: Acid-Catalyzed Cleavage of this compound

  • Reactant Preparation: In a typical experiment, the lignin model compound (e.g., 0.25 mmol) is added to a pressure-resistant reaction vessel.

  • Solvent and Catalyst Addition: A solution containing the catalyst (e.g., 5 mol% sulfuric acid) dissolved in a solvent system (e.g., 10 mL of methanol or an ethylene glycol mixture) is added to the vessel.[4][7] Ethylene glycol often serves as a stabilizing agent to protect reactive aldehyde intermediates, forming more stable acetals.[4]

  • Reaction Conditions: The vessel is sealed and purged with an inert gas like nitrogen. It is then heated to the target temperature (e.g., 140 °C) and maintained for a specified duration while stirring.

  • Product Recovery: After the reaction, the vessel is cooled in an ice bath to quench the reaction. The resulting mixture is then transferred to a separation funnel. The products are extracted using an appropriate organic solvent (e.g., ethyl acetate). The organic phase is washed with a neutralizing solution (e.g., saturated sodium bicarbonate) and then with brine.

  • Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting product mixture is then analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the cleavage products, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Conversion and yield are calculated based on the amount of unreacted starting material and the quantities of the products formed.

Reaction Pathway Visualization

The cleavage of the β-O-4 linkage is the central event in these validation studies. The reaction proceeds through several key steps, including the formation of intermediate species, which ultimately break down into stable monomeric products.

Figure 3. Simplified acidolysis pathway of a β-O-4 model Start β-O-4 Model Compound (e.g., DHHMP) Intermediate Key Intermediate (e.g., Vinyl Ether) Start->Intermediate C-O Bond Scission Catalyst H⁺ (Acid Catalyst) + Heat Catalyst->Intermediate Products Monomeric Products: - Guaiacol / Syringol - C2-Aldehydes or Acetals Intermediate->Products Hydrolysis / Acetalization

Caption: Figure 3. General reaction pathway for β-O-4 bond cleavage.

This generalized pathway illustrates that under acidic conditions, the β-O-4 ether bond is cleaved, often forming a vinyl ether intermediate.[4] This unstable intermediate subsequently reacts to form the final aromatic monomers. The specific nature of these monomers provides valuable insight into the reaction mechanism and the effectiveness of the catalytic system, thereby validating the role and behavior of the model compound.

References

A Comparative Analysis of Phenolic and Non-Phenolic β-O-4 Lignin Model Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reactivity and degradation of the most abundant linkage in lignin, providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding the nuanced differences between phenolic and non-phenolic β-O-4 model compounds.

The β-O-4 aryl ether linkage is the most prevalent bond in the complex structure of lignin, accounting for approximately 50% of all linkages. Understanding the cleavage of this bond is paramount for the efficient valorization of lignin into valuable aromatic chemicals and for elucidating the mechanisms of drug metabolism involving similar structural motifs. This guide provides a comparative study of two key classes of β-O-4 model compounds: phenolic and non-phenolic. The presence or absence of a free phenolic hydroxyl group on the aromatic ring dramatically influences the reactivity and degradation pathways of these compounds.

Structural and Reactivity Differences

Phenolic β-O-4 model compounds possess a free hydroxyl group on one of the aromatic rings, whereas in non-phenolic models, this group is typically etherified. This seemingly small structural difference has profound implications for the compound's reactivity.

Under acidic conditions, the cleavage of the β-O-4 linkage is significantly faster in phenolic model compounds, with studies indicating a reaction rate that is two orders of magnitude greater than their non-phenolic counterparts.[1] This enhanced reactivity is attributed to the formation of a stabilized quinone methide intermediate, a pathway not accessible to non-phenolic compounds.[2] Non-phenolic models, on the other hand, typically proceed through the formation of an enol ether intermediate.[3]

Computational studies have provided further insight into these reactivity differences. The Gibbs free energy of activation (ΔG) required to form the corresponding carbocation intermediate under acidic conditions is significantly lower for a phenolic model (1.0 kcal/mol) compared to a non-phenolic model (10.8 kcal/mol).

Quantitative Comparison of Key Parameters

To provide a clear and concise overview of the differences between these two classes of model compounds, the following tables summarize key quantitative data from various experimental and computational studies.

Table 1: Bond Dissociation Energies (BDEs) of the Cβ-O4 Linkage

Compound TypeModel Compound StructureCβ-O4 BDE (kJ/mol)Source
Non-PhenolicGuaiacylglycerol-β-guaiacyl ether274.0[4]
PhenolicPhenolic Guaiacylglycerol-β-guaiacyl etherNot directly reported in a comparative experimental study. Computational studies suggest it is lower than the non-phenolic counterpart due to the formation of stabilized intermediates.

Table 2: Kinetic Data for Acid-Catalyzed Cleavage

Compound TypeModel CompoundConditionsRate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)Source
Non-Phenolic2-phenoxy-1-phenylethanol (PE)0.2 M H₂SO₄, 150 °C1.1 x 10⁻⁵Not Reported[1]
Phenolic1-(4-hydroxyphenyl)-2-phenylethanol (HH)0.2 M H₂SO₄, 150 °C1.3 x 10⁻³Not Reported[1]
Non-PhenolicVeratrylglycerol-β-guaiacyl ether (VGE)0.2 mol/L HBr in 82% aq. 1,4-dioxane, 85°CNot directly reported, but disappearance is slower than phenolic counterparts.Not Reported[5]

Table 3: Product Yields from Degradation Studies

Compound TypeDegradation ConditionsMajor ProductsMonomer Yield (%)Source
Non-Phenolic (VGE)Metal-free solid acid zeolite, H₂, aqueousGuaiacol, 1-(3,4-dimethoxyphenyl)ethanol, etc.~87[4][6][7]
PhenolicAlkaline aerobic oxidationVanillin, Vanillic AcidVaries with conditions[8]
Non-PhenolicAlkaline pulping conditionsGuaiacol, SyringolQuantitative liberation[9]

Signaling Pathways and Experimental Workflows

The distinct degradation pathways of phenolic and non-phenolic β-O-4 model compounds under acidic conditions can be visualized as follows:

G cluster_phenolic Phenolic β-O-4 Model cluster_nonphenolic Non-Phenolic β-O-4 Model p_start Phenolic β-O-4 p_int Quinone Methide Intermediate p_start->p_int H⁺ p_prod Cleavage Products (e.g., Coniferyl alcohol) p_int->p_prod Homolytic Cleavage np_start Non-Phenolic β-O-4 np_int Benzyl Cation Intermediate np_start->np_int H⁺ np_enol Enol Ether Intermediate np_int->np_enol np_prod Cleavage Products (e.g., Hibbert's Ketones) np_enol->np_prod H₂O

Caption: Acid-catalyzed degradation pathways for phenolic and non-phenolic β-O-4 models.

A typical experimental workflow for studying the kinetics of β-O-4 model compound degradation involves synthesis, the degradation reaction under controlled conditions, and subsequent analysis of the products.

G cluster_workflow Kinetic Study Workflow synthesis Synthesis of β-O-4 Model Compound reaction Degradation Reaction (Controlled Temperature, Time, Catalyst) synthesis->reaction sampling Aliquots taken at time intervals reaction->sampling quenching Reaction Quenching sampling->quenching analysis Product Analysis (GC-MS, HPLC) quenching->analysis kinetics Kinetic Analysis (Rate Constant Determination) analysis->kinetics

Caption: A generalized workflow for the kinetic analysis of β-O-4 model compound degradation.

Experimental Protocols

Synthesis of a Phenolic β-O-4 Model Compound: Guaiacylglycerol-β-guaiacyl ether (GGE)

This protocol describes a common method for synthesizing GGE, a representative phenolic β-O-4 model compound.

Materials:

  • Acetovanillone

  • Potassium carbonate (K₂CO₃)

  • Benzyl chloride

  • N,N-Dimethylformamide (DMF)

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Guaiacol

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Protection of the phenolic hydroxyl group of acetovanillone: Dissolve acetovanillone in DMF and add K₂CO₃. Slowly add benzyl chloride and stir the mixture at room temperature overnight. Extract the product with EtOAc and purify by column chromatography.

  • Bromination: Dissolve the protected acetovanillone in CHCl₃ and add Br₂ dropwise while stirring. After the reaction is complete, wash the mixture with a sodium thiosulfate solution and water.

  • Etherification: Dissolve the brominated compound and guaiacol in DMF, and add K₂CO₃. Heat the mixture and stir overnight. Extract the product with EtOAc and purify.

  • Reduction of the ketone: Dissolve the resulting ketone in MeOH and add NaBH₄ in portions at 0°C. Stir the mixture until the reaction is complete.

  • Deprotection of the benzyl group: Dissolve the protected GGE in EtOAc and add Pd/C. Hydrogenate the mixture under H₂ atmosphere. Filter the catalyst and evaporate the solvent to obtain GGE. Purify by column chromatography.

Kinetic Study of Acid-Catalyzed Degradation

This protocol outlines a general procedure for studying the kinetics of the acid-catalyzed degradation of a β-O-4 model compound.

Materials:

  • β-O-4 model compound (phenolic or non-phenolic)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Acid catalyst (e.g., H₂SO₄ or HCl)

  • Internal standard (for GC or HPLC analysis)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Prepare a stock solution of the β-O-4 model compound and the internal standard in the chosen solvent.

  • In a series of reaction vials, add the stock solution and the acid catalyst.

  • Place the vials in a preheated oil bath or heating block at the desired reaction temperature.

  • At specific time intervals, remove a vial from the heat and immediately quench the reaction by adding a cold quenching solution.

  • Extract the products from the aqueous layer using an appropriate organic solvent.

  • Analyze the organic extracts by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to identify and quantify the remaining model compound and the degradation products.

  • Plot the concentration of the model compound versus time to determine the reaction order and calculate the rate constant.

Conclusion

The distinction between phenolic and non-phenolic β-O-4 model compounds is critical for understanding the complex chemistry of lignin degradation and for the rational design of catalysts and processes for biomass conversion. Phenolic models exhibit significantly higher reactivity, particularly under acidic conditions, due to the formation of stabilized quinone methide intermediates. This comprehensive guide, with its quantitative data, mechanistic diagrams, and detailed protocols, serves as a valuable resource for researchers navigating the intricacies of lignin chemistry and related fields.

References

A Comparative Analysis of Degradation Products from Lignin Model Dimers

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the degradation products derived from different lignin model dimers. Supported by experimental data, this document delves into the varied outcomes of lignin breakdown, offering insights into the formation of valuable chemical entities.

Lignin, a complex aromatic polymer, is a significant component of lignocellulosic biomass and a potential source of valuable aromatic chemicals. Understanding its degradation pathways is crucial for the development of biorefinery processes and the synthesis of novel compounds. This guide focuses on the comparative analysis of degradation products from three key lignin model dimers, representing the most common linkages found in native lignin: the β-O-4 (arylglycerol-β-aryl ether), β-5 (phenylcoumaran), and 5-5' (biphenyl) linkages. We will explore the outcomes of various degradation methodologies, including oxidative, reductive, and photocatalytic cleavage.

Comparative Degradation Product Yields

The efficiency and selectivity of lignin depolymerization are highly dependent on the type of linkage within the dimer and the degradation method employed. The following table summarizes quantitative data from representative studies, offering a clear comparison of product yields under different experimental conditions.

Lignin Model DimerLinkage TypeDegradation MethodCatalyst/ConditionsKey Degradation ProductsYield (%)Conversion (%)Reference
Guaiacylglycerol-β-guaiacyl etherβ-O-4Oxidative CleavageCo(acac)₃/NHPI, O₂, 80°C2-(2-methoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one68>95[1]
2-phenoxy-1-phenylethanolβ-O-4Photocatalytic CleavageNi/TiO₂, UV lightAcetophenone, Phenol88, 82100[2]
2-(2-methoxyphenoxy)-1-phenylethanolβ-O-4Reductive HydrogenolysisPd/C, H₂, 225°CPhenol, 1-phenylethanol->90
Dehydrodiconiferyl alcoholβ-5Oxidative CleavageMn(OAc)₂/Zr(acac)₄, O₂, 150°CVeratric acid, Veratraldehyde12.5, 15100[3]
Phenylcoumaran modelβ-5Enzymatic CleavageLaccase/HBTOxidized monomeric and dimeric products--
Biphenyl model compound5-5'Oxidative CleavageMn(OAc)₂/Zr(acac)₄, O₂, 150°CDimethyl divanillate, Dimethyl divanillin13.7, 7.6100[3]
5,5'-bis(dihydrosinapyl alcohol)5-5'Reductive HydrogenolysisRu/C, H₂, 250°CCyclohexyl- and propyl-substituted monomers--

Note: Yields and conversions can vary significantly based on the specific substrate, catalyst, and reaction conditions. The data presented here are from selected studies and serve as a comparative illustration.

Experimental Protocols

Accurate identification and quantification of lignin degradation products are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile degradation products.

Sample Preparation:

  • Following the degradation reaction, the solvent is typically removed under reduced pressure.

  • The residue is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄) and filtered.

  • For quantitative analysis, an internal standard (e.g., tetracosane) is added to the extract.[4]

  • To enhance the volatility of polar compounds containing hydroxyl or carboxyl groups, a derivatization step is often performed. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]

GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

  • Carrier Gas: Helium at a constant flow rate.[5]

  • Injection: Split/splitless injection is common.

  • Oven Temperature Program: A temperature gradient is programmed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300°C).[5]

  • Mass Spectrometer: Operates in electron ionization (EI) mode. The mass spectra of the separated compounds are compared with a library (e.g., NIST) for identification.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

HPLC is well-suited for the analysis of non-volatile and thermally labile degradation products.[6][7]

Sample Preparation:

  • The reaction mixture is filtered to remove any solid catalyst or residue.

  • The sample is then diluted with the mobile phase.

  • For quantitative analysis, an external or internal standard is used.

HPLC Parameters:

  • Column: A reversed-phase column (e.g., C18) is most commonly used for separating aromatic compounds.[6]

  • Mobile Phase: A gradient of two or more solvents is typically employed. A common system consists of an aqueous phase (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic phase (e.g., acetonitrile or methanol).[6]

  • Detector: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the absorbance at specific wavelengths (e.g., 254 nm, 280 nm) characteristic of aromatic compounds.[6]

  • Quantification: The concentration of each product is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Visualizing Degradation Pathways and Workflows

To better illustrate the processes involved in the study of lignin dimer degradation, the following diagrams are provided.

Experimental_Workflow cluster_reaction Degradation Reaction cluster_workup Product Work-up cluster_analysis Product Analysis LigninDimer Lignin Model Dimer Reactor Reactor LigninDimer->Reactor Catalyst Catalyst/Reagent Catalyst->Reactor Solvent Solvent Solvent->Reactor ReactionConditions Temperature, Pressure, Time ReactionConditions->Reactor Filtration Filtration Reactor->Filtration Extraction Solvent Extraction Filtration->Extraction Drying Drying & Concentration Extraction->Drying Derivatization Derivatization (for GC-MS) Drying->Derivatization GCMS GC-MS Analysis Drying->GCMS HPLC HPLC Analysis Drying->HPLC Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data HPLC->Data

A generalized experimental workflow for lignin dimer degradation and product analysis.

Beta_O_4_Degradation cluster_dimer β-O-4 Dimer cluster_pathways Degradation Pathways cluster_products Primary Products BetaO4 Guaiacylglycerol-β-guaiacyl ether Oxidation Oxidative Cleavage BetaO4->Oxidation O₂, Catalyst Reduction Reductive Cleavage BetaO4->Reduction H₂, Catalyst Photocatalysis Photocatalytic Cleavage BetaO4->Photocatalysis Light, Photocatalyst Ketone α-Keto-β-O-4 intermediate Oxidation->Ketone Guaiacol Guaiacol Reduction->Guaiacol Phenols Substituted Phenols Reduction->Phenols Stilbene Stilbene derivatives Reduction->Stilbene Vanillin Vanillin / Vanillic Acid Photocatalysis->Vanillin Photocatalysis->Guaiacol Ketone->Vanillin Ketone->Guaiacol

A simplified diagram of degradation pathways for a β-O-4 lignin model dimer.

References

A Comparative Guide to Analytical Methods for β-O-4 Compound Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lignin and related compounds, the accurate quantification of β-O-4 (aryl-ether) linkages is of paramount importance. These linkages are the most abundant in native lignin, and their cleavage is a key step in biomass conversion and a target for understanding drug metabolism of phenolic compounds. This guide provides a comparative overview of three prevalent analytical techniques for the quantification of β-O-4 compounds: Thioacidolysis coupled with Gas Chromatography-Mass Spectrometry (Thioacidolysis-GC-MS), Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), and two-dimensional Heteronuclear Single Quantum Coherence Nuclear Magnetic Resonance (2D HSQC NMR).

This document outlines the experimental protocols and presents a summary of their quantitative performance based on available experimental data to assist in the selection of the most appropriate method for specific research needs.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the quantitative performance of Thioacidolysis-GC-MS, Py-GC/MS, and 2D HSQC NMR for the analysis of β-O-4 compounds. It is important to note that the data presented here is compiled from different studies, and direct comparison should be made with caution as experimental conditions and matrices may vary.

Analytical Method Parameter Value Analytes Source
Thioacidolysis-GC-MS Linearity (R²)> 0.99Thioethylated G and S monomers[1]
Limit of Detection (LOD)-Thioethylated G and S monomers[1]
Limit of Quantification (LOQ)Calculated in µmol per g of ligninThioethylated G and S monomers[2]
Precision (RSD%)≤ 10.5%Thioethylated G and S monomers[2]
Trueness (Bias %)Expressed as the absolute difference from 100% recoveryThioethylated G and S monomers[2]
Py-GC/MS Accuracy>99.9% (using 13C-IS)Lignin pyrolysis products
Precision (RSD)< 1.5% (using 13C-IS)Lignin pyrolysis products
Limit of Detection (LOD)< 1 µg for common polymersPolymer pyrolysis products[3]
Linearity (R²)--
Limit of Quantification (LOQ)--
2D HSQC NMR Linearity (R²)0.998Glucose[4]
Limit of Detection (LOD)Within acceptable range at 1.3 mMGlucose[4]
Limit of Quantification (LOQ)Concentrations above 3.2 mMGlucose[4]
Accuracy--
Precision (Repeatability)Better than 0.15% and 2.5% for polymer compositionPoly(ethylene-co-1-hexene)s[5]

Experimental Protocols

Detailed methodologies for the three analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific research requirements.

Thioacidolysis-GC-MS

This method involves the chemical degradation of lignin to release monomers from β-O-4 linkages, followed by chromatographic separation and detection.

1. Sample Preparation and Thioacidolysis Reaction:

  • Weigh approximately 5-10 mg of the sample into a reaction vial.

  • Add a solution of 2.5% (v/v) boron trifluoride etherate and 10% (v/v) ethanethiol in dioxane.

  • Add an internal standard (e.g., tetracosane).

  • Seal the vial and heat at 100 °C for 4 hours.

  • After cooling, add a solution of sodium bicarbonate to stop the reaction.

  • Extract the products with dichloromethane.

  • Wash the organic phase with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and redissolve the residue in a known volume of dichloromethane for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 130 °C, hold for 1 min, ramp to 280 °C at 4 °C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV.

  • Data Acquisition: Full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This technique involves the thermal decomposition of the sample in an inert atmosphere, followed by the separation and identification of the volatile pyrolysis products.

1. Sample Preparation:

  • Mill the sample to a fine powder.

  • Weigh approximately 0.1-0.5 mg of the sample into a pyrolysis cup.

  • For quantitative analysis, an internal standard (e.g., a 13C-labeled lignin) can be added.

2. Py-GC/MS Analysis:

  • Pyrolyzer: Set to a temperature of 500-650 °C.

  • GC Inlet Temperature: 300 °C.

  • Gas Chromatograph: Coupled with a suitable capillary column (e.g., HP-5MS).

  • Oven Temperature Program: Typically starts at a low temperature (e.g., 40 °C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300 °C).

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operated in EI mode (70 eV).

  • Data Acquisition: Full scan mode to identify all pyrolysis products.

2D Heteronuclear Single Quantum Coherence (HSQC) NMR

This non-destructive spectroscopic technique provides detailed structural information, including the quantification of different lignin linkages.

1. Sample Preparation:

  • Dissolve 20-60 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for better sensitivity and resolution.

  • Pulse Program: A standard HSQC pulse sequence is used. For quantitative measurements, specific pulse sequences like QQ-HSQC (Quick, Quantitative HSQC) or other optimized sequences should be employed to ensure uniform signal response.

  • Acquisition Parameters:

    • Set the spectral widths in both 1H and 13C dimensions to cover all expected signals.

    • Use a sufficient number of scans and a relaxation delay that allows for full relaxation of the nuclei (typically 5 times the longest T1).

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) and perform Fourier transformation.

    • Integrate the cross-peaks corresponding to the Cα-Hα correlations of the β-O-4 linkages.

    • Quantification is typically performed relative to the integral of aromatic signals (e.g., syringyl or guaiacyl units) or an internal standard.

Mandatory Visualization

The following diagrams illustrate the logical workflows and relationships described in this guide.

CrossValidationWorkflow cluster_methods Analytical Method Development & Validation cluster_crossval Cross-Validation cluster_comparison Data Analysis & Comparison Thio_Dev Thioacidolysis-GC-MS Development Thio_Val Validate Thioacidolysis-GC-MS (Linearity, Accuracy, Precision, LOD, LOQ) Thio_Dev->Thio_Val Py_Dev Py-GC/MS Development Py_Val Validate Py-GC/MS (Linearity, Accuracy, Precision, LOD, LOQ) Py_Dev->Py_Val NMR_Dev 2D HSQC NMR Development NMR_Val Validate 2D HSQC NMR (Linearity, Accuracy, Precision, LOD, LOQ) NMR_Dev->NMR_Val Analyze_Samples Analyze the Same Set of Samples by All Validated Methods Thio_Val->Analyze_Samples Py_Val->Analyze_Samples NMR_Val->Analyze_Samples Stat_Compare Statistical Comparison of Results (e.g., t-test, ANOVA) Analyze_Samples->Stat_Compare Assess_Agreement Assess Agreement and Bias Between Methods Stat_Compare->Assess_Agreement

Caption: General workflow for the cross-validation of analytical methods.

ParameterComparison cluster_methods Analytical Methods cluster_params Validation Parameters Thio Thioacidolysis-GC-MS Linearity Linearity (R²) Thio->Linearity Compare Accuracy Accuracy (%) Thio->Accuracy Compare Precision Precision (RSD%) Thio->Precision Compare LOD Limit of Detection Thio->LOD Compare LOQ Limit of Quantification Thio->LOQ Compare Py Py-GC/MS Py->Linearity Compare Py->Accuracy Compare Py->Precision Compare Py->LOD Compare Py->LOQ Compare NMR 2D HSQC NMR NMR->Linearity Compare NMR->Accuracy Compare NMR->Precision Compare NMR->LOD Compare NMR->LOQ Compare

Caption: Comparison of key validation parameters across different methods.

References

Unraveling the Efficiency of Catalysts in Lignin Valorization: A Kinetic Analysis of β-O-4 Ether Bond Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and professionals in sustainable chemistry and drug development, providing a data-driven analysis of catalytic performance in breaking down the most abundant linkage in lignin.

The effective depolymerization of lignin, a complex aromatic biopolymer, is a cornerstone in the development of sustainable biorefineries. Central to this challenge is the selective cleavage of the β-O-4 aryl ether bond, the most prevalent linkage within the lignin structure. The kinetic performance of various catalysts in this reaction is a critical determinant of process efficiency and economic viability. This guide offers a comprehensive comparison of different catalyst classes, supported by experimental and theoretical kinetic data, to aid researchers in selecting the most suitable catalytic systems for their specific applications.

Performance Snapshot: A Comparative Table of Kinetic Data

To facilitate a clear comparison, the following table summarizes key kinetic parameters for various catalysts employed in the cleavage of β-O-4 ether bonds in lignin model compounds. The data encompasses a range of catalyst types, from traditional base catalysts to advanced photocatalytic and noble metal systems.

Catalyst ClassCatalystLignin Model SubstrateReaction ConditionsActivation Energy (Ea)Rate Constant (k)Product Yield/ConversionReference
Base Catalysts KOHC2 β-O-4 modelDFT Calculation6.1 kcal/mol2.1 x 10⁸ s⁻¹-[1]
NaOHC2 β-O-4 modelDFT Calculation11.9 kcal/mol--[1]
LiOHC2 β-O-4 modelDFT Calculation(Gas phase)--[1]
NaOtBuC2 β-O-4 modelDFT Calculation12.8 kcal/mol--[1]
KOHC3 β-O-4 model (Path I)DFT Calculation10.1 kcal/mol2.4 x 10⁵ s⁻¹-[1]
KOHC3 β-O-4 model (Path II)DFT Calculation3.9 kcal/mol8.6 x 10⁹ s⁻¹-[1]
Noble Metal Catalysts Pd/CBenzyl phenyl ether (α-O-4)Supercritical ethanol, 270 °CFaster reaction rate than other noble metals-~59.3% yield of phenol and toluene[2]
Ru (step sites)PhenolateDFT Calculation~75 kJ/mol (~17.9 kcal/mol)--[3]
Ru/C2-phenoxy-1-phenylethanol240 °C, 1 h--98.5% conversion[4]
Transition Metal Catalysts Ni/Cβ-O-4 model compoundFlow-through reactorApparent Ea = 168 ± 14 kJ/mol (~40.1 kcal/mol)--[5][6]
Ni/TiO₂ (+PCC)2-phenoxy-1-phenylethan-1-oneUV irradiation, iPrOH--~88% acetophenone, ~82% phenol[7]
Co (single-atom)2-(2-methoxyphenoxy)-1-phenylethanol---95% conversion[8]
Photocatalysts Ni/TiO₂β-O-4 ketone modelUV irradiation, DMF--82% acetophenone, 80% phenol[7]

Delving into the Mechanisms: Visualizing Catalytic Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate key experimental workflows and reaction pathways.

G General Workflow for Kinetic Analysis of β-O-4 Cleavage cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Modeling Catalyst_Prep Catalyst Synthesis & Characterization Reaction_Setup Load Reactants: Model Compound Catalyst Solvent Catalyst_Prep->Reaction_Setup Model_Compound Lignin Model Compound (e.g., 2-phenoxy-1-phenylethanol) Model_Compound->Reaction_Setup Reactor Batch or Flow Reactor Conditions Set Reaction Conditions: Temperature Pressure Time Reactor->Conditions Reaction_Setup->Reactor Sampling Periodic Sampling of Reaction Mixture Conditions->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis_Technique Analysis (GC-MS, HPLC) to Determine Concentrations Quenching->Analysis_Technique Data_Plotting Plot Concentration vs. Time Analysis_Technique->Data_Plotting Rate_Determination Determine Initial Rates or Fit to Rate Law Data_Plotting->Rate_Determination Arrhenius_Plot Arrhenius Plot (ln(k) vs. 1/T) Rate_Determination->Arrhenius_Plot Kinetic_Parameters Calculate Activation Energy (Ea) & Pre-exponential Factor (A) Arrhenius_Plot->Kinetic_Parameters

Caption: Experimental workflow for a typical kinetic study of β-O-4 ether bond cleavage.

G Catalytic Pathways for β-O-4 Ether Bond Cleavage cluster_base Base-Catalyzed cluster_metal Noble/Transition Metal-Catalyzed cluster_photo Photocatalyzed Lignin_Model β-O-4 Lignin Model (e.g., 2-phenoxy-1-phenylethanol) Base_Intermediate Deprotonation at α-carbon forming an intermediate Lignin_Model->Base_Intermediate Base (e.g., KOH) Metal_Adsorption Adsorption on Catalyst Surface Lignin_Model->Metal_Adsorption Metal Catalyst (e.g., Pd/C, Ru/C, Ni/C) Photo_Excitation Light Absorption & Electron-Hole Pair Generation Lignin_Model->Photo_Excitation Photocatalyst (e.g., Ni/TiO₂) + Light Base_Cleavage β-O-4 Bond Cleavage Base_Intermediate->Base_Cleavage Base_Products Phenolic Monomers Base_Cleavage->Base_Products Metal_Dehydrogenation Dehydrogenation at α-carbon (for some catalysts) Metal_Adsorption->Metal_Dehydrogenation Metal_Hydrogenolysis Hydrogenolysis of β-O-4 Bond Metal_Dehydrogenation->Metal_Hydrogenolysis Metal_Products Aromatic Monomers Metal_Hydrogenolysis->Metal_Products Photo_Redox Redox Reactions on Catalyst Surface Photo_Excitation->Photo_Redox Photo_Cleavage Radical-mediated β-O-4 Bond Cleavage Photo_Redox->Photo_Cleavage Photo_Products Fragmented Aromatics Photo_Cleavage->Photo_Products

Caption: Simplified reaction pathways for β-O-4 bond cleavage by different catalyst classes.

Experimental Protocols: A Guide to Reproducible Kinetic Analysis

Accurate and reproducible kinetic data are paramount for meaningful catalyst comparison. This section outlines a generalized experimental protocol for conducting a kinetic analysis of β-O-4 ether bond cleavage using a lignin model compound.

1. Materials and Catalyst Preparation:

  • Lignin Model Compound: A well-characterized β-O-4 model compound, such as 2-phenoxy-1-phenylethanol, should be synthesized or purchased and its purity verified (e.g., by NMR, GC-MS).

  • Catalyst: The chosen catalyst (e.g., supported metal catalyst, base, or photocatalyst) should be prepared according to established literature procedures. For heterogeneous catalysts, characterization techniques such as XRD, TEM, and BET surface area analysis are crucial to ensure consistency.

  • Solvent and Reagents: High-purity solvents and reagents should be used to minimize interference with the reaction kinetics.

2. Kinetic Experiment Setup:

  • Reactor: A batch reactor (e.g., a stirred autoclave) or a continuous flow reactor can be used. The choice depends on the specific research objectives. The reactor should be equipped with precise temperature and pressure control.

  • Reaction Procedure:

    • The reactor is charged with the lignin model compound, the catalyst, and the solvent.

    • The reactor is sealed and purged with an inert gas (e.g., N₂ or Ar) to remove air, especially for reactions sensitive to oxygen. For hydrogenolysis reactions, the reactor is pressurized with H₂.

    • The reactor is heated to the desired temperature while stirring to ensure uniform mixing. This point is typically considered time zero (t=0) for the kinetic measurements.

    • For photocatalytic reactions, a light source with a specific wavelength and intensity is directed at the reactor.

3. Sampling and Analysis:

  • Sampling: At predetermined time intervals, small aliquots of the reaction mixture are withdrawn from the reactor.

  • Quenching: The reaction in the collected sample is immediately quenched to stop any further conversion. This can be achieved by rapid cooling or by adding a quenching agent.

  • Analysis: The concentrations of the reactant (lignin model compound) and the products are quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). An internal standard is typically used for accurate quantification.

4. Data Analysis and Kinetic Parameter Determination:

  • Concentration-Time Profiles: The concentration of the reactant is plotted against time for each experimental run conducted at different temperatures.

  • Rate Determination: The initial reaction rate can be determined from the initial slope of the concentration-time curve. Alternatively, the data can be fitted to a suitable kinetic model (e.g., pseudo-first-order) to determine the apparent rate constant (k_app).

  • Arrhenius Plot: The natural logarithm of the rate constant (ln(k)) is plotted against the reciprocal of the absolute temperature (1/T).

  • Activation Energy Calculation: The activation energy (Ea) is calculated from the slope of the Arrhenius plot (Slope = -Ea/R, where R is the ideal gas constant).

By adhering to such standardized protocols, researchers can generate high-quality, comparable kinetic data that will significantly contribute to the rational design and optimization of catalysts for efficient lignin valorization.

References

Benchmarking Novel Catalysts Against Ru/C for Lignin Model Compound Hydrogenolysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of new catalysts against the benchmark Ruthenium on carbon (Ru/C) for the hydrogenolysis of lignin model compounds. It includes supporting experimental data, detailed protocols, and visualizations to aid in catalyst selection and experimental design.

The efficient conversion of lignin, a complex aromatic biopolymer, into valuable chemicals is a critical aspect of biorefinery development. Hydrogenolysis, a process that cleaves the ether linkages in lignin, is a promising strategy for its valorization. Ruthenium supported on carbon (Ru/C) has long been a benchmark catalyst for this process due to its high activity. However, the high cost and limited availability of ruthenium have spurred research into more sustainable and cost-effective alternatives. This guide benchmarks the performance of several new catalysts against Ru/C for the hydrogenolysis of common lignin model compounds: guaiacol, diphenyl ether, and benzyl phenyl ether.

Data Presentation: Catalyst Performance in Lignin Model Compound Hydrogenolysis

The following tables summarize the performance of Ru/C and various alternative catalysts in the hydrogenolysis of guaiacol, diphenyl ether, and benzyl phenyl ether, focusing on key metrics such as conversion, product yield, and selectivity under various reaction conditions.

Table 1: Hydrogenolysis of Guaiacol

CatalystSupportTemp. (°C)Pressure (bar H₂)Time (h)Conversion (%)Major ProductsSelectivity (%)
5% Ru/CCarbon200304>99Cyclohexanol>70
5% Ru/Al₂O₃-TiO₂Al₂O₃-TiO₂150202>992-Methoxycyclohexanol>95
Ni/MCM-41 + HZSM-5MCM-41/HZSM-5240--97.9Cyclohexane84.1
Ru-Re/CCarbon200N₂ (in-situ H₂ from 2-propanol)5>99Cyclohexane~60

Table 2: Hydrogenolysis of Diphenyl Ether

CatalystSupportTemp. (°C)H₂ SourceTime (h)Conversion (%)Major ProductsSelectivity (%)
5% Ru/CCarbon2102-propanol395Benzene, Phenol-
Ni-Pt/HZSM-5HZSM-51005 bar H₂290.3Phenol, Benzene93.1
Pt/γ-Al₂O₃γ-Al₂O₃1602-propanol-~100Benzene, Phenol95.7
NiMo-Pillared Clay (sulfided)Pillared Clay30020 bar H₂6100Toluene, Phenol30 (each)

Table 3: Hydrogenolysis of Benzyl Phenyl Ether

CatalystSupportTemp. (°C)H₂ SourceTime (min)Conversion (%)Major Products
4% Pd/CCarbonAmbientH₂ flow15100Toluene, Phenol
4% Pd/SiO₂SiO₂AmbientH₂ flow15100Toluene, Phenol
4% Pd/Al₂O₃Al₂O₃AmbientH₂ flow1591Toluene, Phenol
Ni/Si-AlSilica-AluminaAmbientH₂ flow180100Toluene, Phenol

Experimental Protocols

A detailed methodology for a representative hydrogenolysis experiment is provided below.

Catalyst Preparation (Incipient Wetness Impregnation)
  • Support Pre-treatment: Dry the activated carbon support in an oven at 110-120°C for a minimum of 12 hours to eliminate adsorbed water.

  • Precursor Solution Preparation: Prepare an aqueous solution of ruthenium(III) chloride (RuCl₃). The concentration should be calculated to achieve the desired metal loading (e.g., 5 wt%) on the carbon support.

  • Impregnation: Add the precursor solution to the dried support dropwise until the pores are completely filled (incipient wetness point).

  • Drying: Dry the impregnated support in an oven at 100-120°C overnight.

  • Calcination and Reduction: Calcine the dried material in an inert atmosphere (e.g., N₂) at a specified temperature, followed by reduction under a hydrogen flow to obtain the final Ru/C catalyst.[1]

Hydrogenolysis of a Lignin Model Compound (e.g., Guaiacol)
  • Reactor Setup: Place the lignin model compound (e.g., 1 g of guaiacol), the catalyst (e.g., 0.1 g of 5% Ru/C), and the solvent (e.g., 50 mL of methanol or 2-propanol) into a high-pressure autoclave reactor.[2]

  • Purging: Seal the reactor and purge it several times with hydrogen gas to remove any air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar) and heat it to the target temperature (e.g., 200°C) with constant stirring.[3]

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 4 hours).

  • Cooling and Depressurization: After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Product Analysis: Collect the liquid product mixture. Separate the catalyst by filtration or centrifugation. Analyze the liquid products using gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) to determine the conversion of the starting material and the selectivity of the various products.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a simplified reaction pathway for lignin model compound hydrogenolysis.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenolysis Reaction cluster_analysis Product Analysis support Support Pre-treatment precursor Precursor Solution support->precursor impregnation Incipient Wetness Impregnation precursor->impregnation drying Drying impregnation->drying calc_red Calcination & Reduction drying->calc_red reactor Load Reactor calc_red->reactor purge Purge with H₂ reactor->purge react Pressurize & Heat purge->react cool Cool & Depressurize react->cool filter Catalyst Separation cool->filter gcms GC-MS/GC-FID Analysis filter->gcms

A general experimental workflow for catalyst testing.

reaction_pathway guaiacol Guaiacol intermediate Adsorbed Intermediate guaiacol->intermediate + H₂ / Catalyst phenol Phenol intermediate->phenol C-O Cleavage methane Methane intermediate->methane C-O Cleavage cyclohexanol Cyclohexanol phenol->cyclohexanol + 3H₂ / Catalyst

A simplified reaction pathway for guaiacol hydrogenolysis.

References

A Comparative Analysis of Guaiacyl and Syringyl β-O-4 Model Compounds: Reactivity and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the fundamental differences between guaiacyl (G) and syringyl (S) β-O-4 lignin model compounds reveals significant variations in their chemical reactivity and degradation behavior. These differences, primarily driven by the additional methoxy group in the syringyl unit, have profound implications for lignin valorization and the development of efficient biomass conversion technologies.

This guide provides a comprehensive comparison of G and S type β-O-4 model compounds, focusing on their bond dissociation energies, redox potentials, and reaction kinetics under various degradation pathways. Detailed experimental protocols and visual representations of reaction mechanisms are included to support the findings.

Quantitative Comparison of Key Properties

The substitution pattern on the aromatic ring significantly influences the physicochemical properties of β-O-4 model compounds. The presence of an additional methoxy group at the C5 position in the syringyl unit, compared to the guaiacyl unit, leads to a lower bond dissociation energy (BDE) of the β-O-4 ether linkage and a lower redox potential. This inherently makes the syringyl-type linkage more susceptible to cleavage.

PropertyGuaiacyl (G) Type β-O-4Syringyl (S) Type β-O-4Significance
β-O-4 Bond Dissociation Enthalpy (BDE) ~70 kcal/mol[1]Lower than Guaiacyl typeThe weaker β-O-4 bond in syringyl units facilitates easier depolymerization of S-rich lignin.[2]
Redox Potential HigherLowerSyringyl units are more easily oxidized, influencing the outcomes of oxidative degradation processes.
Acid-Catalyzed Cleavage Rate SlowerFasterThe electron-donating methoxy group in the syringyl unit stabilizes carbocation intermediates, accelerating the cleavage reaction.[3]
Alkaline Delignification Rate SlowerSignificantly FasterThe β-aryl ether linkage in syringyl models is cleaved much more readily under alkaline conditions.[2][4]

Degradation Pathways and Reaction Mechanisms

The structural differences between guaiacyl and syringyl β-O-4 model compounds lead to distinct reaction pathways and product distributions during degradation processes such as acidolysis and oxidation.

Acid-Catalyzed Cleavage

Acid-catalyzed cleavage of the β-O-4 bond is a common strategy for lignin depolymerization. The reaction typically proceeds through the formation of a benzyl carbocation intermediate. The additional methoxy group in the syringyl model compound plays a crucial role in stabilizing this intermediate, thereby accelerating the reaction rate compared to the guaiacyl analogue.[3]

Acidolysis_Mechanism cluster_G Guaiacyl (G) β-O-4 Model cluster_S Syringyl (S) β-O-4 Model G_start G-β-O-4 G_protonation Protonation of α-OH G_start->G_protonation +H+ G_carbocation Benzyl Carbocation (less stable) G_protonation->G_carbocation -H2O G_cleavage β-O-4 Cleavage G_carbocation->G_cleavage Slower G_products Guaiacol + G-derived Ketone G_cleavage->G_products S_start S-β-O-4 S_protonation Protonation of α-OH S_start->S_protonation +H+ S_carbocation Benzyl Carbocation (more stable) S_protonation->S_carbocation -H2O S_cleavage β-O-4 Cleavage S_carbocation->S_cleavage Faster S_products Syringol + S-derived Ketone S_cleavage->S_products

Caption: Acid-catalyzed cleavage of G and S β-O-4 models.

Oxidative Cleavage

During oxidative degradation, the lower redox potential of the syringyl unit makes it more susceptible to oxidation. This can lead to different product profiles compared to guaiacyl units. For instance, oxidation of syringyl model compounds can selectively yield dimethoxybenzoquinone, while guaiacyl models often produce a more complex mixture of products, including methoxybenzoquinone.

Caption: Products of oxidative cleavage of G and S models.

Experimental Protocols

Determination of Bond Dissociation Enthalpy (BDE) via Computational Chemistry

Objective: To calculate the homolytic bond dissociation enthalpy of the β-O-4 linkage in guaiacyl and syringyl model compounds.

Methodology:

  • Model Compound Construction: Build 3D models of the guaiacyl and syringyl β-O-4 model compounds using molecular modeling software.

  • Conformational Search: Perform a full conformational search for each compound to identify the lowest energy conformer.

  • Quantum Mechanical Calculations: Employ Density Functional Theory (DFT) methods, such as B3P86 with a 6-31G(d,p) basis set, to optimize the geometry and calculate the electronic energy of the parent molecule and the radical fragments formed upon homolytic cleavage of the β-O-4 bond.[5]

  • BDE Calculation: The bond dissociation enthalpy is calculated as the difference in the sum of the enthalpies of the radical products and the enthalpy of the reactant molecule.

Measurement of Redox Potential using Cyclic Voltammetry

Objective: To determine and compare the redox potentials of guaiacyl and syringyl model compounds.

Methodology:

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[6][7][8]

  • Electrolyte Preparation: The lignin model compound is dissolved in a suitable supporting electrolyte, such as 0.1 M nitric acid.[7]

  • Cyclic Voltammetry Measurement: The potential of the working electrode is swept linearly with time between a set potential range (e.g., -1.0 V to +1.0 V vs Ag/AgCl) at a specific scan rate (e.g., 50 mV/s).[6][8]

  • Data Analysis: The resulting voltammogram (a plot of current vs. potential) is analyzed to identify the potentials of the oxidation and reduction peaks, which correspond to the redox potentials of the compound.

CV_Workflow start Prepare Electrolyte (Model Compound in Supporting Electrolyte) setup Assemble Three-Electrode Electrochemical Cell start->setup measurement Perform Cyclic Voltammetry (Sweep Potential) setup->measurement analysis Analyze Voltammogram (Identify Peak Potentials) measurement->analysis end Determine Redox Potential analysis->end

Caption: Workflow for redox potential measurement.

Kinetic Analysis of Acid-Catalyzed Cleavage

Objective: To determine the reaction rate constants for the acid-catalyzed cleavage of guaiacyl and syringyl β-O-4 model compounds.

Methodology:

  • Reaction Setup: The model compound is dissolved in a solvent (e.g., 82% aqueous 1,4-dioxane) containing a known concentration of acid (e.g., 0.2 mol/L HBr).[3] The reaction is maintained at a constant temperature (e.g., 85°C).[3]

  • Time-course Sampling: Aliquots of the reaction mixture are taken at different time intervals.

  • Quenching and Analysis: The reaction in each aliquot is quenched, and the concentration of the remaining model compound and the formed products are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Kinetic Modeling: The concentration data as a function of time is fitted to an appropriate rate law (e.g., pseudo-first-order) to determine the reaction rate constant.

References

Stereochemistry's Decisive Role in the Enzymatic Degradation of L lignin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The intricate three-dimensional structure of lignin's building blocks plays a pivotal role in their enzymatic breakdown. This guide provides a comparative analysis of how the stereochemistry of lignin model compounds influences their degradation by key fungal and bacterial enzyme systems. Experimental data from various studies are presented to offer researchers, scientists, and drug development professionals a clear understanding of this critical aspect of biomass valorization and enzymatic catalysis.

The most prevalent linkage within the complex lignin polymer is the β-O-4 aryl ether bond, which exists as two primary diastereomers: erythro and threo. The spatial orientation of the hydroxyl and aryl ether groups in these isomers significantly affects their interaction with the active sites of lignin-degrading enzymes, leading to notable differences in degradation efficiency and pathways.

Fungal Enzymatic Systems: A Preference for Threo Isomers

White-rot fungi are the most efficient known degraders of lignin, primarily through the secretion of extracellular enzymes like lignin peroxidases (LiP) and laccases. Studies on the degradation of β-O-4 lignin model compounds have consistently revealed a stereopreference among these enzymes.

Lignin peroxidase, a key player in lignin depolymerization, demonstrates a clear preference for the threo diastereomer of β-O-4 lignin models.[1][2] Similarly, laccases sourced from various fungi, including Trametes versicolor, also exhibit a preferential degradation of the threo form of phenolic lignin model compounds.[1]

However, the stereoselectivity of laccases can be modulated through the use of small molecule mediators. While laccase alone, or in the presence of mediators like 1-hydroxybenzotriazole (HBT), preferentially oxidizes the threo isomer, the use of the mediator 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) reverses this preference, leading to a faster degradation of the erythro isomer.[1] This highlights the potential to tune enzymatic activity for specific applications by selecting appropriate mediators.

Comparative Degradation of β-O-4 Model Diastereomers by Fungal Systems

The following table summarizes the observed stereopreference for the degradation of the non-phenolic β-O-4 lignin model compound, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol.

Oxidizing SystemPreferred IsomerReference
Lignin Peroxidase (Trametes versicolor)Threo[1]
Laccase (Trametes versicolor)Threo[1]
Laccase / HBTThreo[1]
Laccase / ABTSErythro[1]
Fenton's Reagent (non-enzymatic)No Preference[1]

Bacterial Enzymatic Systems: A Stereospecific Catabolic Funnel

The soil bacterium Sphingobium sp. SYK-6 has evolved a sophisticated and highly specific enzymatic system to degrade a wide array of lignin-derived dimeric compounds, including all four stereoisomers of guaiacylglycerol-β-guaiacyl ether (GGE), a common β-O-4 model.[3][4] Unlike the broader preference of fungal enzymes, the bacterial system utilizes a series of stereospecific enzymes that channel the different isomers into a central metabolic pathway.

The initial step is the oxidation of the Cα-hydroxyl group, which is catalyzed by NAD+-dependent Cα-dehydrogenases.[5] This is where the initial stereochemical sorting occurs:

  • LigD specifically oxidizes the (αR,βS)-GGE and (αR,βR)-GGE isomers.

  • LigL and LigN act on the (αS,βR)-GGE and (αS,βS)-GGE isomers.[4]

This stereospecific oxidation converts the four GGE isomers into two corresponding enantiomers of an α-keto ether intermediate. These intermediates are then targeted by stereoselective glutathione S-transferases (GSTs), namely LigF, LigE, and LigP, which cleave the β-aryl ether bond.[6] Finally, another GST, LigG, is involved in the removal of glutathione, completing the breakdown to monomeric phenols.[6]

This multi-enzyme, stereospecific cascade allows Sphingobium sp. SYK-6 to efficiently process the complex mixture of stereoisomers found in natural lignin.

Kinetic Parameters of a Key Enzyme in a Related Bacterial Pathway

While a complete comparative kinetic dataset for the Lig enzymes acting on GGE stereoisomers is not available, data from a related pathway in Sphingobium sp. SYK-6 illustrates the high efficiency of these bacterial systems. The enzyme LdpC, involved in the stereoinversion of a β-1 lignin model compound, exhibits a specific activity of 31 µmol/min/mg.[7]

EnzymeSubstrateParameterValueReference
LdpCDGPD-keto ISpecific Activity31 µmol/min/mg[7]

Note: This table provides a single data point for a related bacterial enzyme. A comprehensive table comparing the kinetic parameters (K_m, V_max, k_cat) of LigD, LigL, LigE, and LigF on their respective GGE stereoisomers would be necessary for a full assessment.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon these findings. Below are generalized methodologies for the key experiments cited.

Synthesis of Lignin Model Compound Diastereomers

The erythro and threo isomers of β-O-4 lignin model compounds, such as 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol, are typically synthesized chemically. The synthesis often involves the condensation of an appropriate acetophenone derivative with an aryloxy-acetaldehyde, followed by reduction and purification steps. The separation of the erythro and threo diastereomers is achieved through column chromatography, and their stereochemistry is confirmed by nuclear magnetic resonance (NMR) spectroscopy, based on the coupling constants of the α and β protons.[2]

General Enzyme Assay for Stereopreference
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing a suitable buffer (e.g., sodium malonate for lignin peroxidase, sodium acetate for laccase), a known concentration of an equal mixture of the erythro and threo isomers of the lignin model compound.

  • Enzyme Addition: Initiate the reaction by adding a specific amount of the purified enzyme (e.g., lignin peroxidase from Trametes versicolor or laccase). For laccase-mediator studies, the mediator (e.g., ABTS or HBT) is also included in the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C or 30°C) for a defined period.

  • Reaction Quenching: Stop the reaction by adding a quenching agent, such as a strong acid or an organic solvent like methanol.

  • Sample Preparation: Centrifuge the mixture to remove any precipitate and transfer the supernatant to an HPLC vial for analysis.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Instrumentation: Use a reverse-phase HPLC system equipped with a C18 column and a UV-diode array detector.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape.[8]

  • Detection: Monitor the elution of the lignin model isomers at a wavelength where they have strong absorbance, typically around 280 nm.

  • Quantification: The relative amounts of the remaining erythro and threo isomers are determined by integrating the areas of their respective peaks in the chromatogram. A decrease in the ratio of one isomer relative to the other over time indicates a preferential degradation.

Visualizing the Degradation Pathways

Diagrams are essential for understanding the complex workflows and biochemical pathways involved in lignin degradation.

Experimental Workflow

The general workflow for assessing stereopreferential degradation is outlined below.

G General Experimental Workflow cluster_0 Preparation cluster_1 Enzymatic Assay cluster_2 Analysis A Synthesis of Lignin Model Isomers B Purification & Separation (Chromatography) A->B C Structural Confirmation (NMR) B->C D Prepare Isomer Mixture (erythro + threo) C->D E Incubate with Enzyme +/- Mediator D->E F Quench Reaction E->F G HPLC Analysis F->G H Quantify Remaining Isomers G->H I Determine Stereopreference H->I

Caption: Workflow for studying stereochemical influence.

Bacterial Degradation Pathway in Sphingobium sp. SYK-6

The following diagram illustrates the stereospecific catabolic pathway for the four isomers of guaiacylglycerol-β-guaiacyl ether (GGE) in Sphingobium sp. SYK-6.

G Catabolic Pathway of GGE Isomers in Sphingobium sp. SYK-6 GGE_RS (αR,βS)-GGE LigD LigD GGE_RS->LigD GGE_RR (αR,βR)-GGE GGE_RR->LigD GGE_SR (αS,βR)-GGE LigL_N LigL / LigN GGE_SR->LigL_N GGE_SS (αS,βS)-GGE GGE_SS->LigL_N MPHPV_S (βS)-MPHPV LigD->MPHPV_S MPHPV_R (βR)-MPHPV LigD->MPHPV_R LigL_N->MPHPV_S LigL_N->MPHPV_R LigF LigF (+GSH) MPHPV_S->LigF LigE_P LigE / LigP (+GSH) MPHPV_R->LigE_P Products Guaiacol + Downstream Metabolites LigF->Products LigE_P->Products

Caption: Stereospecific degradation of GGE in Sphingobium.

References

Safety Operating Guide

Proper Disposal of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, a known impurity of Guaifenesin, ensuring compliance and minimizing risk.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care to avoid personal exposure and environmental contamination.

Personal Protective Equipment (PPE): All personnel handling this compound must wear standard laboratory PPE.

Protective EquipmentSpecification
Eye ProtectionSafety goggles or a face shield
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Body ProtectionLaboratory coat

Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Ensure adequate ventilation in the handling area.

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected waste from the spill is considered hazardous and must be disposed of following the procedures outlined in Section III.

III. Disposal Procedures

The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental regulations. As a pharmaceutical-related compound, it should not be disposed of in the regular trash or down the sanitary sewer. The recommended method of disposal is through a licensed hazardous waste management company.

Step-by-Step Disposal Workflow:

  • Waste Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Engage a Licensed Waste Disposal Vendor:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.

    • Provide the vendor with a complete and accurate description of the waste.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the quantity and date of disposal.

    • Retain all documentation provided by the waste disposal vendor, such as waste manifests.

Experimental Workflow for Disposal:

cluster_0 Step 1: Waste Collection cluster_1 Step 2: Secure Storage cluster_2 Step 3: Professional Disposal cluster_3 Step 4: Record Keeping A Collect waste chemical in a dedicated, compatible container. B Securely seal and clearly label the container with contents and hazard information. A->B C Store the labeled container in a designated hazardous waste accumulation area. B->C D Contact Environmental Health & Safety (EHS) to schedule a pickup. C->D E A licensed hazardous waste vendor collects the waste. D->E F Maintain a detailed inventory of disposed chemical waste. E->F G Retain all disposal manifests and documentation from the vendor. F->G A Safe Chemical Handling B Personal Protective Equipment (PPE) A->B C Spill Management A->C D Waste Segregation A->D F Personnel & Environmental Safety B->F C->F E Compliant Disposal D->E E->F

Personal protective equipment for handling 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential guidance on the safe handling, personal protective equipment (PPE), and disposal of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (CAS No. 10535-17-8). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling solid fine chemicals of unknown toxicity and data from structurally similar compounds.

Personal Protective Equipment (PPE): A Multi-Laden Approach

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are required to protect against dust particles and potential splashes.
Hand Protection Disposable GlovesNitrile gloves are recommended for their chemical resistance.[1] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA full-length laboratory coat should be worn to protect skin and clothing.
Respiratory Protection Dust Mask/RespiratorFor operations that may generate dust, a NIOSH-approved dust respirator is advised to prevent inhalation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will ensure a safe laboratory environment.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Handling Procedures
  • Preparation : Before handling, ensure that the work area is clean and uncluttered.[2] All necessary PPE should be readily available and in good condition.

  • Weighing and Transfer : All weighing and transfer of the solid material should be conducted in a chemical fume hood to minimize inhalation exposure.[3] Use appropriate tools like spatulas and weighing paper.

  • Solution Preparation : When dissolving the solid, add the solid to the solvent slowly to avoid splashing.

  • Spill Management : In case of a spill, evacuate the immediate area. For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[4]

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound should be treated as hazardous waste.

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed waste containerCollect all contaminated solid waste, including used PPE and weighing papers.
Liquid Waste Labeled, sealed waste containerCollect all solutions containing the compound. Do not dispose of down the drain.

Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Clean Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve cleanup_solid Dispose of Solid Waste handling_dissolve->cleanup_solid cleanup_liquid Dispose of Liquid Waste cleanup_solid->cleanup_liquid cleanup_decontaminate Decontaminate Workspace cleanup_liquid->cleanup_decontaminate cleanup_remove_ppe Remove and Dispose of PPE cleanup_decontaminate->cleanup_remove_ppe

Caption: A flowchart outlining the safe handling process.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.